molecular formula C18H17F5NO5P B2880183 Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B2880183
M. Wt: 453.3 g/mol
InChI Key: MIILDBHEJQLACD-PAUNIHGJSA-N
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Description

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a useful research compound. Its molecular formula is C18H17F5NO5P and its molecular weight is 453.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDBHEJQLACD-PAUNIHGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate: A Cornerstone Reagent in Modern Antiviral Prodrug Synthesis

Abstract

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, a chiral phosphoramidate compound, represents a pivotal reagent in the field of medicinal chemistry, particularly in the synthesis of nucleotide analogue prodrugs. Its sophisticated design enables the efficient and stereospecific installation of a phosphoramidate moiety onto nucleosides, a strategy famously employed in the production of the Hepatitis C virus (HCV) inhibitor, Sofosbuvir.[1][2] This guide provides a comprehensive technical overview of the molecule's structure, the rationale behind its design within the ProTide prodrug paradigm, its synthesis, and its critical application in the development of potent antiviral therapeutics. By detailing the mechanistic underpinnings and providing validated protocols, this document serves as an essential resource for researchers and professionals engaged in antiviral drug discovery and development.

The Phosphoramidate ProTide Strategy: A Primer

The development of nucleoside/nucleotide analogues as antiviral agents is often hampered by a significant pharmacological barrier: the delivery of the charged monophosphate form into the target cell. Nucleoside analogues require intracellular phosphorylation by host cell kinases to be converted to their active triphosphate form, a process that can be inefficient and rate-limiting. The ProTide (Pro-nucleotide) approach circumvents this by delivering a pre-formed nucleoside monophosphate masked by bioreversible groups.

This strategy utilizes a phosphoramidate structure where the phosphate is masked by:

  • An aryl group (e.g., phenoxy), which is ultimately cleaved.

  • An amino acid ester (e.g., L-alaninate isopropyl ester), which is hydrolyzed by cellular esterases.

Upon entering the cell, a cascade of enzymatic reactions unmasks the nucleotide monophosphate, which is then readily phosphorylated to the active triphosphate that inhibits the viral polymerase.[3][4] Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is not a drug itself, but a key phosphoramidating reagent designed to attach this entire ProTide construct to a nucleoside.

ProTide Activation Pathway cluster_activation Intracellular Activation Prodrug Phosphoramidate Prodrug (in cell) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Esterase (e.g., Cathepsin A) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Displacement NMP Nucleoside Monophosphate (NMP) Intermediate2->NMP Phosphoramidase (e.g., HINT1) NTP Active Nucleoside Triphosphate (NTP) NMP->NTP Host Kinases

Caption: Generalized intracellular activation pathway of a phosphoramidate ProTide.

Molecular Profile and Physicochemical Properties

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS Number: 1337529-56-2) is a chiral organophosphorus compound with a meticulously designed structure for its function as a phosphoramidating agent.[1][5]

  • IUPAC Name: propan-2-yl (2S)-2-[[(R)-(2,3,4,5,6-pentafluorophenoxy)(phenoxy)phosphoryl]amino]propanoate[5]

  • Molecular Formula: C₁₈H₁₇F₅NO₅P[1][5]

  • Molecular Weight: 453.30 g/mol [2][5]

Structural Analysis:

  • Phosphorus Center (R-configuration): The stereochemistry at the phosphorus atom is critical. For many antiviral ProTides, including Sofosbuvir, a specific phosphorus diastereomer exhibits significantly higher activity. This reagent provides the desired (R)-configuration.[1]

  • L-Alanine Moiety: The natural L-amino acid is recognized by cellular enzymes, facilitating the initial hydrolysis step. The isopropyl ester enhances lipophilicity, aiding in cell membrane permeability.

  • Phenoxy Group: This group modulates the reactivity of the phosphorus center and is part of the ProTide structure that is ultimately attached to the nucleoside.

  • Perfluorophenoxy Group: This is the key functional element for the reagent's purpose. The five electron-withdrawing fluorine atoms make the perfluorophenoxide an excellent leaving group. This ensures that during the coupling reaction with a nucleoside's hydroxyl group, this is the group that is selectively displaced, rather than the phenoxy group.[3]

PropertyValueSource(s)
CAS Number 1337529-56-2[1]
Appearance White to off-white solid[6]
Purity (HPLC) Typically >96-99%[1][6]
Storage -20°C for long-term stability[1][6]
Solubility Soluble in DMSO, DMF, Methanol[7]

Synthesis and Stereochemical Control

The synthesis of this reagent is a significant challenge, requiring precise control over the stereochemistry at the phosphorus center. A common strategy involves the sequential reaction of a phosphorus oxychloride precursor with the required alcohol and amine components.

Synthesis Workflow cluster_synthesis Reagent Synthesis PCl3 Phenyl Dichlorophosphate Intermediate Chiral Phosphorochloridate PCl3->Intermediate Reaction 1 (Triethylamine) Ala L-Alanine Isopropyl Ester Ala->Intermediate Purification Diastereomeric Crystallization Intermediate->Purification Reaction 2 PFP Pentafluorophenol PFP->Purification Product Isopropyl ((R)-perfluorophenoxy) (phenoxy)phosphoryl)-L-alaninate Purification->Product Isolation of Sp Isomer*

Caption: Synthetic workflow for the target phosphoramidating reagent. *Note: Sp at phosphorus corresponds to R in the final named product based on Cahn-Ingold-Prelog priority rules.

Experimental Protocol: Synthesis of the Phosphoramidating Reagent

This protocol is a representative synthesis based on established methodologies.[8]

  • Step 1: Formation of the Phosphorochloridate: To a cooled solution (-78°C) of phenyl dichlorophosphate in an anhydrous solvent (e.g., dichloromethane), add a solution of L-alanine isopropyl ester and a non-nucleophilic base (e.g., triethylamine) dropwise.

  • Step 2: Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or NMR.

  • Step 3: Introduction of the Leaving Group: Cool the mixture again and add a solution of pentafluorophenol and base.

  • Step 4: Workup and Diastereomer Separation: Upon reaction completion, perform an aqueous workup to remove salts. The resulting mixture of diastereomers is then separated. This is the most critical step. Often, the desired diastereomer can be selectively crystallized from a suitable solvent system (e.g., EtOAc/hexane), yielding the product with high diastereomeric excess (>98%).[8]

  • Step 5: Characterization: Confirm the structure, purity, and stereochemistry of the final product using NMR, Mass Spectrometry, and HPLC.

Application in Antiviral Drug Synthesis: The Case of Sofosbuvir

The primary and most well-documented application of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is in the synthesis of Sofosbuvir, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][9][10] The reagent serves to couple the phosphoramidate ProTide moiety to the 5'-hydroxyl group of the modified uridine nucleoside core.

Coupling Reaction cluster_coupling ProTide Coupling Step Reagent Title Reagent (Phosphoramidating Agent) Product Final Prodrug (e.g., Sofosbuvir) Reagent->Product Nucleoside Protected Nucleoside (e.g., GS-331007) Nucleoside->Product t-BuMgCl (Activator) LeavingGroup Pentafluorophenol (Byproduct) Product->LeavingGroup Displacement

Caption: Application of the reagent in the synthesis of a nucleoside phosphoramidate prodrug.

Experimental Protocol: Coupling to a Nucleoside

This protocol describes the key coupling step in Sofosbuvir synthesis.[8]

  • Step 1: Nucleoside Activation: Dissolve the protected uridine nucleoside intermediate in an anhydrous aprotic solvent (e.g., THF). Add a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), at low temperature to deprotonate the 5'-hydroxyl group, forming a more nucleophilic magnesium alkoxide.

  • Step 2: Coupling Reaction: Add a solution of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate in the same solvent to the activated nucleoside solution.

  • Step 3: Reaction Control: Maintain the reaction at a controlled temperature and monitor for completion. The nucleophilic alkoxide attacks the phosphorus center, displacing the highly stable pentafluorophenoxide leaving group. This reaction is highly regioselective for the 5'-hydroxyl and stereospecific, retaining the (R)-configuration at the phosphorus center.

  • Step 4: Quenching and Purification: Quench the reaction with an aqueous solution (e.g., ammonium chloride). Extract the product and purify it using column chromatography to yield the final phosphoramidate prodrug.

Conclusion

Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is more than a mere chemical intermediate; it is an enabling tool born from a deep understanding of medicinal chemistry and pharmacology. Its rational design, featuring a stereochemically pure phosphorus center and a highly efficient leaving group, has been instrumental in the successful large-scale synthesis of life-saving antiviral drugs like Sofosbuvir.[1][8] The principles embodied in this reagent—namely the ProTide strategy and the selective activation of phosphorus chemistry—continue to influence the design of next-generation prodrugs for a wide range of therapeutic areas, from oncology to other infectious diseases. This guide underscores its foundational importance and provides the technical framework for its continued application and evolution in drug development.

References

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  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters.

  • MCE (MedChemExpress). (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate.

  • PubChem. Sofosbuvir.

  • Yan, V. C., & Muller, F. L. (2022). Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells. ACS Medicinal Chemistry Letters.

  • Serra, I., et al. (2016). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry.

  • Benchchem. Remdesivir-d4: A Technical Guide to its Chemical Structure and Properties.

  • Adooq Bioscience. This compound.

  • ResearchGate. Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates.

  • Eldesoky, A. H., et al. (2020). Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega.

  • ResearchGate. Chemical compound of remdesivir as (A) the phosphoramidate prodrug, (B) the pharmacologically active nucleoside.

  • ResearchGate. Discovery and Chemical Development of Adafosbuvir, a Nucleoside Phosphoramidate Prodrug for the Treatment of Hepatitis C Infection.

  • Toronto Research Chemicals. Isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate.

  • Semantic Scholar. Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1‑f][triazin-4-amino] Adenine C‑Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses.

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  • MCE (MedChemExpress). Certificate of Analysis for this compound.

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A Technical Guide to the Stereoselective Synthesis of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, a critical phosphoramidate intermediate. This compound is a cornerstone in the synthesis of nucleotide prodrugs, most notably Sofosbuvir, a direct-acting antiviral agent against the Hepatitis C virus (HCV).[1][2][3] The specific stereochemistry at the phosphorus center (R-configuration) is paramount for the biological efficacy of the final active pharmaceutical ingredient.[1][4] This document outlines the underlying chemical principles, a detailed step-by-step synthetic protocol, characterization methods, and key process considerations for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

The targeted compound, Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, is a quintessential example of the ProTide (pronucleotide) technology pioneered by Professor Chris McGuigan.[5][6][7] This innovative prodrug strategy masks the negatively charged phosphate group of a nucleotide monophosphate, thereby enhancing cell permeability and bioavailability.[8][9][10] Once inside the cell, the masking groups—an aryl group (phenoxy), an amino acid ester (Isopropyl L-alaninate), and in this specific case, a second electron-withdrawing aryl group (perfluorophenoxy)—are enzymatically cleaved to release the active nucleoside monophosphate.[9]

The brilliance of this approach lies in bypassing the often inefficient and rate-limiting initial phosphorylation step of the parent nucleoside, a common mechanism of drug resistance.[6][8] The title compound serves as a stable, diastereomerically pure phosphorylating agent, which, when reacted with a target nucleoside, yields a single-diastereomer phosphoramidate prodrug.[11] The presence of the highly electron-withdrawing pentafluorophenoxy group makes it an excellent leaving group, facilitating a clean and stereospecific nucleophilic substitution by the hydroxyl group of a nucleoside.[11]

Retrosynthetic Analysis and Strategy

The synthesis of this P-chiral phosphoramidate hinges on the sequential and stereocontrolled introduction of three distinct functionalities around a central phosphorus atom. The most common and industrially scalable approach begins with phenyl phosphorodichloridate.

The core strategy involves:

  • First Substitution: Reaction of phenyl phosphorodichloridate with L-alanine isopropyl ester. This step introduces the chiral amino acid moiety and forms a phosphoramidochloridate intermediate. Due to the chirality of the alanine ester, this reaction produces a mixture of two diastereomers at the phosphorus center (RP and SP).

  • Second Substitution: Reaction of the diastereomeric mixture of phosphoramidochloridates with pentafluorophenol. This displaces the second chlorine atom.

  • Diastereomeric Resolution: The crucial step is the separation of the desired (RP)-diastereomer from the unwanted (SP)-diastereomer. Fortunately, the target compound often has favorable crystallization properties that allow for efficient isolation of the single, desired stereoisomer.[11]

Experimental Section

This section details the step-by-step protocol for the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Phenyl phosphorodichloridate770-12-7C₆H₅Cl₂OPAlso known as Phenyl dichlorophosphate. Highly corrosive and moisture-sensitive.
L-Alanine isopropyl ester HCl62062-55-5C₆H₁₄ClNO₂Chiral auxiliary.[12][13]
Triethylamine (TEA)121-44-8C₆H₁₅NAnhydrous grade. Used as an HCl scavenger.
Pentafluorophenol771-61-9C₆HF₅OToxic and corrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, for reactions.
Methyl tert-butyl ether (MTBE)1634-04-4C₅H₁₂OFor crystallization/purification.
Heptane142-82-5C₇H₁₆For crystallization/purification.
Synthetic Workflow Diagram

The overall process can be visualized as a two-step, one-pot reaction followed by purification.

Synthetic workflow for the target phosphoramidate.
Step-by-Step Protocol

Step 1: Synthesis of Phenyl(pentafluorophenoxy)phosphoryl-L-alaninate Isopropyl Ester (Diastereomeric Mixture)

  • To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous dichloromethane (DCM). Cool the solvent to approximately -20°C.

  • Add phenyl phosphorodichloridate to the reactor. Maintain the temperature below -10°C.

  • In a separate vessel, prepare a slurry of L-Alanine isopropyl ester hydrochloride in anhydrous DCM.

  • Slowly add triethylamine to the L-alanine isopropyl ester slurry while maintaining a low temperature. This neutralizes the hydrochloride salt.

  • Add the L-alanine isopropyl ester/triethylamine mixture dropwise to the cold solution of phenyl phosphorodichloridate over 1-2 hours. Causality: This slow addition is critical to control the exotherm and minimize the formation of undesired side products. The reaction forms an intermediate diastereomeric mixture of phenyl(chloro)phosphoryl-L-alaninate isopropyl ester.

  • In another vessel, dissolve pentafluorophenol and triethylamine in anhydrous DCM.

  • Add this pentafluorophenol solution dropwise to the reaction mixture, again ensuring the temperature is maintained below -10°C. Causality: The second equivalent of triethylamine is necessary to scavenge the HCl generated in this step. The low temperature preserves the stereochemical integrity at the phosphorus center.

  • After the addition is complete, allow the reaction to stir at a low temperature for another 2-3 hours. Monitor the reaction progress by ³¹P NMR until the starting phosphorochloridate is consumed.

Step 2: Workup and Diastereoselective Crystallization

  • Once the reaction is complete, warm the mixture to 0-5°C and quench by adding water or a dilute aqueous acid (e.g., 1M HCl).

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil (the crude diastereomeric mixture).

  • Dissolve the crude oil in a minimal amount of a suitable solvent system, typically a mixture like methyl tert-butyl ether (MTBE) and heptane.[11]

  • Cool the solution slowly to induce crystallization. The (RP)-diastereomer is generally less soluble and will preferentially crystallize out of the solution.[11]

  • Filter the resulting solid, wash with cold heptane, and dry under vacuum to yield Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate as a white crystalline solid.

  • The diastereomeric excess (d.e.) of the final product should be confirmed by chiral HPLC and/or ³¹P NMR spectroscopy.

Characterization Data

The synthesized compound must be rigorously characterized to confirm its identity, purity, and stereochemistry.

Analysis TechniqueExpected Results
³¹P NMR A single peak in the proton-decoupled spectrum, confirming a single diastereomer. The chemical shift will be specific to this phosphoramidate structure.
¹H NMR Characteristic peaks corresponding to the isopropyl ester protons, the alanine CH and CH₃ protons, and the aromatic protons from the phenoxy and perfluorophenoxy groups.
¹⁹F NMR Resonances corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated exact mass of C₁₈H₁₇F₅NO₅P (453.0765 m/z).[14]
Chiral HPLC A single major peak indicating high diastereomeric purity (>98% d.e.).
Melting Point A sharp, defined melting point characteristic of a pure crystalline compound.

Safety and Handling

  • Phenyl phosphorodichloridate: Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pentafluorophenol: Toxic and corrosive. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and has a strong, irritating odor.

  • Dichloromethane: A suspected carcinogen. All operations should be performed in a fume hood.

Conclusion

The synthesis of Isopropyl ((R)-perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a well-established yet technically demanding process that is fundamental to the production of advanced phosphoramidate prodrugs. The key to a successful synthesis lies in the precise control of reaction conditions, particularly temperature, to manage reactivity and the effective diastereoselective crystallization to isolate the desired R-isomer. This guide provides a robust framework for producing this critical intermediate with high purity and stereochemical fidelity, enabling further advancements in antiviral and anticancer drug development.[4][5]

References

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A Technical Guide to the Intracellular Activation of Phosphoramidate ProTides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the phosphoramidate ProTide technology, a sophisticated prodrug strategy designed to efficiently deliver nucleoside/nucleotide monophosphate analogs into cells. We will dissect the core mechanism of action, explain the rationale behind the molecular design, and provide field-proven experimental protocols for studying this powerful therapeutic platform.

The Central Challenge & The ProTide Solution

Nucleoside analogs are mainstays in antiviral and anticancer therapies.[1][2] Their therapeutic activity is contingent on intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases or be incorporated into nascent DNA/RNA chains, leading to chain termination.[3] However, this activation pathway is often inefficient. The initial phosphorylation step, catalyzed by cellular kinases, is frequently the rate-limiting bottleneck and a common mechanism of drug resistance.[1][4] Furthermore, the highly charged nature of nucleoside monophosphates prevents them from crossing the cell membrane, making direct administration unfeasible.[5][6]

The ProTide (PROdrug + nucleoTIDE) technology, pioneered by Professor Chris McGuigan at Cardiff University, ingeniously circumvents these barriers.[5][6] The core concept is to mask the negative charges of the monophosphate group with lipophilic moieties, rendering the entire molecule neutral and capable of passive diffusion across the cell membrane.[7] Once inside the cell, these masking groups are enzymatically cleaved in a precise, multi-step process to release the nucleoside monophosphate, effectively delivering the first phosphorylated intermediate and bypassing the problematic initial kinase-dependent step.[4][6]

This strategy has led to the development of blockbuster antiviral drugs, including Sofosbuvir (HCV), Tenofovir Alafenamide (HIV/HBV), and Remdesivir (SARS-CoV-2), and shows significant promise in oncology.[3][8][9]

Anatomy of a ProTide: A Trifecta of Functionality

A canonical phosphoramidate ProTide is a triester derivative of a nucleoside monophosphate, characterized by three key components attached to a central phosphorus atom:

  • The Nucleoside Analog: This is the core therapeutic agent that will ultimately be delivered as a monophosphate.

  • The Aryloxy Group: Typically a phenol or naphthol derivative, this group serves as a leaving group during the intramolecular cyclization step of the activation cascade. Its electronic properties can be tuned to modulate the rate of this reaction.[5]

  • The Amino Acid Ester: This component is critical for the initial enzymatic recognition. The choice of amino acid and its esterification influence enzymatic processing rates, stability, and overall activity. L-alanine is the most widely used amino acid, as it appears to be an optimal substrate for the initial hydrolyzing enzymes.[5][10]

This tripartite design creates a chiral phosphorus center, and it has been demonstrated that the stereochemistry at this center can significantly influence the rate of intracellular metabolism and, consequently, the biological activity.[8]

The Intracellular Activation Cascade: A Step-by-Step Mechanistic Breakdown

The elegant mechanism of ProTide activation relies on a sequence of enzymatic and chemical transformations to unmask the payload. The process can be broken down into three primary stages.

Stage 1: Ester Hydrolysis - The Gateway Step

Upon passive diffusion into the cell, the ProTide encounters cytosolic and lysosomal esterases. The activation cascade is initiated by the hydrolysis of the amino acid's carboxyl ester. This crucial first step is predominantly mediated by two key enzymes:

  • Cathepsin A (CatA): A lysosomal carboxypeptidase.[11]

  • Carboxylesterase 1 (CES1): Primarily located in the endoplasmic reticulum and highly expressed in the liver.[11]

The relative contribution of these enzymes is tissue-dependent, a factor with significant pharmacokinetic implications.[11][12] For instance, the high expression of CES1 in hepatocytes contributes to the liver-targeting effect of some ProTides, while CatA is more broadly expressed in other tissues, such as the lungs.[11][12] This enzymatic cleavage removes the ester group (e.g., methyl, isopropyl), exposing a free carboxylate.

Stage 2: Intramolecular Cyclization & Aryl Group Expulsion

The newly formed carboxylate anion performs a nucleophilic attack on the adjacent phosphorus center. This spontaneous, intramolecular reaction results in the displacement of the aryloxy group (e.g., phenol) and the formation of a highly unstable, five-membered cyclic phosphoramidate intermediate.[6][9][13] The rate of this step is influenced by the nature of the aryl leaving group.

Stage 3: HINT1-Mediated P-N Bond Cleavage - The Final Release

The unstable cyclic intermediate is rapidly hydrolyzed by water to form a linear aminoacyl phosphoramidate metabolite. The final and definitive step in releasing the nucleoside monophosphate is the hydrolysis of the phosphorus-nitrogen (P-N) bond. This reaction is catalyzed by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) , a ubiquitous phosphoramidase enzyme.[5][6][14]

HINT1-mediated cleavage releases the free nucleoside monophosphate (Nu-MP) and the corresponding amino acid. The Nu-MP is now available for subsequent phosphorylation by cellular kinases to the active diphosphate (Nu-DP) and triphosphate (Nu-TP) forms.[6]

The complete activation pathway is a self-validating system of sequential processing. The product of the CatA/CES1 reaction is the substrate for the intramolecular cyclization, and the final linear phosphoramidate is the specific substrate for HINT1. This ensures a controlled, stepwise release of the active payload.

Visualization of the Activation Pathway

The logical flow of the ProTide activation mechanism can be visualized as follows:

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide ProTide (Lipophilic, Neutral) Metabolite_A Metabolite A (Carboxylate Intermediate) ProTide->Metabolite_A Cathepsin A / CES1 (Ester Hydrolysis) Membrane Cell Membrane (Passive Diffusion) Cyclic_Intermediate Cyclic Intermediate Metabolite_A->Cyclic_Intermediate Intramolecular Cyclization (Aryl Group Expulsion) Metabolite_C Metabolite C (Linear Phosphoramidate) Cyclic_Intermediate->Metabolite_C Water (Hydrolysis) Nu_MP Nucleoside Monophosphate (Nu-MP) Metabolite_C->Nu_MP HINT1 (P-N Bond Cleavage) Nu_DP Nucleoside Diphosphate (Nu-DP) Nu_MP->Nu_DP Kinase 1 Nu_TP Active Nucleoside Triphosphate (Nu-TP) Nu_DP->Nu_TP Kinase 2

Caption: Intracellular activation pathway of a phosphoramidate ProTide.

Quantitative Analysis & Enzyme Kinetics

The efficiency of ProTide activation is cell-type dependent and correlates with the expression levels of the requisite enzymes.[4][15] Understanding the kinetics of this process is paramount for predicting therapeutic efficacy.

ParameterTenofovir Alafenamide (TAF)Sofosbuvir (SOF)Reference(s)
Enzyme Activity (pmol/min/μg protein) Activity (pmol/min/μg protein)
Recombinant Human CES17729.79[4][15]
Recombinant Human CatA39418.35[4][15]
Metabolite Ratio (in Huh-7 cells) Ratio Value Ratio Value
[Nu-MP] / [Prodrug]~10x higher for TAF~1x[15]
[Nu-TP] / [Nu-MP]Higher for TAFLower for SOF[15]

Table 1: Comparative activation kinetics for TAF and SOF. The data illustrates that TAF is a much more efficient substrate for the initial hydrolysis by both CES1 and CatA compared to Sofosbuvir, leading to more efficient downstream metabolite formation.

Experimental Protocols for Mechanistic Investigation

To rigorously assess the activation and efficacy of a novel ProTide, a series of validated in vitro assays are required.

Protocol 1: In Vitro ProTide Activation Assay in Cell Lysates

This protocol provides a method to measure the rate of ProTide conversion to its metabolites in a controlled, cell-free environment.

Workflow Diagram:

Protocol_1 start Start: Prepare Cell Lysate (S9 fraction) incubate Incubate Lysate with ProTide (e.g., 10 µM) at 37°C start->incubate timepoint Collect Aliquots at Time Points (0, 15, 30, 60 min) incubate->timepoint quench Quench Reaction (e.g., Acetonitrile) timepoint->quench analyze Analyze by LC-MS/MS quench->analyze end End: Determine Metabolite Formation Rate analyze->end

Caption: Workflow for in vitro ProTide activation assay using cell lysates.

Step-by-Step Methodology:

  • Preparation of Cell Lysate (S9 Fraction):

    • Harvest cultured cells (e.g., Huh-7 hepatocytes, A549 lung cells) and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in hypotonic buffer and homogenize.

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction, containing cytosolic and microsomal enzymes.

    • Determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine the S9 fraction (e.g., to a final concentration of 1 mg/mL protein) with reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the ProTide compound to a final concentration of 1-10 µM.

  • Time-Course Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed to precipitate proteins.

  • Sample Analysis:

    • Analyze the supernatant for the disappearance of the parent ProTide and the appearance of key metabolites (e.g., Nu-MP) using a validated LC-MS/MS method.[13][16]

  • Self-Validation & Controls:

    • Positive Control: Use a known ProTide (e.g., Remdesivir) to confirm enzymatic activity in the lysate.

    • Negative Control: Incubate the ProTide in reaction buffer without the S9 fraction to assess chemical stability.

    • Enzyme Inhibition: To confirm the roles of specific enzymes, pre-incubate the lysate with known inhibitors, such as bis-p-nitrophenyl phosphate (BNPP) for CES1 or telaprevir for CatA, before adding the ProTide.[12]

Protocol 2: Intracellular Nucleotide Analysis in Whole Cells

This protocol quantifies the accumulation of the active triphosphate metabolite in intact, cultured cells following treatment with a ProTide.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., Vero E6, A549) in a 6-well plate and grow to ~90% confluency.[4]

    • Remove the culture medium and add fresh medium containing the ProTide compound at the desired concentration (e.g., 10 µM).[4]

  • Cell Harvesting and Lysis:

    • After the desired incubation period (e.g., 6, 12, 24 hours), remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding 0.5 mL of ice-cold 70% methanol containing internal standards (e.g., stable isotope-labeled triphosphate).[15][16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Extraction and Sample Preparation:

    • Vortex the lysate vigorously and store at -80°C until analysis.[15]

    • Prior to analysis, thaw and centrifuge the samples at high speed to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for intracellular concentrations of the parent ProTide, the monophosphate (Nu-MP), and the active triphosphate (Nu-TP).[10][13][16][17]

    • Normalize the results to the number of cells or total protein content in each well.

  • Self-Validation & Controls:

    • Positive Control: Treat cells with the parent nucleoside analog to compare the efficiency of the ProTide delivery versus the canonical phosphorylation pathway.

    • Negative Control: Include untreated (vehicle only) cell samples to establish baseline nucleotide levels.

    • Validation: Ensure the LC-MS/MS method is validated for linearity, accuracy, and precision in the cellular matrix.[10]

Broader Applications and Future Directions

While the ProTide technology has been revolutionary in the antiviral space, its application is expanding. In oncology, ProTides of established chemotherapeutics like gemcitabine (Acelarin/NUC-1031) and 5-fluoro-2'-deoxyuridine (NUC-3373) are designed to overcome kinase-dependent resistance mechanisms in tumors.[1][2][18]

Challenges remain, including managing the tissue-specificity of activating enzymes and understanding the potential toxicity of the released aryl and amino acid metabolites.[3][7] Future innovations will likely focus on developing ProTides with enhanced tissue targeting, exploring novel cleavable motifs, and expanding the technology to non-nucleoside payloads such as phosphoantigens and other phosphorylated small molecules.[8][19]

References

  • Kinetic Mechanism of Human Histidine Triad Nucleotide Binding Protein 1 (Hint1). National Institutes of Health. Available at: [Link]

  • NuCana's ProTide™ Technology: An Independent Review. SAWO Oncology GmbH. Available at: [Link]

  • Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5. National Institutes of Health. Available at: [Link]

  • An overview of ProTide technology and its implications to drug discovery. PubMed. Available at: [Link]

  • An overview of ProTide technology and its implications to drug discovery. Taylor & Francis Online. Available at: [Link]

  • An overview of ProTide technology and its implications to drug discovery. Cardiff University. Available at: [Link]

  • Cardiff University's ProTide technology enters clinical trials to target drug resistant cancers. Cardiff University. Available at: [Link]

  • The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1). American Chemical Society Publications. Available at: [Link]

  • The ProTide Prodrug Technology: Where Next?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1). ACS Publications. Available at: [Link]

  • Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5'-O-Phosphorothioates to Nucleoside 5'-O-Phosphates. ResearchGate. Available at: [Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective. National Institutes of Health. Available at: [Link]

  • Cutting-edge strategies for successful ProTide discovery. LabWrench. Available at: [Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic. ACS Publications. Available at: [Link]

  • Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung. National Institutes of Health. Available at: [Link]

  • Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. National Institutes of Health. Available at: [Link]

  • Regiochemical Analysis of the ProTide Activation Mechanism. ACS Publications. Available at: [Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Publications. Available at: [Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. National Institutes of Health. Available at: [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. ResearchGate. Available at: [Link]

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. National Institutes of Health. Available at: [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. National Institutes of Health. Available at: [Link]

  • Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsibl. DSpace@Ghent University. Available at: [Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ResearchGate. Available at: [Link]

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A Technical Guide to the Role of the Perfluorophenoxy Moiety in Modulating ProTide Prodrug Stability and Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ProTide (Pro-nucleotide) technology represents a paradigm shift in the delivery of nucleoside monophosphate analogues, overcoming the rate-limiting initial phosphorylation step that often hinders the efficacy of antiviral and anticancer agents. This approach masks the negatively charged phosphate group with an amino acid ester and an aryl moiety, enhancing cell permeability. The subsequent intracellular activation cascade is a finely tuned series of enzymatic and chemical reactions. A critical, often rate-determining, step in this cascade is the intramolecular cyclization that results in the expulsion of the aryl moiety. The nature of this "leaving group" is paramount, directly influencing both the stability of the parent prodrug in circulation and the kinetics of its activation within the target cell. This technical guide provides an in-depth analysis of the perfluorophenoxy group's role in this context. We will explore the unique electronic properties conferred by fluorine substitution and how these properties modulate the stability and activation profile of ProTide therapeutics, offering medicinal chemists a powerful tool for rational drug design.

The ProTide Approach: A Primer

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. Their mechanism of action requires intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases or be incorporated into nascent DNA/RNA chains to terminate replication.[1] However, the initial phosphorylation step, catalyzed by cellular or viral kinases, is often inefficient and can be a major mechanism of drug resistance.[1][2]

The ProTide technology, pioneered by Professor Chris McGuigan, ingeniously bypasses this hurdle by delivering the nucleoside analogue as a monophosphate equivalent.[2][3] The core structure of a ProTide consists of three key components chemically bonded to the phosphorus center:

  • The nucleoside analogue of interest.

  • An amino acid ester , which protects one phosphate hydroxyl group and is designed for enzymatic cleavage.

  • An aryl group (e.g., phenoxy), which masks the other phosphate hydroxyl, neutralizes the charge, and increases lipophilicity for passive diffusion across the cell membrane.[3][4]

This triester structure renders the molecule neutral and membrane-permeable, facilitating its entry into the target cell.

G cluster_protide General ProTide Structure P Phosphorus (P) O1 O P->O1 O2 O P->O2 N N P->N Nuc Nucleoside Analogue Aryl Aryl Group (e.g., Phenoxy) AA Amino Acid Ester O1->Nuc O2->Aryl N->AA

Caption: General chemical scaffold of a ProTide.

The ProTide Activation Cascade: A Stepwise Mechanism

Once inside the cell, the ProTide undergoes a multi-step bioactivation to release the therapeutic nucleoside monophosphate (NMP). This process is critical for efficacy and relies on a combination of enzymatic action and spontaneous chemical rearrangement.[1][5]

  • Step 1: Ester Hydrolysis: An intracellular esterase, often Cathepsin A (CatA) or Carboxylesterase 1 (CES1), hydrolyzes the amino acid ester to reveal a free carboxylate group.[6][7]

  • Step 2: Intramolecular Cyclization & Aryl Expulsion: The newly formed carboxylate anion performs a nucleophilic attack on the adjacent, electron-deficient phosphorus center. This results in the formation of a highly unstable, five-membered cyclic intermediate and the concomitant expulsion of the aryl moiety as a leaving group (e.g., phenoxide).[8][9]

  • Step 3: Hydrolysis of Cyclic Intermediate: The unstable cyclic intermediate is rapidly hydrolyzed by water. This hydrolysis occurs exclusively at the phosphorus center, breaking the P-O bond of the mixed anhydride.[8][9]

  • Step 4: P-N Bond Cleavage: The final step is the enzymatic cleavage of the remaining phosphoramidate (P-N) bond by the histidine triad nucleotide-binding protein 1 (HINT1), releasing the desired nucleoside monophosphate (NMP).[1] The NMP is then rapidly phosphorylated by cellular kinases to the active diphosphate and triphosphate forms.

G cluster_enzymes Enzymatic Steps ProTide Parent ProTide (Intracellular) MetaboliteA Carboxylate Metabolite ProTide->MetaboliteA Step 1 Cyclic Unstable Cyclic Intermediate MetaboliteA->Cyclic Step 2 (Spontaneous) MetaboliteB Alaninyl-NMP Cyclic->MetaboliteB Step 3 (Hydrolysis) Aryl Aryl Group Released Cyclic->Aryl Expulsion NMP Nucleoside Monophosphate (NMP) MetaboliteB->NMP Step 4 Esterase Esterase (CatA/CES1) Esterase->MetaboliteA HINT1 HINT1 HINT1->NMP

Caption: The intracellular activation pathway of ProTide prodrugs.

The efficiency of Step 2 is critically dependent on the electronic nature of the aryl group. A group that is more stable as an anion (the conjugate base of a stronger acid) will be a better "leaving group," facilitating the intramolecular cyclization.

The Perfluorophenoxy Group: An Electronic Modulator

While a simple phenoxy group is commonly used in ProTides like Sofosbuvir, medicinal chemists often require finer control over the stability and activation kinetics of the prodrug. This is where substituted aryl groups become essential. The perfluorophenoxy group is a powerful example of such a modification.

Chemical Properties

The defining feature of the perfluorophenoxy group is the replacement of all five hydrogen atoms on the phenyl ring with fluorine atoms. This substitution has profound electronic consequences:

  • Potent Inductive Effect: Fluorine is the most electronegative element. The five fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) that pulls electron density away from the aromatic ring and, subsequently, from the phenoxy oxygen atom.[10]

  • Enhanced Acidity of Perfluorophenol: This electron withdrawal stabilizes the conjugate base (perfluorophenoxide) after the proton has been donated. Consequently, pentafluorophenol (pKa ≈ 5.5) is significantly more acidic than phenol (pKa ≈ 10).

  • Superior Leaving Group Ability: The stability of the resulting anion is the hallmark of a good leaving group. Because perfluorophenoxide is a more stable anion than phenoxide, it is a vastly superior leaving group in nucleophilic substitution reactions.

Impact on ProTide Stability and Activation

The introduction of a perfluorophenoxy group creates a critical trade-off between the stability of the circulating prodrug and the speed of its intracellular activation.

  • Accelerated Activation Kinetics: The primary benefit of the perfluorophenoxy group is the acceleration of Step 2 in the activation cascade. Because perfluorophenoxide is an excellent leaving group, the energy barrier for the intramolecular nucleophilic attack by the carboxylate is lowered. This can lead to a much faster and more efficient conversion of the ProTide to its active metabolites once inside the cell. This is particularly advantageous if the initial esterase cleavage (Step 1) is rapid and Step 2 is the rate-limiting step.

  • Modulated Prodrug Stability: The trade-off for faster activation is potentially reduced stability of the parent prodrug. The strong electron-withdrawing nature of the perfluorophenoxy group makes the central phosphorus atom more electrophilic (i.e., more electron-deficient). This increased electrophilicity can make the prodrug more susceptible to premature hydrolysis by plasma esterases or chemical hydrolysis in the bloodstream before it reaches the target tissue. Therefore, the choice of aryl group must be carefully balanced to ensure the prodrug is stable enough to reach its target but reactive enough to be efficiently activated.

Experimental Assessment Protocols

To quantitatively evaluate the impact of the perfluorophenoxy group, researchers must perform rigorous stability and activation assays.

Protocol: In Vitro Plasma Stability Assay

This experiment determines the half-life of a ProTide in a biologically relevant matrix, predicting its stability in circulation.

Methodology:

  • Preparation: Prepare a stock solution of the test ProTide (e.g., Perfluorophenoxy-ProTide) and a control (e.g., Phenoxy-ProTide) in DMSO.

  • Incubation: Spike the ProTide into fresh human plasma at a final concentration of 1-10 µM at 37°C. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquot a sample of the plasma mixture.

  • Quenching: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates plasma proteins and stops enzymatic activity.

  • Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent ProTide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: Plot the natural log of the peak area ratio (ProTide/Internal Standard) versus time. The slope of the resulting line (k) is used to calculate the half-life (t½ = 0.693 / k).

G Start Spike ProTide into Human Plasma (37°C) Incubate Incubate & Sample at Time Points Start->Incubate Quench Quench with Cold Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Caption: Workflow for an in vitro plasma stability assay.

Data Presentation: Comparative Stability

The results of such experiments can be summarized to directly compare different ProTide constructs.

ProTide MoietyAryl GroupPlasma Half-Life (t½, minutes)
Compound APhenoxy115
Compound Bp-nitro-phenoxy62
Compound C Perfluorophenoxy 35

This is illustrative data. The table clearly shows how increasing the electron-withdrawing capacity of the aryl group (Phenoxy < p-nitro-phenoxy < Perfluorophenoxy) can lead to a corresponding decrease in plasma stability.

Conclusion

The aryl moiety in the ProTide scaffold is a critical design element that extends beyond simply masking the phosphate charge. It plays a pivotal role as the leaving group in the rate-determining activation step. The perfluorophenoxy group, with its powerful electron-withdrawing properties, serves as an excellent leaving group, significantly accelerating the intracellular release of the nucleoside monophosphate. This enhanced activation rate can translate to higher potency. However, this comes at the cost of decreased chemical stability, making the parent prodrug more susceptible to premature degradation. This technical guide underscores the delicate balance required in ProTide design. The strategic use of electronically tuned aryl groups, such as the perfluorophenoxy moiety, provides drug development professionals with a sophisticated tool to optimize the pharmacokinetic and pharmacodynamic profile of next-generation nucleoside therapeutics.

References

  • Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: ProTide Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung. (2022). National Institutes of Health.
  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. (n.d.). Request PDF. Available at: [Link]

  • Chaudhary, N., et al. (2020). Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. National Institutes of Health. Available at: [Link]

  • Cierpicki, T., et al. (2014). Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry. Available at: [Link]

  • Serpi, M., & McGuigan, C. (2018). An overview of ProTide technology and its implications to drug discovery. Cardiff University ORCA. Available at: [Link]

  • Synthesis of phosphoramidate prodrugs: ProTide approach. (2014). PubMed. Available at: [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. ACS Publications. Available at: [Link]

  • The ProTide Prodrug Technology: Where Next?. (n.d.). Semantic Scholar. Available at: [Link]

  • Regiochemical Analysis of the ProTide Activation Mechanism. (2014). PubMed. Available at: [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology. Pure. Available at: [Link]

  • Mehellou, Y., & Balzarini, J. (2019). The protide prodrug technology: Where next?. Cardiff University ORCA. Available at: [Link]

  • Mehellou, Y. (2016). The ProTides Boom. National Institutes of Health. Available at: [Link]

  • Choi, J., et al. (2005). Electronic and steric effects on molecular dihydrogen activation in [CpOsH4(L)]+ (L = PPh3, AsPh3, and PCy3). PubMed. Available at: [Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. (2023). ACS Publications. Available at: [Link]

  • Zhang, H., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. National Institutes of Health. Available at: [Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. (n.d.). ResearchGate. Available at: [Link]

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The Stereo-Conundrum: A Technical Guide to the Stereochemistry of Phosphoramidate Prodrugs and Their Impact on Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Phosphoramidate prodrugs, particularly those utilizing the ProTide (Pro-nucleotide) technology, have revolutionized the landscape of antiviral therapeutics. This guide delves into the critical role of stereochemistry at the phosphorus center of these molecules and its profound impact on their biological activity. We will explore the underlying mechanisms, analytical challenges, and synthetic strategies that are paramount for the development of potent and selective antiviral agents. This document is intended for researchers, scientists, and drug development professionals actively working in the field of antiviral drug discovery and development.

Introduction: The ProTide Revolution

Nucleoside analogues have long been a cornerstone of antiviral therapy. However, their efficacy is often hampered by the initial, and often rate-limiting, phosphorylation step required for their activation to the triphosphate form, which is the active species that inhibits viral polymerases. The ProTide approach circumvents this hurdle by delivering a pre-phosphorylated nucleoside analogue into the cell. This is achieved by masking the phosphate group with a phosphoramidate moiety, which typically consists of an amino acid ester and an aryl group. Once inside the cell, this masking group is enzymatically cleaved, releasing the monophosphorylated nucleoside, which is then rapidly converted to the active triphosphate.

The elegance of the ProTide strategy, however, introduces a significant chemical complexity: the phosphorus atom becomes a chiral center. This results in the formation of two diastereomers, designated as Sp and Rp. These diastereomers can exhibit vastly different biological profiles, including variations in their antiviral potency, metabolic stability, and toxicity. Therefore, a thorough understanding and control of the stereochemistry at the phosphorus center are not just academic exercises but critical aspects of modern antiviral drug design.

The Criticality of P-Chirality in Antiviral Efficacy

The spatial arrangement of the substituents around the chiral phosphorus atom dictates how the phosphoramidate prodrug interacts with the cellular machinery responsible for its activation. The initial cleavage of the phosphoramidate is often mediated by cellular esterases, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1), followed by the action of a phosphoramidase, like Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the nucleoside monophosphate.

The stereochemistry at the phosphorus center can significantly influence the rate and efficiency of these enzymatic conversions. One diastereomer may be a preferred substrate for the activating enzymes, leading to a more rapid and efficient generation of the active triphosphate form. Conversely, the other diastereomer may be a poor substrate, leading to lower intracellular concentrations of the active metabolite and, consequently, reduced antiviral activity. In some cases, the "off-target" diastereomer may even contribute to undesirable side effects.

A prime example of the importance of P-chirality is the hepatitis C virus (HCV) NS5B polymerase inhibitor, sofosbuvir. Sofosbuvir is a single diastereomer, the Sp isomer, which is rapidly converted to its active triphosphate form in hepatocytes. The corresponding Rp diastereomer is significantly less active, highlighting the critical importance of stereochemical control in the synthesis of this blockbuster drug.

Stereoselective Synthesis: The Pursuit of a Single Isomer

Given the profound impact of P-chirality on antiviral activity, significant efforts have been dedicated to the development of stereoselective synthetic methods for phosphoramidate prodrugs. The goal is to produce a single, desired diastereomer in high yield and purity, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

Several strategies have been employed to achieve stereocontrol in phosphoramidate synthesis. These can be broadly categorized as:

  • Chiral Auxiliary-Based Methods: These methods involve the use of a chiral auxiliary that directs the stereochemical outcome of the phosphorylation reaction. The auxiliary is subsequently removed to yield the desired phosphoramidate diastereomer.

  • Substrate-Controlled Methods: In this approach, the inherent chirality of the nucleoside itself is used to influence the stereochemistry of the newly formed phosphorus center.

  • Catalyst-Controlled Methods: This strategy employs a chiral catalyst to control the stereoselectivity of the phosphorylation reaction.

The choice of synthetic route depends on several factors, including the specific nucleoside, the desired stereoisomer, and the scalability of the process for large-scale manufacturing.

Analytical Techniques for Stereochemical Characterization

The ability to accurately separate, identify, and quantify the individual diastereomers of a phosphoramidate prodrug is crucial for both process development and quality control. Several analytical techniques are employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation of phosphoramidate diastereomers. Chiral stationary phases (CSPs) are used to differentially interact with the two diastereomers, allowing for their separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for characterizing phosphoramidate diastereomers, as the phosphorus chemical shifts are often distinct for the Sp and Rp isomers.

  • X-ray Crystallography: This technique can provide unambiguous determination of the absolute configuration of a single diastereomer, provided that a suitable crystal can be obtained.

Case Study: Remdesivir - A Tale of Two Isomers

The development of the broad-spectrum antiviral agent remdesivir, used in the treatment of COVID-19, further underscores the importance of phosphoramidate stereochemistry. Remdesivir is also a single diastereomer phosphoramidate prodrug of a nucleoside analogue. The stereochemistry at the phosphorus center was carefully optimized to ensure efficient delivery of the active nucleoside triphosphate to the target cells and potent inhibition of the viral RNA-dependent RNA polymerase.

Experimental Protocol: Chiral HPLC Separation of Phosphoramidate Diastereomers

The following is a generalized protocol for the analytical separation of phosphoramidate diastereomers using chiral HPLC. It is important to note that the specific conditions will need to be optimized for each individual compound.

Objective: To separate and quantify the Sp and Rp diastereomers of a phosphoramidate prodrug.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Daicel Chiralpak IA, IB, or IC)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of the phosphoramidate prodrug dissolved in a suitable solvent

Procedure:

  • Column Selection: Choose a chiral stationary phase that has been shown to be effective for the separation of similar phosphoramidate compounds.

  • Mobile Phase Optimization:

    • Start with a typical mobile phase composition, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Inject a sample of the diastereomeric mixture and observe the chromatogram.

    • Systematically vary the ratio of the mobile phase components to optimize the resolution between the two diastereomer peaks.

    • The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape.

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate to achieve a balance between analysis time and resolution.

    • Investigate the effect of column temperature on the separation.

  • Detection:

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

  • Quantification:

    • Once a satisfactory separation is achieved, inject a series of standards of known concentration to generate a calibration curve.

    • Inject the unknown sample and determine the concentration of each diastereomer by comparing the peak areas to the calibration curve.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the differential antiviral activity of the Sp and Rp diastereomers of two well-known phosphoramidate prodrugs.

ProdrugVirusDiastereomerEC50 (nM)Reference
SofosbuvirHCVSp92
Rp>1000
RemdesivirMERS-CoVSp69
Rp>10000

Visualizing the ProTide Activation Pathway

The following diagram illustrates the intracellular activation pathway of a phosphoramidate prodrug.

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Phosphoramidate Prodrug (Sp or Rp) Prodrug_in Phosphoramidate Prodrug Prodrug->Prodrug_in Passive Diffusion Metabolite1 Carboxylate Intermediate Prodrug_in->Metabolite1 Cathepsin A / Carboxylesterase 1 Metabolite2 Nucleoside Monophosphate Metabolite1->Metabolite2 HINT1 Metabolite3 Nucleoside Diphosphate Metabolite2->Metabolite3 Nucleoside Kinases Metabolite4 Active Nucleoside Triphosphate Metabolite3->Metabolite4 Nucleoside Kinases ViralPolymerase Viral Polymerase Metabolite4->ViralPolymerase ChainTermination Chain Termination & Inhibition of Viral Replication ViralPolymerase->ChainTermination

Caption: Intracellular activation of a phosphoramidate (ProTide) prodrug.

Logical Relationship: Stereochemistry and Biological Activity

The following diagram illustrates the relationship between the stereochemistry of a phosphoramidate prodrug and its ultimate biological effect.

Stereochemistry_Activity cluster_factors Influencing Factors cluster_outcomes Biological Outcomes P_Chirality Phosphorus Stereocenter (Sp vs. Rp) Enzyme_Interaction Interaction with Activating Enzymes (e.g., CatA, HINT1) P_Chirality->Enzyme_Interaction Metabolic_Stability Metabolic Stability P_Chirality->Metabolic_Stability Activation_Rate Rate of Intracellular Activation Enzyme_Interaction->Activation_Rate Metabolic_Stability->Activation_Rate Triphosphate_Conc Active Triphosphate Concentration Activation_Rate->Triphosphate_Conc Antiviral_Potency Antiviral Potency Triphosphate_Conc->Antiviral_Potency Toxicity Potential Toxicity Triphosphate_Conc->Toxicity

Caption: Impact of P-chirality on the biological profile of a phosphoramidate prodrug.

Conclusion

The stereochemistry of phosphoramidate prodrugs is a critical determinant of their antiviral activity. The development of stereoselective synthetic methods and robust analytical techniques for the characterization of these compounds has been instrumental in the discovery of highly potent and selective antiviral agents. As the quest for novel antiviral therapies continues, a deep understanding of the principles outlined in this guide will remain essential for the design and development of the next generation of phosphoramidate-based medicines.

References

  • Mehellou, Y., Rennie, A. G., & Garner, T. P. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211–2226. [Link]

  • Serajuddin, A. T. M. (2018). The ProTide Prodrug Technology: A Review. Journal of Pharmaceutical Sciences, 107(3), 785-796. [Link]

  • Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Otto, M. J. (2010). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry, 53(19), 7202–7218. [Link]

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link]

  • Pruijssers, A. J., George, A. S., Schäfer, A., Leist, S. R., Groutas, W. C., & Denison, M. R. (2020). Remdesivir and GS-441524 Exhibit Potent Antiviral Activities against Human and Zoonotic Coronaviruses. Cell Reports, 32(3), 107940. [Link]

The ProTide Revolution: An In-Depth Technical Guide to Phosphoramidate Prodrug Technology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Phosphorylation Barrier

Nucleoside analogues represent a cornerstone of antiviral and anticancer therapy. Their mechanism of action hinges on intracellular phosphorylation to the active triphosphate form, which can then interfere with nucleic acid synthesis. However, the first phosphorylation step, catalyzed by cellular kinases, is often inefficient and can be a significant rate-limiting factor in the efficacy of these drugs. Furthermore, the inherent negative charge of nucleoside monophosphates prevents their direct administration, as they cannot passively diffuse across the lipophilic cell membrane. This fundamental challenge in drug delivery has historically limited the therapeutic potential of many promising nucleoside analogues.

The development of phosphoramidate ProTide technology, pioneered by Professor Chris McGuigan and his team at Cardiff University in the early 1990s, offered an ingenious solution to this long-standing problem.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles, discovery, mechanism of action, and practical application of ProTide technology for researchers, scientists, and drug development professionals.

Core Concept: The ProTide Mask

The ProTide approach is a prodrug strategy designed to deliver nucleoside monophosphates directly into cells, thereby bypassing the need for the initial, often problematic, enzymatic phosphorylation step.[3][6][7] This is achieved by masking the two hydroxyl groups of the phosphate moiety with an aryloxy group and an amino acid ester.[3][5] This clever chemical modification neutralizes the negative charge of the phosphate group, rendering the entire molecule lipophilic enough to cross the cell membrane via passive diffusion.[3][8] Once inside the cell, the masking groups are designed to be sequentially cleaved by intracellular enzymes, unmasking the nucleoside monophosphate in its active form.[2][3][9]

The general structure of a phosphoramidate ProTide consists of three key components:

  • A Nucleoside Analogue: The therapeutic agent to be delivered.

  • An Aryloxy Group: Typically a substituted or unsubstituted phenyl group, which shields one of the phosphate hydroxyls.

  • An Amino Acid Ester: An amino acid, commonly L-alanine, esterified with an alcohol, which masks the other phosphate hydroxyl via a P-N bond.[3]

The Intracellular Activation Pathway: A Stepwise Unmasking

The success of the ProTide technology lies in its elegant and efficient intracellular activation cascade. This multi-step process is orchestrated by a series of ubiquitous intracellular enzymes that recognize and cleave the masking moieties in a specific order.

Step 1: Ester Hydrolysis

Upon entering the cell, the ProTide encounters esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), which hydrolyze the ester bond of the amino acid moiety.[9][10][11][12] This initial step is critical and often stereospecific. The choice of the amino acid and the ester group can significantly influence the rate of this hydrolysis and, consequently, the overall activation efficiency of the prodrug.[2][9]

Step 2: Intramolecular Cyclization and Aryloxy Group Expulsion

The hydrolysis of the ester group generates a free carboxylate. This carboxylate then acts as an intramolecular nucleophile, attacking the phosphorus center. This attack leads to the formation of a transient, unstable five-membered cyclic intermediate.[13][14] This cyclization event results in the expulsion of the aryloxy group (e.g., phenol).[13][14]

Step 3: Hydrolysis of the Cyclic Intermediate

The highly reactive cyclic intermediate is then rapidly hydrolyzed by water, breaking the anhydride-like bond and opening the ring structure. This step yields an aminoacyl nucleoside monophosphate metabolite.[13][14]

Step 4: Phosphoramidase Cleavage

The final step in the activation cascade is the cleavage of the P-N bond of the aminoacyl metabolite. This reaction is catalyzed by a phosphoramidase-type enzyme, primarily the Histidine Triad Nucleotide-binding Protein 1 (HINT1).[2][9][10] The action of HINT1 releases the free nucleoside monophosphate, which is now available for subsequent phosphorylation by cellular kinases to the active diphosphate and triphosphate forms.[2][3]

Below is a Graphviz diagram illustrating the intracellular activation pathway of a generic ProTide.

ProTide_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide ProTide (Lipophilic) ProTide_int ProTide ProTide->ProTide_int Passive Diffusion Metabolite_A Carboxylate Intermediate ProTide_int->Metabolite_A Esterases (CatA, CES1) Metabolite_B Aminoacyl Nucleoside Monophosphate Metabolite_A->Metabolite_B Intramolecular Cyclization & Hydrolysis Nuc_MP Nucleoside Monophosphate Metabolite_B->Nuc_MP Phosphoramidase (HINT1) Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate Nuc_DP->Nuc_TP Cellular Kinases

Caption: Intracellular activation pathway of a phosphoramidate ProTide.

Structure-Activity Relationship (SAR) and Experimental Design Considerations

The modular nature of the ProTide moiety allows for fine-tuning of its physicochemical and pharmacological properties. The rational design of ProTides involves a careful consideration of the structure-activity relationships of each component.

ComponentVariationImpact on ProTide PropertiesExperimental Rationale
Aryl Group Phenyl, Naphthyl, Substituted PhenylsModulates lipophilicity, electronic effects on the phosphorus center, and stability. Electron-withdrawing groups can influence the rate of aryloxy expulsion. Naphthyl groups generally increase lipophilicity.To optimize cell permeability and the rate of intracellular activation. The choice of substituent can be used to fine-tune the electronic properties of the aryloxy leaving group.
Amino Acid L-Alanine, other natural and unnatural amino acidsInfluences recognition by esterases and phosphoramidases. L-alanine is often found to be optimal, but other amino acids can be explored for specific applications or to alter the activation profile.To enhance the rate and specificity of enzymatic cleavage. Different amino acids can be screened to identify the optimal substrate for the target cell type's enzymatic machinery.
Ester Group Methyl, Ethyl, Isopropyl, Benzyl, etc.Affects the rate of esterase-mediated hydrolysis and overall lipophilicity. The size and nature of the ester group can impact the steric hindrance around the ester bond.To control the rate of the initial activation step. A library of different esters can be synthesized to identify the one that provides the desired rate of hydrolysis and bioavailability.
Phosphorus Stereochemistry Sp or Rp diastereoisomerCan have a profound impact on biological activity. The stereochemistry at the phosphorus center can affect recognition by activating enzymes and the ultimate therapeutic target.To identify the more active diastereoisomer. The separation of diastereomers is often necessary to fully characterize the biological activity of each isomer, as seen with Sofosbuvir where the Sp isomer is significantly more potent.[2]

Experimental Protocols: Synthesis of Phosphoramidate ProTides

The synthesis of phosphoramidate ProTides can be achieved through several routes. The most common approach involves the use of a phosphorochloridate reagent.[2]

General Synthesis Workflow using a Phosphorochloridate Reagent
  • Preparation of the Aryl Phosphorochloridate:

    • React phosphorus oxychloride (POCl3) with the desired substituted or unsubstituted phenol in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at low temperature (e.g., 0 °C).

    • The resulting aryl phosphorodichloridate is then reacted with the desired amino acid ester hydrochloride salt in the presence of a base to yield the aryl aminoacyl phosphorochloridate.

  • Coupling with the Nucleoside Analogue:

    • The protected or unprotected nucleoside analogue is dissolved in an anhydrous solvent (e.g., pyridine or THF).

    • The aryl aminoacyl phosphorochloridate, dissolved in an anhydrous solvent, is added dropwise to the nucleoside solution at low temperature.

    • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction mixture is quenched with an appropriate reagent (e.g., water or a buffer solution).

    • The product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired phosphoramidate ProTide. Diastereomers, if formed, may be separated at this stage.

A schematic representation of this synthetic workflow is provided in the Graphviz diagram below.

ProTide_Synthesis cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification POCl3 POCl₃ Phosphorodichloridate Aryl Phosphorodichloridate POCl3->Phosphorodichloridate Phenol Aryl-OH Phenol->Phosphorodichloridate AminoAcidEster Amino Acid Ester Phosphorochloridate Aryl Aminoacyl Phosphorochloridate AminoAcidEster->Phosphorochloridate Nucleoside Nucleoside Analogue Crude_ProTide Crude ProTide Nucleoside->Crude_ProTide Phosphorodichloridate->Phosphorochloridate Phosphorochloridate->Crude_ProTide Pure_ProTide Purified ProTide Crude_ProTide->Pure_ProTide Column Chromatography

Caption: General workflow for the synthesis of phosphoramidate ProTides.

Success Stories: ProTide Drugs in the Clinic

The transformative impact of ProTide technology is best exemplified by the successful development and clinical use of several blockbuster drugs.

Drug NameParent NucleosideTherapeutic IndicationKey Features of the ProTide Moiety
Sofosbuvir (Sovaldi®) 2'-deoxy-2'-α-fluoro-β-C-methyluridineHepatitis C Virus (HCV)The specific Sp diastereomer is crucial for its high potency.[2]
Tenofovir Alafenamide (TAF) TenofovirHuman Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV)A phosphonamidate ProTide that delivers the acyclic nucleoside phosphonate tenofovir with greater efficiency and at lower doses than its predecessor, tenofovir disoproxil fumarate (TDF).[3]
Remdesivir (Veklury®) GS-441524 (an adenosine analogue)SARS-CoV-2 (COVID-19)An emergency use authorized antiviral that demonstrated the rapid applicability of the ProTide platform to address emerging viral threats.[13][14]

Future Directions and Broader Applications

While initially focused on antiviral and anticancer nucleoside analogues, the application of ProTide technology is expanding into other therapeutic areas.[1][7][15][16] Researchers are exploring the use of ProTides to deliver other phosphorylated small molecules, such as phosphoantigens for immunotherapy and enzyme inhibitors.[15] The continued exploration of novel aryl, amino acid, and ester combinations, coupled with a deeper understanding of the enzymatic machinery responsible for their activation, will undoubtedly lead to the development of the next generation of ProTide therapeutics with enhanced efficacy and safety profiles.

Conclusion

The discovery of phosphoramidate ProTide technology has fundamentally changed the landscape of nucleoside analogue drug development. By providing a robust and versatile solution to the challenge of intracellular delivery of phosphorylated molecules, this innovative prodrug approach has unlocked the therapeutic potential of numerous compounds, leading to life-saving medicines. For researchers in the field, a thorough understanding of the principles and methodologies outlined in this guide is essential for the successful design and development of novel ProTide-based therapeutics.

References

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  • Haraguchi, K., et al. (2020). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry, 85(11), 7159-7173. [Link]

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  • Zhou, X., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Infectious Diseases, 9(8), 1648-1657. [Link]

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  • Kelly, C. B., et al. (2017). Mechanism-Based Solution to the ProTide Synthesis Problem: Selective Access to Sofosbuvir, Acelarin, and INX-08189. Organic Letters, 19(9), 2446-2449. [Link]

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  • Wang, L., et al. (2021). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. Pharmaceutics, 13(10), 1667. [Link]

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Introduction: Overcoming the Phosphoryl Barrier in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Aryl Phosphoramidate Reagents for Drug Development

Phosphorylated molecules are central to cellular biology, yet their therapeutic potential is often hindered by a fundamental physicochemical challenge: the negative charge of the phosphate group. This charge impedes passive diffusion across lipophilic cell membranes, leading to poor oral bioavailability and limited intracellular access.[1] To overcome this, medicinal chemists have developed sophisticated prodrug strategies, among which the aryl phosphoramidate approach, famously known as ProTide (Pro-nucleotide) technology, stands out as exceptionally successful.[2]

An aryl phosphoramidate consists of a nucleoside monophosphate where the phosphate's hydroxyl groups are masked by two key moieties: an aryl group (like a phenyl or naphthyl ring) and an amino acid ester.[3][4] This clever disguise neutralizes the negative charge, increases lipophilicity, and allows the molecule to diffuse across the cell membrane.[5][6] Once inside the cell, the masking groups are enzymatically cleaved in a specific cascade, releasing the active nucleoside monophosphate.[4] This strategy has revolutionized antiviral and anticancer therapies, leading to blockbuster drugs like Sofosbuvir and Remdesivir.[7] This guide provides a detailed exploration of the core physicochemical properties that govern the synthesis, stability, and biological activity of these critical reagents.

Section 1: Synthesis and Chemical Stability

The efficacy of an aryl phosphoramidate prodrug is fundamentally linked to its chemical identity and stability. The synthesis must be precise, often stereospecific, and the resulting molecule must be stable enough to reach its target intracellular environment before activation.

Synthetic Strategies: Building the Prodrug

The construction of the phosphoramidate linkage is a critical step that dictates the final properties of the prodrug. While various methods exist, the phosphorochloridate route remains one of the most common and established.[8][9]

The general structure of an aryl phosphoramidate reagent is depicted below.

cluster_0 Aryl Phosphoramidate Core Structure P P O1 O P->O1 = O2 O P->O2 N N P->N Aryl Aryl Group (e.g., Phenyl) P->Aryl Drug Parent Drug (e.g., Nucleoside) O2->Drug AA Amino Acid Ester N->AA

Caption: General structure of an aryl phosphoramidate prodrug.

More recent innovations include oxazaphospholidine methods, which offer high stereoselectivity, and transesterification strategies that proceed under mild conditions.[7][9][10]

Experimental Protocol: Generalized Synthesis via the Phosphorochloridate Method

This protocol describes a general, non-stereoselective synthesis of a nucleoside aryl phosphoramidate.

  • Preparation of the Phosphorochloridate Reagent:

    • Dissolve phenyl phosphorodichloridate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to -78 °C.

    • Slowly add a solution of the desired amino acid ester (e.g., L-alanine methyl ester hydrochloride) and a non-nucleophilic base (e.g., triethylamine) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by ³¹P NMR spectroscopy. The product is the aryl (aminoacyl) phosphorochloridate.

  • Coupling with the Nucleoside:

    • In a separate flask, dissolve the parent nucleoside in an anhydrous solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0 °C and add a base, such as tert-butylmagnesium chloride (tBuMgCl), to deprotonate the 5'-hydroxyl group.[8][9]

    • Slowly add the previously prepared phosphorochloridate solution to the activated nucleoside.

    • Allow the reaction to proceed for several hours, monitoring for the formation of the desired phosphoramidate product by HPLC and ³¹P NMR.

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to yield the final aryl phosphoramidate as a mixture of diastereomers.

Chemical Stability and Degradation

A successful prodrug must be a molecular balancing act: stable enough in the bloodstream and gastrointestinal tract to be absorbed, yet labile enough to be cleaved inside the target cell. Aryl phosphoramidates are generally stable to chemical hydrolysis at physiological pH (7.4).[11] However, their stability can be influenced by pH, with increased degradation under acidic conditions (e.g., pH 2.0).[11] Enzymatic stability varies significantly depending on the specific aryl and amino acid moieties and the biological medium (e.g., human plasma vs. liver homogenates).[11][12] The primary degradation pathway in biological media is often initiated by the cleavage of the carboxyl ester of the amino acid moiety.[12]

Section 2: Core Physicochemical Properties and Their Impact

The journey of a phosphoramidate prodrug from administration to its intracellular target is governed by its physicochemical properties. Lipophilicity and solubility are the two most critical parameters that determine its ability to cross cellular barriers.

Lipophilicity (LogP/LogD): The Passport for Cell Entry

Lipophilicity, the affinity of a molecule for a lipid-like environment, is the single most important property conferred by the phosphoramidate mask.[1] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water. By neutralizing the phosphate charge, the aryl and amino acid ester groups dramatically increase the LogP of the parent drug, enabling it to traverse the lipid bilayer of the cell membrane via passive diffusion.[6]

The choice of the aryl group has a significant impact; for instance, naphthyl-containing ProTides are generally more lipophilic and often exhibit better biological activity than their phenyl counterparts.[3] Similarly, the ester group of the amino acid contributes to the overall lipophilicity.[3]

Table 1: Comparison of Calculated LogP (cLogP) for Parent Drugs and Their Phosphoramidate Prodrugs

CompoundParent Drug cLogPPhosphoramidate Prodrug (Tenofovir Alafenamide) cLogPChange in cLogPReference
Tenofovir-1.011.02 (Calculated for TAF)+2.03[1]

Experimental Protocol: LogP Determination by RP-HPLC

While the traditional shake-flask method is used, a more reproducible approach for determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Dissolve the aryl phosphoramidate reagent in the mobile phase and inject it into the HPLC system.

  • Calculation: Determine the retention time of the analyte. Use the calibration curve to interpolate the LogP value corresponding to this retention time.

Aqueous Solubility

While high lipophilicity is crucial for membrane permeation, it can lead to poor aqueous solubility, which can limit formulation options and bioavailability.[14] A delicate balance must be struck. Researchers have explored strategies to enhance solubility without sacrificing too much lipophilicity. For example, modifying the para-position of the aryl ring with polyether chains has been shown to increase aqueous solubility by over 30-fold while retaining potent antiviral activity.[14]

Section 3: Bioactivation - The Intracellular Unmasking

The true elegance of the ProTide strategy lies in its multi-step intracellular activation cascade, which releases the active drug precisely where it is needed.[4]

The Enzymatic Cascade

The bioactivation pathway is a sequence of enzymatic reactions. While the exact sequence can vary, it generally proceeds as follows:

  • Ester Hydrolysis: The process is typically initiated by a carboxypeptidase-like enzyme, such as Cathepsin A (CatA), which hydrolyzes the amino acid ester to a carboxylate intermediate.[4][12]

  • Cyclization and Aryl Displacement: The newly formed carboxylate attacks the phosphorus center, leading to a transient five-membered ring intermediate. This is unstable and rapidly breaks down, expelling the aryl group (e.g., phenol).[12]

  • Phosphoramidase Cleavage: The final step involves the hydrolysis of the P-N bond by a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the free nucleoside monophosphate.[4]

  • Anabolic Phosphorylation: The released monophosphate is then further phosphorylated by cellular kinases to the active di- and triphosphate forms.[2]

G Prodrug Aryl Phosphoramidate (Intracellular) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Cathepsin A / Esterase Intermediate2 Aminoacyl Metabolite Intermediate1->Intermediate2 Intramolecular Cyclization (Aryl group released) Active_MP Active Nucleoside Monophosphate (Nu-MP) Intermediate2->Active_MP HINT1 Phosphoramidase (Amino acid released) Active_TP Active Nucleoside Triphosphate (Nu-TP) Active_MP->Active_TP Cellular Kinases

Caption: The intracellular bioactivation pathway of a ProTide.

Stereochemistry's Critical Role

The phosphorus atom in an aryl phosphoramidate is a chiral center, meaning these prodrugs are synthesized as a mixture of two diastereomers (termed Sp and Rp).[15] This stereochemistry is not trivial; the enzymes in the bioactivation pathway often exhibit strong stereoselectivity.[11] In many successful ProTides, such as Sofosbuvir, the Sp isomer is significantly more potent than the Rp isomer, likely due to more efficient recognition and processing by the enzymatic machinery.[15] This has driven the development of highly stereoselective synthetic methods to produce single-isomer drugs, improving efficacy and reducing potential off-target effects from the less active isomer.[7][16]

Section 4: Analytical Characterization Techniques

Rigorous analytical characterization is essential to confirm the structure, purity, and stability of aryl phosphoramidate reagents. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly invaluable, as the phosphorus atom provides a unique spectral window to monitor the reaction's progress, confirm the formation of the P-N bond, and assess the purity of the final product.[17] ¹H and ¹³C NMR are also used to confirm the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of the synthesized prodrug, providing definitive proof of its identity.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for assessing the purity of the final compound and for stability studies.[18][20] By monitoring the disappearance of the parent prodrug peak and the appearance of degradation products over time under various conditions (e.g., different pH values, in plasma), a comprehensive stability profile can be established.[11]

cluster_workflow HPLC-Based Stability Assay Workflow Start Prepare Prodrug Stock Solution Incubate Incubate Aliquots in Test Buffers (e.g., pH 7.4, Plasma) Start->Incubate Sample Withdraw Samples at Time Points (T=0, 1h, 4h, 24h) Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze by RP-HPLC with UV/MS Detection Quench->Analyze Quantify Quantify Peak Areas (Prodrug vs. Degradants) Analyze->Quantify Plot Plot % Remaining Prodrug vs. Time to Determine Half-Life Quantify->Plot

Caption: Workflow for an HPLC-based stability assessment.

Conclusion

Aryl phosphoramidate reagents represent a triumph of medicinal chemistry, successfully addressing the long-standing challenge of delivering phosphorylated drugs into cells. Their efficacy is not accidental but is the direct result of a carefully engineered set of physicochemical properties. The lipophilic mask enables cellular entry, the tailored chemical structure ensures stability during transit, and the specific P-O and P-N bonds are designed for precise enzymatic cleavage within the target cell. Understanding the interplay between synthesis, lipophilicity, solubility, stability, and stereochemistry is paramount for researchers and scientists in the field. As drug development continues to evolve, the foundational principles of the phosphoramidate approach will undoubtedly inspire the next generation of targeted therapeutic delivery systems.

References

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A Senior Application Scientist's Guide to the Intracellular Activation Pathway of ProTide Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Phosphorylation Bottleneck

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. Their mechanism of action relies on intracellular conversion to the triphosphate form, which can then be incorporated into nascent DNA or RNA chains, causing chain termination and halting replication.[1][2] However, the therapeutic efficacy of many promising nucleoside analogs is hampered by a critical, rate-limiting step: the initial phosphorylation to the monophosphate. This first phosphorylation is catalyzed by host or viral kinases, and inefficient conversion or downregulation of these enzymes can lead to drug resistance.[2][3]

The ProTide (Pro-drug nucleotide) technology is an ingenious medicinal chemistry strategy designed to bypass this initial phosphorylation hurdle.[4] By masking the negatively charged phosphate group with lipophilic moieties, ProTides can efficiently cross the cell membrane via passive diffusion.[4][5][6] Once inside the cell, these masking groups are enzymatically cleaved in a precise, multi-step process to release the nucleoside monophosphate, which is then readily phosphorylated to the active triphosphate species.[6][7][8] This guide provides an in-depth technical overview of this critical intracellular activation pathway, the enzymes involved, and the experimental methodologies used to elucidate its mechanism.

The ProTide Moiety: A Tripartite Molecular Trojan Horse

A ProTide consists of three key components artfully attached to a nucleoside monophosphate core:

  • An Aryl Group: Typically a phenol, this group provides steric bulk and modulates the electronics of the phosphorus center.[7][8]

  • An Amino Acid Ester: An L-amino acid, commonly Alanine, is linked to the phosphorus via a phosphoramidate (P-N) bond. Its carboxyl group is further esterified (e.g., as a methyl, isopropyl, or benzyl ester).[7][8]

  • The Nucleoside Analog: The therapeutic agent at the heart of the prodrug.

This tripartite structure is the key to the ProTide's success, rendering the highly polar phosphate group neutral and membrane-permeable.

The Intracellular Activation Cascade: A Three-Step Enzymatic Unmasking

The intracellular bioactivation of a ProTide is a sequential, three-step process that relies on common, ubiquitously expressed cellular enzymes. The process for flagship ProTide drugs like Sofosbuvir (antiviral for HCV) and Tenofovir Alafenamide (TAF, antiviral for HIV/HBV) serves as a canonical example.[5][6]

Step 1: Carboxyester Hydrolysis by Cathepsin A (CatA) or Carboxylesterase 1 (CES1)

Upon entering the cell, the first step is the hydrolysis of the amino acid's carboxyl ester.[6][9] This reaction is primarily catalyzed by two key hydrolases:

  • Cathepsin A (CatA): A lysosomal serine carboxypeptidase that is a major activating enzyme for many ProTides, including TAF, in peripheral blood mononuclear cells (PBMCs).[10][11]

  • Carboxylesterase 1 (CES1): A hydrolase predominantly found in the liver, playing a significant role in the activation of ProTides like Sofosbuvir and TAF in hepatocytes.[5][6][12][13]

The relative contribution of CatA and CES1 is highly cell- and tissue-dependent, a critical consideration for drug targeting and for selecting appropriate in vitro models.[5] For instance, the high expression of CES1 in liver cells contributes to the hepato-specific activation of some ProTides.[9]

This initial hydrolysis unmasks a free carboxylate group on the amino acid moiety.[7][8]

Step 2: Intramolecular Cyclization and Phosphoramidate Cleavage by HINT1

The newly freed carboxylate group spontaneously performs a nucleophilic attack on the phosphorus center. This results in the expulsion of the aryl (phenol) group and the formation of a transient, unstable five-membered cyclic intermediate.[7][8] Subsequent hydrolysis of this intermediate, proven to occur exclusively at the phosphorus center, yields an alaninyl-phosphate metabolite.[7][8][14]

The final unmasking step is the cleavage of the phosphoramidate (P-N) bond to release the free nucleoside monophosphate. This crucial step is catalyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1) , a ubiquitous phosphoramidase.[2][6][9][13][15] HINT1 efficiently hydrolyzes the P-N bond, liberating the amino acid and the desired nucleoside monophosphate (e.g., Tenofovir-MP or Sofosbuvir-MP).[5][6]

Step 3: Host Kinase-Mediated Phosphorylation to the Active Triphosphate

With the rate-limiting first phosphorylation bypassed, cellular nucleotide kinases readily and efficiently phosphorylate the monophosphate metabolite first to the diphosphate and finally to the active triphosphate form (e.g., Tenofovir-DP or Sofosbuvir-TP).[1][5] This active triphosphate is now ready to be recognized by the viral polymerase, incorporated into the growing nucleic acid chain, and exert its therapeutic effect.

The entire activation pathway is a testament to elegant chemical design, leveraging the cell's own enzymatic machinery to deliver a therapeutic payload precisely where it is needed.

ProTide_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Space ProTide ProTide Prodrug (Aryl-P(O)(NH-AA-Ester)-Nucleoside) Intermediate1 Carboxylate Intermediate (Aryl-P(O)(NH-AA-COOH)-Nucleoside) ProTide->Intermediate1  Step 1: Ester Hydrolysis  Cathepsin A / CES1 Intermediate2 Alanine-Monophosphate (HO-P(O)(NH-AA)-Nucleoside) Intermediate1->Intermediate2  Step 2a: Cyclization & Aryl Expulsion Monophosphate Nucleoside Monophosphate (Nucleoside-MP) Intermediate2->Monophosphate  Step 2b: P-N Bond Cleavage  HINT1 Diphosphate Nucleoside Diphosphate (Nucleoside-DP) Monophosphate->Diphosphate  Step 3: Phosphorylation  Host Kinases Triphosphate Active Nucleoside Triphosphate (Nucleoside-TP) Diphosphate->Triphosphate  Step 3: Phosphorylation  Host Kinases Action Inhibition of Viral Polymerase Triphosphate->Action

Fig 1. Generalized intracellular activation pathway of ProTide prodrugs.

Experimental Methodologies for Studying ProTide Activation

A robust understanding of a ProTide's activation profile is critical for drug development. This requires a suite of specialized assays to quantify the parent prodrug and its various intracellular metabolites. The choice of cell line is paramount, as varying expression levels of activating enzymes (CatA, CES1, HINT1) can dramatically alter activation efficiency.[5]

Cell-Based Metabolite Quantification Workflow

The gold-standard technique for measuring the intracellular concentrations of ProTides and their metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

LCMS_Workflow A 1. Cell Culture & Dosing Incubate selected cell line with ProTide at desired concentration and time points. B 2. Cell Harvesting & Quenching Rapidly wash cells with cold PBS. Quench metabolism with ice-cold 80% Methanol to halt enzymatic activity. A->B C 3. Metabolite Extraction Lyse cells (e.g., sonication). Centrifuge to pellet debris. Collect supernatant containing metabolites. B->C D 4. Sample Preparation Dry extract under vacuum. Reconstitute in a suitable solvent for LC-MS analysis. C->D E 5. LC-MS/MS Analysis Inject sample onto LC system. Separate metabolites (e.g., HILIC). Detect and quantify using a triple quadrupole MS in MRM mode. D->E F 6. Data Analysis Calculate intracellular concentrations based on calibration curves and cell volume/protein content. E->F

Fig 2. Experimental workflow for intracellular ProTide metabolite analysis.
Detailed Protocol: LC-MS/MS Quantification of Intracellular ProTide Metabolites

Causality: This protocol is designed for the absolute quantification of polar metabolites like nucleotides. The use of ice-cold methanol is critical to instantly quench enzymatic activity, preventing metabolite degradation post-harvesting. Hydrophilic Interaction Liquid Chromatography (HILIC) is often chosen for its superior ability to separate these highly polar compounds.[18]

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., Huh-7 for liver-tropic drugs, CEM for lymphoid cells) in 6-well plates to achieve ~80-90% confluency.

    • Treat cells with the ProTide drug at the desired concentration (e.g., 10 µM) for various time points (e.g., 2, 6, 12, 24 hours).[5]

  • Metabolism Quenching and Cell Harvest:

    • Aspirate the medium and immediately wash the cell monolayer twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Add 500 µL of ice-cold 80% methanol/water solution to the well to quench metabolism.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in 100 µL of a suitable solvent (e.g., 50% acetonitrile in water) containing internal standards.

  • LC-MS/MS Analysis:

    • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).

    • Mobile Phases: Typically, Acetonitrile (A) and an aqueous buffer like ammonium carbonate (B).[18]

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for the parent ProTide and each of its metabolites (monophosphate, diphosphate, triphosphate).[16][19]

  • Quantification:

    • Generate a calibration curve for each analyte using authentic standards.

    • Normalize the quantified metabolite amounts to the total protein content or cell count of the original well to report concentrations in pmol/mg protein or fmol/cell.[5]

In Vitro Enzymatic Assays

To directly probe the activity of the key activating enzymes, in vitro assays are employed using purified recombinant enzymes or cell/tissue homogenates (S9 fractions).[20]

  • CatA/CES1 Activity Assay:

    • Principle: Incubate the ProTide with recombinant CatA or CES1 (or liver/lung S9 fractions).[20]

    • Methodology: The reaction is initiated by adding the enzyme to a buffered solution containing the ProTide substrate. The reaction is stopped at various time points by adding an organic solvent (e.g., acetonitrile).

    • Analysis: The rate of disappearance of the parent ProTide and the appearance of the carboxylate intermediate are monitored by LC-MS/MS.[5]

  • HINT1 Phosphoramidase Assay:

    • Principle: Measure the conversion of the alaninyl-phosphate intermediate to the nucleoside monophosphate.

    • Methodology: A fluorogenic HINT1 substrate can be used for high-throughput screening, where cleavage leads to an increase in fluorescence.[21] Alternatively, the alaninyl-phosphate intermediate can be synthesized and used as a substrate with recombinant HINT1.[22]

    • Analysis: The reaction products are quantified by HPLC or LC-MS/MS. Kinetic parameters (Km, kcat) can be determined by measuring initial reaction velocities at varying substrate concentrations.[21][22]

Data Presentation and Interpretation

The data gathered from these experiments allow for a comprehensive understanding of a ProTide's activation efficiency.

Table 1: Example Intracellular Metabolite Concentrations of a ProTide in Huh-7 Cells (Illustrative data based on typical experimental outcomes)

Time (hours)Parent ProTide (fmol/10⁶ cells)Monophosphate (fmol/10⁶ cells)Diphosphate (fmol/10⁶ cells)Triphosphate (fmol/10⁶ cells)
2 15,2008501,2002,500
6 8,1001,2002,8006,100
12 3,5009803,1007,500
24 9506502,5006,800

Interpretation: This data shows rapid uptake and conversion of the parent prodrug. The active triphosphate metabolite accumulates over 12 hours before reaching a plateau, indicating a robust and efficient activation cascade in this cell line.

Table 2: Relative Enzyme Activity for ProTide Activation (Illustrative data comparing enzymatic rates)

EnzymeSubstrateVmax (pmol/min/mg protein)Km (µM)
Cathepsin A ProTide394150
CES1 ProTide772120
HINT1 Alanine-Monophosphate Intermediate550025

Interpretation: This kinetic data suggests that in a system where both enzymes are present, Cathepsin A is a more efficient enzyme for the initial activation step than CES1 (higher Vmax, lower Km). HINT1 shows high efficiency for the second step, ensuring that the intermediate does not become a bottleneck.

Conclusion and Future Directions

The ProTide approach represents a triumph of rational drug design, successfully overcoming a fundamental obstacle in nucleoside analog therapy. A thorough understanding of the intracellular activation pathway—from the specific enzymes involved to their relative expression in target tissues—is indispensable for the development and optimization of next-generation ProTide therapeutics. Future research will likely focus on designing ProTides with enhanced tissue specificity by fine-tuning their susceptibility to different activating enzymes and on overcoming potential resistance mechanisms, such as the downregulation of CatA or HINT1. The methodologies outlined in this guide provide the essential toolkit for researchers in this dynamic and impactful field.

References

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History and development of ProTide antiviral agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the History and Development of ProTide Antiviral Agents

Authored by Gemini, Senior Application Scientist

Foreword: Overcoming the Achilles' Heel of Nucleoside Analogs

For decades, nucleoside analogs have been a cornerstone of antiviral therapy.[1] Their success hinges on a simple yet elegant deception: mimicking natural nucleosides to be incorporated into viral DNA or RNA, thereby terminating replication. However, this strategy has a fundamental vulnerability. To become active, these analogs must be phosphorylated by host or viral kinases into their triphosphate form. The initial phosphorylation to the monophosphate is often inefficient and serves as the rate-limiting step, creating a bottleneck that can lead to low efficacy and the development of drug resistance.[2][3][4]

This guide delves into the ProTide (Pro-drug nucleotide) technology, a revolutionary prodrug approach designed to bypass this critical vulnerability.[1] Pioneered by Professor Chris McGuigan at Cardiff University, the ProTide strategy masks the negatively charged phosphate group of a nucleoside monophosphate with lipophilic moieties.[5][6][7] This chemical disguise neutralizes the molecule, allowing it to slip past the cell membrane via passive diffusion, independent of nucleoside transporters.[1] Once safely inside the cell, the protective groups are enzymatically cleaved, liberating the nucleoside monophosphate and directly feeding it into the activation cascade.[1][8] This guide traces the intellectual and chemical journey of the ProTide technology, from its conceptual origins to its validation through the development of blockbuster antiviral drugs.

Part 1: The Evolutionary Path of the ProTide Concept

The development of the ProTide system was not a single breakthrough but a multi-stage evolution spanning nearly three decades.[5][8] It was a journey of incremental innovation, learning from the limitations of each preceding design to arrive at the sophisticated aryloxy phosphoramidate structure known today.

Stage 1 & 2: Early Attempts with Alkyl and Haloalkyl Esters

The initial mission in the late 1980s was to mask the phosphate's negative charges to improve cell uptake.[5] The first attempts involved masking the phosphate group of nucleoside analogs like AraA with simple dialkyl triesters.[5] While these prodrugs showed increased stability, their biological activity was modest, likely due to poor cleavage of the masking groups inside the cell.[9] Subsequent designs focused on alkyloxy and haloalkyl phosphoramidates, which showed improved activity over the parent nucleosides, hinting that the phosphoramidate linkage was a step in the right direction.[5][9]

Stage 3-5: The Dawn of the Modern ProTide - Aryl Groups and Amino Acids

A significant breakthrough occurred with the introduction of aryl groups to mask the phosphate.[8] When applied to Zidovudine (AZT), some diaryl phosphate prodrugs showed better anti-HIV activity than AZT itself, a first for any phosphate prodrug.[8][10] Crucially, these compounds remained active in cell lines deficient in thymidine kinase (TK-), the enzyme responsible for the first phosphorylation of AZT.[5] This provided direct proof that the prodrug was successfully delivering the monophosphate form into the cell, bypassing the need for the initial kinase.[5]

The final, critical piece of the puzzle was the incorporation of an amino acid ester. The McGuigan group synthesized AZT phosphoramidates with various amino acids. It was observed that the anti-HIV activity correlated with the amino acid side chain, with L-alanine consistently providing superior activity.[8] This observation was pivotal; nearly all clinically successful ProTides since have incorporated an L-alanine moiety.[8] This combination of an aryl group and an amino acid ester formed the core of the modern ProTide technology.[2][5]

Stage of DevelopmentKey Structural FeatureRationale & OutcomeKey Limitation
Stage 1 Dialkyl Phosphate EstersMask phosphate charge for lipophilicity.Poor intracellular cleavage, modest activity.[5][9]
Stage 2 Alkyloxy/Haloalkyloxy PhosphoramidatesImproved stability and membrane crossing.Limited improvement in antiviral potency.[5]
Stage 5 Diaryl PhosphatesFirst instance of a phosphate prodrug being more active than the parent drug (AZT). Bypassed kinase dependency.[8]Sub-optimal cleavage kinetics.
ProTide Aryloxy Phosphoramidate (Aryl + Amino Acid Ester)Optimized for enzymatic cleavage, leading to high intracellular monophosphate concentrations and potent activity.[5][8]Stereochemistry at the phosphorus center can influence activity.[6]

Part 2: Mechanism of Action - The Intracellular Trojan Horse

The elegance of the ProTide technology lies in its ability to hijack specific intracellular enzymes for its activation in a precise, sequential manner.[11] This multi-step process ensures the targeted release of the nucleoside monophosphate directly within the cellular environment where it is needed.

The Two-Step Enzymatic Activation Cascade
  • Ester Hydrolysis: Once inside the cell, the activation is initiated by the cleavage of the amino acid ester. This step is primarily mediated by esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[1][8] This reaction unmasks a carboxylate group on the amino acid moiety.

  • Phosphoramidate Bond Cleavage: The newly formed carboxylate attacks the phosphorus center, leading to a transient cyclic intermediate. This is followed by the expulsion of the aryl group (e.g., phenol). The P-N bond of the resulting intermediate is then cleaved by a phosphoramidase-type enzyme, Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to finally release the desired nucleoside monophosphate.[1][9][12]

  • Final Phosphorylation: The liberated nucleoside monophosphate is then readily phosphorylated by cellular kinases to the active di- and triphosphate forms, which can then inhibit the viral polymerase.[1]

ProTide_Activation cluster_outside Extracellular Space cluster_inside Intracellular Space ProTide_ext ProTide Prodrug (Lipophilic, Neutral) ProTide ProTide Prodrug ProTide_ext->ProTide Passive Diffusion Intermediate1 Carboxylate Intermediate ProTide->Intermediate1 Ester Hydrolysis Intermediate2 Aminoacyl Metabolite Intermediate1->Intermediate2 Cyclization & Aryl Expulsion Nuc_MP Nucleoside Monophosphate (NMP) Intermediate2->Nuc_MP P-N Bond Cleavage Nuc_DP Nucleoside Diphosphate (NDP) Nuc_MP->Nuc_DP Phosphorylation Nuc_TP Active Nucleoside Triphosphate (NTP) Nuc_DP->Nuc_TP Phosphorylation Enzyme1 Cathepsin A / Carboxylesterase Enzyme1->ProTide Enzyme2 HINT1 Enzyme2->Intermediate2 Kinases Cellular Kinases Kinases->Nuc_MP Kinases->Nuc_DP

Caption: Intracellular activation pathway of a ProTide antiviral agent.

Part 3: Clinical Validation - Landmark ProTide Antivirals

The ultimate validation of the ProTide technology is its clinical success. It has delivered multiple FDA-approved blockbuster drugs that have transformed the treatment landscape for devastating viral infections.[6][13]

Case Study 1: Sofosbuvir (Sovaldi®)
  • Parent Nucleoside: 2′-deoxy-2′-α-fluoro-β-C-methyluridine.

  • Target Virus: Hepatitis C Virus (HCV).

  • Mechanism: Sofosbuvir is a ProTide of a uridine nucleotide analog.[8] After intracellular conversion to its active triphosphate form, it acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication.[8]

  • Significance: The development of Sofosbuvir was a watershed moment. The parent nucleoside was largely inactive, but the ProTide modification transformed it into a highly effective therapeutic.[14] Sofosbuvir became the backbone of the first all-oral, highly effective curative regimens for HCV, demonstrating the profound impact of the ProTide approach.[8]

Case Study 2: Tenofovir Alafenamide (TAF)
  • Parent Nucleoside: Tenofovir (an acyclic nucleoside phosphonate).

  • Target Virus: Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

  • Mechanism: TAF is a ProTide of tenofovir. Compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF), TAF exhibits much greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV.[9]

  • Significance: TAF's efficiency allows for a much lower clinical dose compared to TDF. This results in significantly higher intracellular concentrations of the active tenofovir diphosphate while maintaining lower circulating plasma levels of tenofovir, leading to an improved safety profile, particularly concerning renal and bone toxicity.[3][9]

Case Study 3: Remdesivir (Veklury®)
  • Parent Nucleoside: GS-441524 (an adenosine C-nucleoside analog).[10]

  • Target Virus: Broad-spectrum, including Filoviruses (Ebola) and Coronaviruses (SARS-CoV-2).[8][15]

  • Mechanism: Remdesivir is a ProTide that, once activated, inhibits viral RNA-dependent RNA polymerase (RdRp).[8][15] A key feature of its mechanism against coronaviruses is its ability to partially evade the virus's proofreading exonuclease (ExoN) activity, which can remove other mismatched nucleosides.[16]

  • Significance: Originally developed for Ebola, Remdesivir was rapidly repurposed and granted Emergency Use Authorization for the treatment of COVID-19.[15][17] It was one of the first antiviral agents to show clinical benefit in hospitalized patients, highlighting the ProTide technology's role in pandemic response.[15]

DrugParent NucleosideTarget VirusKey Advantage of ProTide Approach
Sofosbuvir 2′-deoxy-2′-fluoro-2′-C-methyluridineHCVConverted an inactive nucleoside into a potent, curative drug.[14]
Tenofovir Alafenamide (TAF) TenofovirHIV, HBV10- to 30-fold higher intracellular active metabolite levels vs. earlier prodrugs, enabling lower dosage and improved safety.[9]
Remdesivir GS-441524SARS-CoV-2, EbolaBroad-spectrum activity; efficient intracellular delivery of the monophosphate to inhibit viral RdRp.[8][15]

Part 4: Synthetic and Methodological Considerations

The successful application of ProTide technology requires robust synthetic strategies and specialized analytical methods to evaluate prodrug activation and activity.

General Synthetic Strategies

The synthesis of aryloxy phosphoramidate ProTides typically follows one of a few core strategies. The key challenge is the stereoselective construction of the chiral phosphorus center, as different diastereomers can have vastly different biological activities.[6]

ProTide_Synthesis cluster_main High-Level Synthetic Workflow Nucleoside Nucleoside Analog Intermediate Aryl Phosphoramidochloridate Intermediate Nucleoside->Intermediate Step 1: Coupling Reagent Phosphorylating Reagent (e.g., Aryl Phosphorochloridate) Reagent->Intermediate ProTide Final ProTide Product Intermediate->ProTide Step 2: Coupling AminoAcid Amino Acid Ester AminoAcid->ProTide

Caption: Generalized synthetic workflow for ProTide construction.

One common method is the "phosphorochloridate approach," where the nucleoside is coupled with a pre-formed aryl aminoacyl phosphorochloridate reagent.[5] More recent advances, such as oxazaphospholidine methods, have enabled highly stereoselective syntheses of specific ProTides like Remdesivir and Sofosbuvir.[18]

Experimental Protocol: In Vitro Antiviral Activity Assay

This protocol provides a general framework for assessing the efficacy of a ProTide compound against a target virus in cell culture.

  • Objective: To determine the 50% effective concentration (EC₅₀) of a ProTide compound.

  • Principle: A susceptible cell line is infected with the virus in the presence of serial dilutions of the test compound. The inhibition of viral replication is measured, often by quantifying viral RNA, protein expression, or virus-induced cytopathic effect (CPE).

  • Materials:

    • Susceptible host cell line (e.g., Huh-7 for HCV, Calu-3 for SARS-CoV-2).[19]

    • Complete cell culture medium.

    • Target virus stock with a known titer.

    • ProTide compound and parent nucleoside (as a control).

    • 96-well cell culture plates.

    • Reagents for chosen endpoint measurement (e.g., RT-qPCR kit, ELISA kit, or cell viability reagent like MTT).[1]

  • Procedure:

    • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the ProTide compound and the parent nucleoside control in culture medium. Include a "vehicle only" (e.g., DMSO) control.

    • Infection and Treatment: Remove the old medium from the cells. Add the prepared compound dilutions to the wells. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Also include uninfected and untreated virus control wells.

    • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

    • Endpoint Measurement: Quantify the extent of viral replication. For CPE reduction assays, add a cell viability reagent and measure absorbance. For viral yield reduction, collect the supernatant and quantify viral RNA by RT-qPCR.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTT assay on uninfected cells) should be run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Part 5: Future Directions and Challenges

The ProTide technology has been enormously successful, but challenges and opportunities remain.[6][20] The intellectual property landscape for nucleoside-based ProTides is becoming increasingly crowded.[3] Consequently, a major future direction is the application of the ProTide concept to non-nucleoside molecules, such as phosphoantigens for immunotherapy or inhibitors of bacterial enzymes, to improve their cellular delivery.[3]

Furthermore, understanding the cell-type-dependent activation of ProTides is crucial.[21] The expression levels of activating enzymes like CatA and HINT1 can vary significantly between different cell lines and tissues, which can lead to discrepancies between in vitro results and in vivo efficacy. Future research will focus on tailoring the ProTide motifs (the specific aryl and amino acid ester groups) to optimize drug delivery and activation in specific target tissues, further refining this powerful therapeutic platform.

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(5), 2211–2226. [Link]

  • Mehellou, Y., & McGuigan, C. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Serpi, M., et al. (2019). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Mehellou, Y. (2018). The ProTide Prodrug Technology: Where Next? ACS Medicinal Chemistry Letters. [Link]

  • Mehellou, Y. (2016). The ProTides Boom. ChemMedChem. [Link]

  • Syngene. (2021). Cutting-edge strategies for successful ProTide discovery. LabWrench. [Link]

  • Mehellou, Y. (2018). The ProTide Prodrug Technology: Where Next?. ACS Medicinal Chemistry Letters. [Link]

  • Serpi, M., et al. (2019). An overview of ProTide technology and its implications to drug discovery. PubMed. [Link]

  • BVS. Research progress of ProTide technology and its application in the development of antiviral drugs. [Link]

  • REF Impact Case Studies. (2014). ProTide Technology: Transforming drug discovery of nucleoside-based anti-viral and anti-cancer agents. [Link]

  • Serpi, M., et al. (2019). An overview of ProTide technology and its implications to drug discovery. Taylor & Francis Online. [Link]

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Oishi, S., et al. (2025). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry. [Link]

  • Wagner, C. R., et al. (2022). Regiochemical Analysis of the ProTide Activation Mechanism. Molecules. [Link]

  • Mehellou, Y., et al. (2017). The ProTide Prodrug Technology. Pure. [Link]

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

  • Wikipedia. Protide. [Link]

  • Wang, L., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. PubMed Central. [Link]

  • Slusarczyk, M., et al. (2016). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Antiviral Chemistry & Chemotherapy. [Link]

  • European Pharmaceutical Review. (2020). Scientists propose treating SARS-CoV-2 with sofosbuvir and remdesivir. [Link]

  • Frediansyah, A., et al. (2021). Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19. Clinical Therapeutics. [Link]

  • Sola, C., et al. (2022). Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells. Nature Communications. [Link]

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Isopropyl Alaninate Phosphoramidate: A Technical Guide to a Keystone Chiral Building Block in Modern Antiviral Therapy

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The isopropyl alaninate phosphoramidate moiety represents a cornerstone of modern medicinal chemistry, particularly in the realm of antiviral drug development. As a critical component of the ProTide (pronucleotide) prodrug strategy, this chiral building block has enabled the effective intracellular delivery of nucleoside monophosphate analogues, overcoming longstanding hurdles in drug efficacy. This technical guide provides an in-depth examination of the synthesis, stereochemistry, mechanism of action, and application of isopropyl alaninate phosphoramidate. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technology. Through a detailed exploration of its role in landmark drugs such as Sofosbuvir and Remdesivir, we illuminate the causality behind its design and the intricate biochemical pathways it exploits.

Introduction: The Challenge of Nucleotide Delivery and the ProTide Solution

Nucleoside analogues (NAs) are a vital class of therapeutics, forming the backbone of many antiviral and anticancer treatments[1][2]. To exert their therapeutic effect, NAs must be phosphorylated within the cell to their active triphosphate form[2]. This initial phosphorylation to the monophosphate is often the rate-limiting step and a frequent point of drug resistance, as many NAs are poor substrates for cellular kinases[2][3].

The ProTide technology, pioneered by McGuigan and colleagues, brilliantly circumvents this bottleneck[4][5]. The core concept involves masking the highly charged monophosphate group with lipophilic moieties, allowing the entire nucleotide analogue to passively diffuse across the cell membrane[3][5]. The isopropyl alaninate phosphoramidate is a key component of this masking strategy. It consists of three parts: an aryloxy group, an L-alanine amino acid, and an isopropyl ester. This intricate design is not arbitrary; each component is meticulously chosen to be sequentially recognized and cleaved by specific intracellular enzymes, ensuring the precise release of the nucleoside monophosphate within the target cell[4][5].

The Isopropyl Alaninate Phosphoramidate Moiety: Structure and Stereochemical Importance

The introduction of the phosphoramidate group creates a new chiral center at the phosphorus atom, resulting in two possible diastereomers (designated Sp and Rp). This stereochemistry is of paramount importance, as the two isomers often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles[1]. Biological systems, particularly enzymes, are exquisitely sensitive to stereochemistry. It has been repeatedly demonstrated that the biological activity of ProTide drugs often resides predominantly in a single diastereomer[1][6]. For example, the Sp diastereoisomer of tenofovir alafenamide (TAF) is significantly more potent against HIV than its Rp counterpart[1].

Therefore, the diastereoselective synthesis of the desired isomer is a critical objective in drug development to maximize therapeutic efficacy and minimize potential off-target effects and metabolic burden from the inactive isomer.

Caption: General structure of a nucleoside phosphoramidate ProTide.

Diastereoselective Synthesis: Controlling the Chiral Phosphorus Center

Achieving high diastereoselectivity is the central challenge in synthesizing ProTide drugs. The classical approach often involves reacting a dichlorinated phosphorus compound first with L-alanine isopropyl ester hydrochloride and then with a phenol derivative, creating a phosphoramidating reagent[7][8]. This reagent is then coupled with the nucleoside analogue. However, this often produces a roughly 1:1 mixture of diastereomers that must be separated via chiral chromatography, a costly and inefficient process at industrial scale.

Modern synthetic strategies focus on controlling the stereochemistry during the reaction. Key methodologies include:

  • Chiral Auxiliaries: This approach uses a chiral auxiliary to direct the stereochemistry of the phosphorylation step. After the desired stereochemistry at the phosphorus center is established, the auxiliary is removed[6].

  • Catalytic Asymmetric Synthesis: The use of transition metal catalysts, such as copper complexes, has been shown to promote the formation of one diastereomer over the other. For instance, Cu(OTf)₂ and CuOAc have proven effective for purine and pyrimidine nucleosides, respectively, although yields and diastereomeric ratios can vary[1][4][9].

  • Substrate-Controlled Synthesis: This advanced method involves designing a stable phosphoramidating reagent that exists as a single, isolatable diastereomer. A prominent example is the use of reagents like (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate[10]. In this case, the electron-withdrawing pentafluorophenoxy group acts as a superior leaving group. The coupling reaction with the nucleoside's 5'-hydroxyl group, often activated by a Grignard reagent like t-BuMgCl, proceeds via an SN2-type mechanism at the phosphorus center, resulting in an inversion of stereochemistry and yielding the final product with high diastereomeric purity[10][11].

Representative Synthetic Protocol: Substrate-Controlled Synthesis of a ProTide

The following protocol outlines a generalized, self-validating workflow for the diastereoselective synthesis of a nucleoside phosphoramidate prodrug using a pre-resolved phosphoramidating agent.

Step 1: Preparation of the Phosphoramidating Reagent

  • Dissolve L-alanine isopropyl ester hydrochloride in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). The low temperature is critical to control reactivity and prevent side reactions.

  • Add phenyl dichlorophosphate, followed by the dropwise addition of a hindered base like triethylamine. The base neutralizes the HCl formed, driving the reaction forward[12][13].

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the mixture again and add an activated phenol (e.g., p-nitrophenol or pentafluorophenol) and additional base.

  • The resulting product is a diastereomeric mixture. The desired single diastereomer is isolated and purified, typically by crystallization, which exploits the different packing efficiencies and solubilities of the two isomers. Purity should be confirmed (>98% d.e.) by chiral HPLC and ³¹P NMR before proceeding.

Step 2: Coupling with the Nucleoside

  • In a separate, flame-dried flask under an inert atmosphere, dissolve the protected nucleoside analogue in anhydrous THF.

  • Cool the solution to 0 °C and add tert-butylmagnesium chloride (t-BuMgCl) dropwise. This Grignard reagent acts as a strong, non-nucleophilic base to deprotonate the 5'-hydroxyl group, activating it for nucleophilic attack.

  • Add the purified single-diastereomer phosphoramidating reagent from Step 1 to the activated nucleoside solution.

  • Allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or LC-MS.

  • Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, purify by silica gel column chromatography, and fully characterize (¹H NMR, ¹³C NMR, ³¹P NMR, HRMS) to confirm structure and purity.

G start Start: Protected Nucleoside activation Activate 5'-OH (e.g., t-BuMgCl in THF) start->activation reagent Single Diastereomer Phosphoramidating Reagent coupling Diastereoselective Coupling (SN2-type reaction) reagent->coupling activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification deprotection Deprotection (if needed) purification->deprotection final_product Final Product: Diastereomerically Pure ProTide deprotection->final_product

Caption: Diastereoselective synthesis workflow for a ProTide.

Intracellular Activation: A Precisely Choreographed Cascade

The success of the isopropyl alaninate phosphoramidate moiety lies in its ability to be sequentially metabolized inside the cell to release the nucleoside monophosphate (NMP). This multi-step process is a beautiful example of bio-orthogonal chemistry designed into a drug molecule[4][5][12].

  • Ester Hydrolysis: After passive diffusion into the cell, the isopropyl ester of the alanine moiety is rapidly cleaved by ubiquitous cellular esterases, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1)[14][15]. This initial step is crucial and exposes a free carboxylate group. The rate of this hydrolysis can vary significantly between different cell types, which has implications for tissue-specific drug targeting[14][15].

  • Intramolecular Cyclization: The newly formed carboxylate anion is now perfectly positioned to perform a nucleophilic attack on the adjacent phosphorus atom. This spontaneous intramolecular reaction displaces the aryloxy group (e.g., phenol), which acts as a leaving group, and forms a transient, unstable five-membered cyclic intermediate[12][13].

  • Hydrolysis of the Cyclic Intermediate: The unstable cyclic intermediate is immediately hydrolyzed by water. This hydrolysis occurs exclusively at the phosphorus center, cleaving the P-O bond and yielding an alaninyl phosphoramidate metabolite[12].

  • Phosphoramidase Cleavage: In the final step, a phosphoramidase-type enzyme, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond, releasing the desired nucleoside 5'-monophosphate and the natural amino acid L-alanine[14][15].

  • Final Phosphorylation: The liberated NMP is then efficiently phosphorylated by cellular kinases to the active diphosphate and triphosphate forms, which can then inhibit the target viral polymerase[5].

G Prodrug ProTide Prodrug (Cell Entry) Step1 Ester Hydrolysis (Carboxylesterase / CatA) Prodrug->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Phenol Leaves) Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 Alaninyl-NMP Intermediate Step3->Intermediate3 Step4 P-N Bond Cleavage (HINT1) Intermediate3->Step4 NMP Nucleoside Monophosphate (NMP) Step4->NMP Kinases Cellular Kinases NMP->Kinases NTP Active Nucleoside Triphosphate (NTP) Kinases->NTP

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of the Remdesivir Phosphoramidate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Remdesivir (GS-5734) is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity, notably as a treatment for COVID-19.[1][2] A critical challenge in its chemical synthesis is the stereocontrolled formation of the P-chiral phosphoramidate moiety. This application note provides a detailed guide to the diastereoselective synthesis of the key phosphoramidate intermediate, focusing on the widely adopted magnesium-mediated coupling strategy. We will explore the mechanistic basis for diastereoselectivity, present a step-by-step experimental protocol, and offer insights into process optimization and control.

Introduction: The Stereochemical Challenge

Remdesivir is a ProTide (prodrug technology) that masks the phosphate group of a nucleoside analogue, enhancing cell permeability and metabolic stability.[3] Upon entering the cell, it is metabolized to its active triphosphate form, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor, terminating viral RNA replication.[1][]

The structure of Remdesivir features a stereogenic phosphorus center. The desired biological activity is almost exclusively associated with the (SP)-diastereomer. Early syntheses often produced a roughly 1:1 mixture of the (SP) and (RP)-diastereomers, necessitating difficult chromatographic separation or multiple recrystallizations, which significantly lowered the overall yield.[5][6][7] Therefore, developing a highly diastereoselective phosphorylation step is paramount for an efficient and scalable synthesis. The method detailed herein, pioneered by scientists at Gilead Sciences, achieves high diastereoselectivity through a magnesium-mediated coupling reaction.[3][8]

Mechanistic Rationale for Diastereoselectivity

The key to achieving high diastereoselectivity lies in the coupling of the protected nucleoside core (GS-441524 derivative) with a single, configurationally stable phosphoramidate P-stereoisomer. The reaction proceeds via a nucleophilic substitution at the phosphorus center.

The process involves two key precursors:

  • The Nucleoside Core: The parent nucleoside (GS-441524) with its 2' and 3'-hydroxyl groups protected, typically as an acetonide, to prevent side reactions. The primary 5'-hydroxyl group serves as the nucleophile.

  • The Phosphoramidate Coupling Partner: A phenoxy L-alaninate phosphoramidate derivative. This reagent is prepared as a diastereomeric mixture and then resolved to isolate the desired (SP)-isomer, often as a crystalline solid.[8]

The diastereoselectivity of the coupling step is driven by the use of a Grignard reagent (e.g., tert-butylmagnesium chloride, t-BuMgCl) or a Lewis acidic magnesium salt like magnesium chloride (MgCl₂).[3][8] The magnesium ion is believed to coordinate with the oxygen atoms of the nucleoside's 5'-hydroxyl group and the phosphoryl group of the phosphoramidate. This coordination pre-organizes the transition state, facilitating a highly stereoselective SN2-type inversion at the phosphorus center. When the pure (RP)-phosphoramidoyl chloridate or (SP)-p-nitrophenolate precursor is used, the reaction yields the desired (SP)-Remdesivir intermediate with high fidelity.[8]

G cluster_0 Reactants cluster_1 Reaction Core cluster_2 Product Protected_Nucleoside Protected Nucleoside (5'-OH) Activation Mg²⁺ Activation Protected_Nucleoside->Activation SP_Phosphoramidate (S_P)-Phosphoramidate Precursor (with p-nitrophenoxy leaving group) SP_Phosphoramidate->Activation Transition_State Pre-organized Sₙ2 Transition State Activation->Transition_State Inversion Inversion of Configuration at P-center Transition_State->Inversion SP_Product (S_P)-Remdesivir Intermediate Inversion->SP_Product

Mechanism of Mg²⁺-mediated diastereoselective coupling.
Detailed Experimental Protocol

This protocol describes the coupling of the 2',3'-acetonide-protected nucleoside core with the resolved (SP)-p-nitrophenolate phosphoramidate precursor.

3.1. Materials and Reagents
ReagentCAS No.Supplier Notes
Acetonide-protected Nucleoside (Intermediate 12 )-Synthesized from GS-441524
(SP)-p-Nitrophenyl (L-alaninyl) 2-ethylbutyl phosphoramidate (11 )-Resolved single diastereomer
Magnesium Chloride (MgCl₂)7786-30-3Anhydrous, <1.5% water
N,N-Diisopropylethylamine (DIPEA)7087-68-5Anhydrous, redistilled
Tetrahydrofuran (THF)109-99-9Anhydrous, <50 ppm water
Acetonitrile (MeCN)75-05-8HPLC Grade
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9Reagent Grade
Ethyl Acetate (EtOAc)141-78-6Reagent Grade
Brine-Saturated NaCl solution
Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrous, granular
3.2. Experimental Workflow
Workflow for the diastereoselective phosphoramidation.
3.3. Step-by-Step Procedure

CAUTION: This procedure should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All reagents are hazardous and should be handled with care.

  • Vessel Preparation: Ensure a multi-neck, round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe is thoroughly dried and inerted with nitrogen.

  • Reagent Charging:

    • To the flask, charge the acetonide-protected nucleoside (1.0 eq).

    • Add anhydrous magnesium chloride (1.5 eq).

    • Add anhydrous tetrahydrofuran (THF, ~10 mL per gram of nucleoside). Stir the resulting slurry for 15-30 minutes at ambient temperature (20-25°C).

    • Add the resolved (SP)-p-nitrophenolate phosphoramidate precursor (1.2 eq) as a solid.

  • Reaction Initiation:

    • Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 10-15 minutes, maintaining the internal temperature below 30°C.

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The slow addition helps control any potential exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at 20-25°C.

    • Monitor the reaction progress by withdrawing small aliquots for HPLC or ³¹P NMR analysis until the starting nucleoside is consumed (typically 12-24 hours). A successful reaction will show the formation of a single major product peak corresponding to the (SP)-diastereomer.[8]

  • Work-up and Quenching:

    • Once complete, cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

    • Combine all organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the protected Remdesivir intermediate as a white to off-white solid.

Expected Results and Characterization

This diastereoselective process is expected to yield the desired (SP)-phosphoramidate intermediate with high efficiency and stereocontrol.

ParameterExpected Outcome
Chemical Yield 65-75% after purification
Diastereomeric Ratio (d.r.) >98:2 (SP:RP) as determined by chiral HPLC or ³¹P NMR
Appearance White to off-white solid or foam
³¹P NMR Single major peak characteristic of the (SP)-isomer

The final step in the synthesis of Remdesivir involves the acidic deprotection of the acetonide group to reveal the 2' and 3'-hydroxyls, a step that typically proceeds in high yield without epimerization at the phosphorus center.[3][8]

Conclusion

The magnesium-mediated coupling strategy represents a robust and highly diastereoselective method for constructing the critical P-chiral center of Remdesivir. By employing a configurationally pure phosphoramidate precursor and leveraging a Lewis acid-mediated, SN2-type reaction mechanism, this protocol overcomes the significant challenge of stereocontrol. This approach was pivotal in enabling the large-scale, efficient synthesis of Remdesivir, making it a cornerstone of modern antiviral drug manufacturing.[8][9]

References
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  • Feringa, B. L., et al. (2021). P-chirogenic phosphorus compounds by stereoselective Pd-catalysed arylation of phosphoramidites. University of Groningen Research Portal. Available at: [Link]

  • Zhang, Z., et al. (2022). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry. Available at: [Link]

  • Cuvigny, T., et al. (1998). New Highly Diastereoselective Synthesis of Phosphoramidates. A Route to Chiral Methyl p-Nitrophenyl Alkylphosphonates. Tetrahedron: Asymmetry. Available at: [Link]

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  • Google Patents. (n.d.). WO2021245700A2 - Pharmaceutical lipid compositions of remdesivir.
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  • Xie, Y., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available at: [Link]

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  • de Sousa, F. F., & de Almeida, M. V. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Publications. Available at: [Link]

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Application Notes and Protocols for the Coupling of Phosphoramidates to Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Phosphoramidate-Nucleoside Conjugates

The journey of a nucleoside analogue from a promising chemical entity to an effective therapeutic is often fraught with challenges, primary among them being inefficient cellular uptake and the reliance on intracellular phosphorylation. The first phosphorylation step, catalyzed by cellular kinases, is frequently the rate-limiting bottleneck in the activation of these drugs.[] The development of phosphoramidate "pronucleotide" or ProTide technology has emerged as a transformative strategy to bypass this critical step.[2][3] By masking the highly polar phosphate group with lipophilic moieties—typically an aryl group and an amino acid ester—these prodrugs can more readily traverse the cell membrane.[2] Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, effectively delivering the activated form of the drug directly to its site of action.[4][5] This approach has not only resurrected nucleoside analogues that were previously deemed inactive due to poor phosphorylation but has also significantly enhanced the efficacy of established antiviral and anticancer agents.[][3]

This guide provides a detailed exploration of the chemical principles and practical protocols for the coupling of phosphoramidates to nucleoside analogues, with a focus on creating conjugates designed for intracellular drug delivery. We will delve into the mechanistic underpinnings of the most prevalent coupling strategies, offer step-by-step experimental procedures, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.

Pillar 1: The Chemistry of Phosphoramidate Coupling - A Mechanistic Overview

The creation of a P-N bond between a nucleoside and an amino acid ester-modified aryl phosphate is the cornerstone of ProTide synthesis. The two most widely adopted and robust strategies for achieving this are the phosphorochloridate method and the phosphoramidite-based coupling followed by oxidation.

The Phosphorochloridate Method

This is a direct and widely used approach where a pre-formed aryl aminoacyl phosphorochloridate is reacted with the free hydroxyl group (typically the 5'-hydroxyl) of the nucleoside analogue.[6] The reaction is generally carried out in the presence of a mild base to scavenge the HCl byproduct. A Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), is often used to deprotonate the nucleoside's hydroxyl group, enhancing its nucleophilicity and driving the reaction forward.[7]

Key Considerations for the Phosphorochloridate Method:

  • Reagent Stability: Phenyl-(alkoxy-L-alaninyl)-phosphorochloridates are moisture-sensitive and should be handled under anhydrous conditions.

  • Protecting Groups: For nucleosides with multiple hydroxyl groups (e.g., ribonucleosides), protection of the 2' and 3' positions is often necessary to ensure selective coupling at the 5' position.[8] Common protecting groups include acetonides or benzyloxycarbonyl (Cbz) groups, which can be removed under specific conditions without cleaving the phosphoramidate linkage.[6][8]

  • Stereochemistry: The phosphorus center in the resulting phosphoramidate is chiral, leading to the formation of two diastereomers (Sp and Rp). These diastereomers can exhibit different biological activities and metabolic stabilities.[9] Their separation, typically by chiral chromatography, is often a critical step in the drug development process.

Phosphoramidite Chemistry and Oxidative Amination

This versatile method, adapted from solid-phase oligonucleotide synthesis, involves a P(III) intermediate. The nucleoside is first reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to form a nucleoside phosphoramidite. This is followed by a coupling reaction with the amino acid ester in the presence of an activator and a subsequent oxidation step (Atherton-Todd type reaction) to form the stable P(V) phosphoramidate.[10]

Alternatively, a one-pot, two-step procedure can be employed where the nucleoside reacts with a diarylphosphite, followed by oxidative amination with the desired amino acid ester.[10]

Key Considerations for Phosphoramidite Chemistry:

  • Anhydrous Conditions: P(III) compounds are highly susceptible to hydrolysis, necessitating the use of anhydrous solvents and inert atmosphere (e.g., argon or nitrogen).

  • Activators: Weak acids like 1H-tetrazole or 4,5-dicyanoimidazole (DCI) are used to protonate the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack.[11][]

  • Oxidation: The oxidation of the P(III) phosphite triester to the P(V) phosphoramidate is typically achieved using mild oxidizing agents like iodine (I2) in the presence of water or tert-butyl hydroperoxide.[10][]

Pillar 2: Experimental Protocols and Workflows

The following protocols are provided as a detailed guide for researchers. It is imperative that all reagents are of high purity and solvents are anhydrous where specified.

Workflow for Phosphorochloridate Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Steps NUC Protected Nucleoside Analogue REACT Dissolve Nucleoside in Anhydrous THF Cool to 0°C NUC->REACT PCL Aryl Aminoacyl Phosphorochloridate ADD_PCL Add Phosphorochloridate solution Warm to RT, stir 4-12h PCL->ADD_PCL ADD_GRIGNARD Add t-BuMgCl dropwise Stir for 30 min REACT->ADD_GRIGNARD ADD_GRIGNARD->ADD_PCL QUENCH Quench with sat. aq. NH4Cl ADD_PCL->QUENCH EXTRACT Extract with Ethyl Acetate QUENCH->EXTRACT DRY Dry organic layer (Na2SO4) Concentrate in vacuo EXTRACT->DRY PURIFY Purify by Silica Gel Chromatography DRY->PURIFY DEPROTECT Deprotection of Nucleoside (if needed) PURIFY->DEPROTECT CHAR Characterize by NMR (1H, 13C, 31P) and MS DEPROTECT->CHAR

Caption: Workflow for the phosphorochloridate coupling method.

Protocol 1: Synthesis of a Nucleoside Phosphoramidate via the Phosphorochloridate Method

This protocol describes a general procedure for the coupling of a 5'-hydroxyl nucleoside with phenyl-(ethoxy-L-alaninyl)-phosphorochloridate.

Materials:

  • Protected Nucleoside Analogue (1.0 equiv)

  • Phenyl-(ethoxy-L-alaninyl)-phosphorochloridate (1.2 equiv)

  • tert-Butylmagnesium chloride (t-BuMgCl), 1.0 M in THF (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Dry the protected nucleoside analogue by co-evaporation with anhydrous toluene and then under high vacuum for at least 4 hours.

  • Reaction Setup: Dissolve the dried nucleoside (1.0 equiv) in anhydrous THF (approx. 0.1 M solution) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add t-BuMgCl (1.1 equiv) dropwise over 10 minutes. Stir the resulting mixture at 0°C for 30 minutes.

  • Coupling: In a separate flask, dissolve the phenyl-(ethoxy-L-alaninyl)-phosphorochloridate (1.2 equiv) in anhydrous THF. Add this solution to the reaction mixture dropwise at 0°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. The eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane or ethyl acetate in hexanes is common.[3] The column and eluent should be pre-treated with a small amount of triethylamine (e.g., 0.5-1%) to prevent product degradation on the acidic silica.[14]

  • Deprotection (if necessary): If protecting groups were used on the nucleoside, perform the appropriate deprotection step. For example, Cbz groups can be removed by hydrogenolysis.[6]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS). The two diastereomers will typically appear as distinct peaks in the ³¹P NMR spectrum.

Workflow for Phosphitylation and Coupling

G cluster_prep Phosphitylation cluster_reaction Coupling & Oxidation cluster_workup Deprotection & Purification cluster_final Final Analysis NUC 5'-DMT Protected Nucleoside PHOS_RXN React NUC with PHOS_AGENT in presence of base (e.g., DIPEA) NUC->PHOS_RXN PHOS_AGENT Phosphitylating Agent (e.g., 2-Cyanoethyl N,N- diisopropylchlorophosphoramidite) PHOS_AGENT->PHOS_RXN PHOS_PROD Nucleoside Phosphoramidite PHOS_RXN->PHOS_PROD COUPLING Couple with 3'-OH Nucleoside using Activator (e.g., DCI) PHOS_PROD->COUPLING OXIDATION Oxidize P(III) to P(V) using I2/H2O COUPLING->OXIDATION CLEAVAGE Cleave from Solid Support (if applicable) OXIDATION->CLEAVAGE DEPROTECT Global Deprotection (e.g., NH4OH) CLEAVAGE->DEPROTECT PURIFY Purify by HPLC or Silica Gel Chromatography DEPROTECT->PURIFY CHAR Characterize by NMR and MS PURIFY->CHAR

Caption: General workflow for phosphoramidite-based coupling.

Protocol 2: Phosphitylation of a Protected Nucleoside

This protocol details the synthesis of a nucleoside phosphoramidite building block, a crucial precursor for oligonucleotide synthesis and some phosphoramidate prodrug strategies.[15]

Materials:

  • 5'-O-DMT-protected nucleoside (1.0 equiv)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Dry the 5'-O-DMT-protected nucleoside under high vacuum for several hours.

  • Reaction Setup: Dissolve the dried nucleoside (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Reagent Addition: Add DIPEA (2.0 equiv), followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or ³¹P NMR.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3. Transfer to a separatory funnel, and separate the layers. Wash the organic layer with saturated aqueous NaHCO3 and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting foam by silica gel chromatography using a gradient of ethyl acetate in hexanes containing 1-2% triethylamine.[14]

  • Characterization and Storage: The purified phosphoramidate should be obtained as a white foam. Characterize by ³¹P NMR, which should show two peaks for the diastereomers around 149-152 ppm.[16][17] Store the product under an inert atmosphere at -20°C.[14]

Pillar 3: Data Presentation, Validation, and Troubleshooting

A successful synthesis is not only about following a protocol but also about understanding the variables that influence the outcome and being able to troubleshoot when problems arise.

Quantitative Data for Method Selection

The choice of activator in phosphoramidite chemistry significantly impacts the coupling efficiency and required reaction time. The following table summarizes the properties and typical performance of common activators.

ActivatorpKaTypical Coupling Time (s)Coupling Efficiency (%)Key Characteristics
1H-Tetrazole4.930 - 60>98%The historical standard, reliable but has limited solubility in acetonitrile.[16]
5-Ethylthio-1H-tetrazole (ETT)4.2830 - 45>99%More acidic and potent than 1H-Tetrazole, good for general-purpose synthesis.[9]
5-Benzylthio-1H-tetrazole (BTT)4.130 - 45>99%Similar high activation efficiency to ETT.[16]
4,5-Dicyanoimidazole (DCI)5.260 - 120>99%Less acidic, reducing the risk of premature detritylation of the monomer; ideal for long oligonucleotides.[9]
Activator 423.415 - 30>99%Highly acidic, promotes very fast coupling but may increase side reactions.[16]

Data compiled from sources.[9][16] Coupling times and efficiencies can vary based on the synthesizer, scale, and specific nucleoside analogue.

Characterization and Quality Control

³¹P NMR spectroscopy is an indispensable tool for monitoring these reactions and assessing the purity of the final product. The chemical shift provides a direct window into the phosphorus environment.

Phosphorus SpeciesTypical ³¹P Chemical Shift Range (ppm)Notes
Nucleoside Phosphoramidite (P-III)148 - 152Appears as two distinct peaks for the two diastereomers.[16][18]
Activated Phosphoramidite Intermediate130 - 140A transient species observed during the reaction.[16]
Phosphite Triester Product (P-III)139 - 141The intermediate before oxidation in phosphoramidite coupling.[16]
Aryl Phosphoramidate (P-V)~ -1 to 5The final ProTide product, may show two peaks for diastereomers.[17]
H-phosphonate~ 0 to 10A common starting material or potential byproduct.
Phosphate Diester/Triester (P-V)~ -10 to 2Can be a byproduct from hydrolysis.[19]

Chemical shifts are relative to 85% H₃PO₄. Values can vary based on solvent and specific molecular structure.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Inactive or degraded phosphoramidite/phosphorochloridate. 2. Insufficient activation of the nucleoside hydroxyl group. 3. Presence of moisture in the reaction.1. Use fresh or properly stored reagents. 2. Ensure sufficient equivalents of Grignard reagent or activator are used. 3. Use anhydrous solvents and maintain an inert atmosphere.[]
Multiple Byproducts 1. Incomplete protection of other nucleophilic sites (e.g., 2', 3'-OH, exocyclic amines). 2. Side reactions due to overly aggressive activators. 3. Degradation of product on silica gel during purification.1. Re-evaluate the protecting group strategy.[15] 2. Switch to a less acidic activator (e.g., DCI instead of Activator 42).[9] 3. Neutralize silica gel and eluent with triethylamine; perform chromatography quickly.[14]
No Reaction 1. Poor quality of reagents. 2. Steric hindrance from bulky protecting groups or the nucleoside analogue itself.1. Verify the purity and identity of all starting materials. 2. Increase reaction time, use a more potent activator, or consider a different synthetic route.[]

Conclusion: A Pathway to Enhanced Therapeutics

The coupling of phosphoramidates to nucleoside analogues is a powerful and enabling technology in modern medicinal chemistry. By providing a reliable means to deliver nucleoside monophosphates into cells, this strategy has unlocked the therapeutic potential of numerous compounds. The success of these synthetic endeavors hinges on a thorough understanding of the underlying reaction mechanisms, careful selection of reagents and protecting groups, and meticulous execution of the experimental protocols. This guide provides the foundational knowledge and practical steps for researchers to confidently and successfully synthesize these critical drug conjugates, paving the way for the development of next-generation therapeutics.

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211–2226. [Link]

  • Eisen, R. B., & Engels, J. W. (2001). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 44(5), 746–753. [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed Activation Pathway for Phosphoramidate Prodrugs. [Link]

  • Chapman, H., Kern, E., & Prichard, M. (2004). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 48(5), 1835–1843. [Link]

  • Siegel, D., Hui, H. C., Doerffler, E., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters, 13(3), 373–379. [Link]

  • Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. [Link]

  • Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. National Institutes of Health. [Link]

  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1–7. [Link]

  • Angell, H., et al. (2019). Microwave-assisted organic synthesis of nucleoside ProTide analogues. RSC Advances, 9(36), 20976–20981. [Link]

  • Stawinski, J., & Kraszewski, A. (n.d.). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. [Link]

  • Cho, A., et al. (2009). An efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. Bioorganic & Medicinal Chemistry Letters, 19(6), 1756–1759. [Link]

  • Batke, J., et al. (2021). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship, University of California. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. [Link]

  • Ravikumar, V. T., & Kole, R. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(20), 6613–6620. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]

  • Google Patents. (n.d.). US20040082775A1 - Process of purifying phosphoramidites.
  • Wang, G., & Wang, J. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Tetrahedron Letters, 55(30), 4153–4156. [Link]

  • ResearchGate. (n.d.). Table 2. Impact of phosphoramidite equivalents on coupling efficiency. [Link]

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Application Notes & Protocols: The Strategic Role of Isopropyl ((R)-alaninate) Phosphoramidate in Modern Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of potent nucleoside and nucleotide analog antivirals has frequently been hampered by a fundamental pharmacological barrier: the poor cellular permeability and inefficient intracellular phosphorylation of the active agent. The ProTide (Pro-drug nucleotide) technology, a sophisticated phosphoramidate prodrug approach, elegantly circumvents these issues. This guide provides an in-depth examination of a cornerstone of this technology: the Isopropyl ((R)-alaninate) phosphoramidate moiety. We will explore the intricate intracellular activation mechanism that has made this specific chemical cassette a mainstay in FDA-approved antivirals like Remdesivir. Furthermore, this document provides detailed, field-proven synthetic protocols, explains the causality behind critical experimental choices, and offers a framework for researchers in drug development to leverage this powerful strategy.

Introduction: Overcoming the Phosphorylation Bottleneck

Nucleoside analogs are a critical class of antiviral agents that act by mimicking natural nucleosides, thereby disrupting viral replication when incorporated into growing RNA or DNA chains.[1][2] However, their therapeutic efficacy is contingent on a three-step intracellular phosphorylation cascade, converting them from the parent nucleoside to the active triphosphate form. The initial phosphorylation step, catalyzed by cellular kinases, is often slow, inefficient, and a rate-limiting factor, which can significantly curtail the drug's potency.[3][4]

The ProTide technology was devised to bypass this initial enzymatic hurdle.[5][6][7] By masking the negatively charged monophosphate with lipophilic groups—specifically an aryl group and an amino acid ester—the resulting prodrug is rendered neutral, enhancing its ability to diffuse passively across the cell membrane.[8] The Isopropyl ((R)-alaninate) moiety has proven to be a particularly effective component of this design, contributing to the success of multiple blockbuster antiviral medicines.[3][9]

The Intracellular Activation Pathway: A Self-Validating Delivery System

The elegance of the Isopropyl ((R)-alaninate) phosphoramidate system lies in its multi-stage intracellular unmasking, which is orchestrated by a sequence of ubiquitous cellular enzymes. This process ensures the targeted release of the nucleoside monophosphate directly within the cellular environment.

The key steps are as follows:

  • Passive Cellular Entry: The lipophilic nature of the complete prodrug allows it to efficiently cross the lipid bilayer of the cell membrane.

  • Ester Hydrolysis: Once inside the cell, esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1) selectively hydrolyze the isopropyl ester of the alanine moiety, exposing a free carboxylate group.[10][11]

  • Intramolecular Cyclization & Phenol Expulsion: The newly formed carboxylate anion performs a nucleophilic attack on the adjacent phosphorus center. This spontaneous cyclization event results in the expulsion of the phenoxy aryl group, a critical leaving group.[12][13]

  • P-N Bond Cleavage: The resulting cyclic phosphoramidate intermediate is then hydrolyzed by a phosphoramidase, specifically the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which cleaves the P-N bond.[10][11] This step is the final unmasking, releasing the desired nucleoside monophosphate (Nuc-MP).

  • Anabolic Phosphorylation: The liberated Nuc-MP is now a substrate for cellular kinases, which efficiently convert it first to the diphosphate (Nuc-DP) and finally to the pharmacologically active nucleoside triphosphate (Nuc-TP).[11] This active form can then be recognized and incorporated by viral polymerases, leading to chain termination and inhibition of viral replication.[2]

ProTide Activation Pathway Prodrug Phosphoramidate Prodrug (Extracellular) invis1 Prodrug->invis1  Passive  Diffusion Prodrug_Intra Intracellular Prodrug Carboxylate_Intermediate Carboxylate Intermediate Prodrug_Intra->Carboxylate_Intermediate  Esterases  (CatA/CES1) Cyclic_Intermediate Cyclic Intermediate Carboxylate_Intermediate->Cyclic_Intermediate  Intramolecular  Cyclization Nuc_MP Nucleoside Monophosphate (Nuc-MP) Cyclic_Intermediate->Nuc_MP  Phosphoramidase  (HINT1) Nuc_DP Nucleoside Diphosphate (Nuc-DP) Nuc_MP->Nuc_DP  Kinases Nuc_TP Active Nucleoside Triphosphate (Nuc-TP) Nuc_DP->Nuc_TP  Kinases invis2 Nuc_TP->invis2  Inhibits Viral  Polymerase invis1->Prodrug_Intra invis3 invis2->invis3

Caption: Intracellular activation cascade of a phosphoramidate prodrug.

Synthetic Application: Stereoselective Synthesis of Remdesivir

Remdesivir (GS-5734) is a potent antiviral agent and a prime example of the ProTide strategy.[14] Its synthesis showcases the practical application of coupling an Isopropyl ((R)-alaninate) phosphoramidate moiety to a complex nucleoside analog (GS-441524). The key challenge in the synthesis is controlling the stereochemistry at the phosphorus center, as only the Sp isomer possesses the desired biological activity.[15]

Overall Synthetic Workflow

The convergent synthesis involves two primary components: the parent nucleoside (GS-441524) and an activated phosphoramidate reagent. The critical step is the diastereoselective coupling of these two fragments.

Remdesivir Synthesis Workflow Nucleoside Parent Nucleoside (GS-441524) Coupling Diastereoselective Coupling (MgCl₂, THF) Nucleoside->Coupling Phosphoryl_Reagent Activated Phosphoramidate Reagent Phosphoryl_Reagent->Coupling Deprotection Deprotection (if needed) Coupling->Deprotection Remdesivir Final Product (Remdesivir, Sp-isomer) Deprotection->Remdesivir

Caption: Convergent synthetic workflow for Remdesivir.

Protocol: Diastereoselective Phosphoramidation of GS-441524

This protocol is adapted from established second-generation syntheses of Remdesivir, which achieve high diastereoselectivity, obviating the need for challenging chiral HPLC separation of the final product.[15][16] The procedure relies on the coupling of the protected nucleoside with a chiral phosphoramidate reagent possessing a leaving group like p-nitrophenolate or pentafluorophenolate.

Materials & Reagents:

  • Acetonide-protected GS-441524 (1 equivalent)

  • (S)-Isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (or similar activated chiral reagent) (1.1-1.5 equivalents)

  • Magnesium Chloride (MgCl₂) or tert-Butylmagnesium chloride (t-BuMgCl) (1.1-1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acetonide-protected GS-441524 (1 eq) and anhydrous THF (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add a solution of t-BuMgCl in THF (1.1 eq) dropwise to the reaction mixture. Stir for 15-20 minutes at 0 °C.

    • Causality: The Grignard reagent acts as a Lewis acid and a base. It coordinates to and deprotonates the primary 5'-hydroxyl group of the nucleoside, forming a magnesium alkoxide. This activation enhances the nucleophilicity of the oxygen, priming it for the subsequent coupling reaction.[15][16]

  • Coupling: In a separate flask, dissolve the chiral phosphoramidate reagent (1.1 eq) in anhydrous THF. Add this solution dropwise to the activated nucleoside mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Causality: The activated magnesium alkoxide attacks the phosphorus center of the phosphoramidate reagent. This proceeds via an Sₙ2-type mechanism at the phosphorus center, resulting in an inversion of stereochemistry.[15] By using a diastereomerically pure phosphorylating agent, the reaction yields the desired single diastereomer of the product. The p-nitrophenoxy group is an excellent leaving group, facilitating the reaction.

  • Quenching & Workup: Once the reaction is complete, cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NaHCO₃ solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude residue by silica gel column chromatography using a suitable gradient of solvents (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to isolate the protected phosphoramidate intermediate.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or a mixture of Acetonitrile/Water). Add an acid such as TFA (2-3 eq) or aqueous HCl and stir at room temperature for 2-4 hours until the acetonide protecting group is fully cleaved (monitor by TLC/LC-MS).

  • Final Purification: Neutralize the reaction with a mild base (e.g., NaHCO₃) and extract the product into an organic solvent like ethyl acetate. After drying and concentrating, the final product, Remdesivir, can be purified by a final column chromatography or crystallization to yield a high-purity solid.

Data Summary & Characterization

The success of the coupling reaction is paramount and is evaluated based on yield and diastereoselectivity.

Nucleoside Phosphorylating Agent Catalyst/Base Typical Yield (%) Diastereomeric Ratio (Sp:Rp) Reference
Protected GS-441524Chiral p-nitrophenolate reagentMgCl₂ / NMI~50-70%>98:2[15]
Protected GS-441524Chiral pentafluorophenolate reagentt-BuMgCl~86%>99:1[16][17]
GS-441524(Sp)-Phosphoramidoyl chlorideChiral Imidazole~70-75%>98:2[18]

Characterization Notes:

  • ³¹P NMR: A key technique for confirming the product. The phosphoramidate will appear as a distinct singlet in the proton-decoupled spectrum, with a characteristic chemical shift.

  • Chiral HPLC: Essential for confirming the diastereomeric purity of the final compound. Comparison with a reference standard of both Sp and Rp isomers is used for validation.

  • HRMS (High-Resolution Mass Spectrometry): Used to confirm the exact mass and elemental composition of the synthesized molecule.

Conclusion and Broader Implications

The Isopropyl ((R)-alaninate) phosphoramidate moiety is a clinically validated and highly effective tool for delivering nucleoside monophosphates into cells, overcoming fundamental pharmacokinetic barriers. The synthetic methodologies, particularly those achieving high diastereoselectivity, have matured significantly, enabling large-scale production of complex antiviral drugs like Remdesivir.[18] The principles and protocols detailed herein are not only applicable to the synthesis of existing antivirals but also provide a robust platform for the development of next-generation therapeutics. The success of the ProTide technology in the antiviral space has spurred its application in other areas, most notably in oncology, where it is being used to improve the delivery and efficacy of anticancer nucleoside analogs.[3][5][7]

References

  • Serra, M., et al. (2021). An overview of ProTide technology and its implications to drug discovery. Cardiff University ORCA. [Link]

  • Serra, M., et al. (2021). An overview of ProTide technology and its implications to drug discovery. PubMed. [Link]

  • Meyers, C. L., & Borch, R. F. (1996). Activation mechanisms of nucleoside phosphoramidate prodrugs. PubMed. [Link]

  • Meyers, C. L., & Borch, R. F. (1996). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. National Institutes of Health (NIH). [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. PubMed. [Link]

  • Pierra, C., et al. (2011). Synthesis of phosphoramidate prodrugs: ProTide approach. PubMed. [Link]

  • Mehellou, Y., et al. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. University of Birmingham Research Portal. [Link]

  • Ehteshami, M., et al. (2017). Intracellular metabolism of anti-HCV phosphoramidate prodrugs. ResearchGate. [Link]

  • Mackman, R. L. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. PubMed Central. [Link]

  • Murata, Y., et al. (2023). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry. [Link]

  • De La Rosa, M. A., et al. (2013). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

  • Mateus, A., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Remdesivir by Mackman. Organic Chemistry Portal. [Link]

  • Lin, S., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. [Link]

  • IntechOpen. (2023). Remdesivir. IntechOpen. [Link]

  • Palli, K., et al. (2021). Total synthesis of remdesivir. RSC Advances. [Link]

  • Hart, C. E., et al. (2021). Regiochemical Analysis of the ProTide Activation Mechanism. PubMed Central. [Link]

  • Hart, C. E., et al. (2021). Regiochemical Analysis of the ProTide Activation Mechanism. ACS Omega. [Link]

  • Kaur, H., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PubMed Central. [Link]

  • LaPoint, K. (2025). Mechanisms of action of antiviral drugs. EBSCO Research Starters. [Link]

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Application Notes & Protocols: ProTide Technology for the Development of HCV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Barriers in HCV Drug Delivery

Hepatitis C Virus (HCV) infection has long posed a significant global health challenge, leading to chronic liver disease and cirrhosis.[1] The discovery of direct-acting antivirals (DAAs) has revolutionized treatment, with the viral RNA-dependent RNA polymerase, NS5B, being a prime therapeutic target.[1][2][3] Nucleoside analogs, which mimic natural substrates, are potent inhibitors of this polymerase. However, their clinical efficacy is often hampered by several factors:

  • Poor Cellular Permeability: The negative charge of the phosphate groups necessary for activity prevents easy passage across the lipophilic cell membrane.

  • Inefficient Phosphorylation: Nucleoside analogs must be converted intracellularly to their active triphosphate form. The initial phosphorylation step, catalyzed by cellular kinases, is often slow and inefficient, representing a rate-limiting bottleneck.

  • Drug Resistance: Mutations in viral polymerase can reduce the binding affinity of nucleoside inhibitors.

The ProTide (Pro-drug nucleotide) technology offers an elegant solution to these challenges.[4][5] This phosphoramidate prodrug approach masks the negatively charged monophosphate of a nucleoside analog with lipophilic groups.[5][6] This chemical modification neutralizes the charge, enabling the molecule to passively diffuse across the cell membrane.[6][7] Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, directly bypassing the problematic initial phosphorylation step and leading to a higher intracellular concentration of the active triphosphate metabolite.[5][6]

The ProTide Mechanism: Intracellular Activation Pathway

The success of the ProTide approach lies in its sophisticated, multi-step intracellular activation process that leverages specific cellular enzymes to unmask the active compound precisely where it's needed.[5]

The Key Structural Components of a ProTide are:

  • Aryl Group: Typically a phenoxy or naphthyloxy moiety, this group protects one of the phosphate hydroxyls. Its nature can be modified to tune lipophilicity and stability.[8]

  • Amino Acid Ester: An esterified amino acid (commonly L-alanine) is linked to the phosphorus atom via a P-N bond.[6][8] This component is critical for enzymatic recognition.

  • Nucleoside Analog: The core therapeutic agent targeting the HCV NS5B polymerase.

The Intracellular Activation Cascade:

  • Passive Diffusion: The lipophilic ProTide construct crosses the cell membrane into the cytoplasm.

  • Ester Hydrolysis: Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1) hydrolyze the amino acid ester, exposing a carboxylate group.[5][9]

  • Cyclization & Aryl Group Expulsion: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a transient cyclic intermediate. This intramolecular reaction expels the aryl (phenoxy) group.

  • Phosphoramidate Bond Cleavage: The unstable cyclic intermediate is then hydrolyzed, and the P-N bond is cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT1).[5][9] This step releases the free nucleoside monophosphate.

  • Anabolic Phosphorylation: Cellular kinases efficiently phosphorylate the monophosphate to the di- and subsequently to the active triphosphate form.[5] This active metabolite can now act as a chain terminator for the HCV NS5B polymerase.[1][10]

ProTide_Activation ProTide ProTide (Extracellular) ProTide_Intra ProTide (Intracellular) ProTide->ProTide_Intra Passive Diffusion Metabolite_A Carboxylate Metabolite ProTide_Intra->Metabolite_A CatA / CES1 (Ester Hydrolysis) Metabolite_B Cyclic Intermediate Metabolite_A->Metabolite_B Intramolecular Attack Nuc_MP Nucleoside Monophosphate (NMP) Metabolite_B->Nuc_MP HINT1 (P-N Cleavage) Nuc_DP Nucleoside Diphosphate (NDP) Nuc_MP->Nuc_DP Kinase Nuc_TP Active Nucleoside Triphosphate (NTP) Nuc_DP->Nuc_TP Kinase Target HCV NS5B Polymerase Nuc_TP->Target Inhibition of Replication

Caption: Intracellular activation pathway of a ProTide drug.

Case Study: Sofosbuvir, a ProTide-based HCV Cure

Sofosbuvir (Sovaldi®) is the archetypal example of a highly successful ProTide drug that has become a cornerstone of HCV treatment.[9][11] Approved by the FDA in 2013, its discovery and development highlight the transformative power of this technology.[9][11][12]

The parent nucleoside of sofosbuvir, 2'-deoxy-2'-α-fluoro-β-C-methyluridine, showed potent anti-HCV activity in biochemical assays, but its poor cellular uptake and inefficient phosphorylation rendered it ineffective in cell-based models.[13] By applying the ProTide technology, scientists created sofosbuvir (a specific diastereoisomer of the phosphoramidate prodrug), which demonstrated a dramatic increase in potency.[13]

Sofosbuvir is metabolized in hepatocytes to its active triphosphate form, GS-461203.[1][9] This active metabolite acts as a defective substrate for the HCV NS5B polymerase.[1] When incorporated into the growing viral RNA strand, it leads to immediate chain termination, thereby halting viral replication.[1][10][14] The high efficiency of the ProTide delivery mechanism ensures that a high concentration of the active triphosphate is achieved within the target liver cells, leading to high cure rates.[15]

Experimental Protocols for Evaluation

Evaluating a novel ProTide-based HCV inhibitor requires a series of robust in vitro assays to determine its antiviral efficacy, cytotoxicity, and mechanism of action.

Protocol 1: In Vitro Antiviral Efficacy in HCV Replicon Cells

This assay determines the concentration of the compound required to inhibit HCV RNA replication in a controlled cell culture system.

  • Objective: To determine the 50% effective concentration (EC50) of the ProTide inhibitor.

  • Principle: HCV subgenomic replicon cells are human hepatoma cells (e.g., Huh-7) that stably replicate an HCV RNA molecule.[16] This RNA often contains a reporter gene, such as luciferase, whose activity is directly proportional to the level of viral replication.[17] A reduction in luciferase signal upon drug treatment indicates inhibition of replication.

  • Materials:

    • HCV replicon cells (e.g., genotype 1b, Huh-7 based)

    • Cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin)

    • G418 selection antibiotic

    • ProTide compound and parent nucleoside analog

    • 96-well cell culture plates (white, clear-bottom for luminescence)

    • Luciferase assay reagent (e.g., Bright-Glo™)

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a serial dilution series of the ProTide compound and the parent nucleoside in cell culture medium. A typical starting concentration is 10-100 µM, with 2- to 3-fold dilutions.

    • Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "cells only" (no drug) and "no cells" (background) controls.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background and setting the "cells only" control as 100% replication.

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve fit).

Protocol 2: In Vitro Cytotoxicity Assay

This assay is crucial to ensure that the antiviral effect is not due to general toxicity to the host cells.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the ProTide inhibitor.

  • Principle: A viability assay, such as one using MTT or resazurin, measures the metabolic activity of the cells. A decrease in signal indicates cell death or inhibition of proliferation.

  • Materials:

    • Huh-7 cells (or the parental cell line used for the replicon system)

    • ProTide compound

    • 96-well cell culture plates

    • MTT or resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

    • Plate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

    • Drug Treatment: Treat cells with the same serial dilutions of the ProTide compound as in the antiviral assay.

    • Incubation: Incubate for 72 hours.

    • Viability Measurement: Add the viability reagent to each well and incubate for 1-4 hours as per the manufacturer's protocol.

    • Data Acquisition: Measure absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data, setting the "cells only" control as 100% viability.

    • Plot the percentage of viability versus the log of the compound concentration.

    • Calculate the CC50 value using a non-linear regression fit.

    • Calculate the Selectivity Index (SI): SI = CC50 / EC50. A higher SI value indicates a better therapeutic window.

Protocol 3: Intracellular Triphosphate Analysis by LC-MS/MS

This is a definitive mechanistic assay to confirm that the ProTide is being metabolized to the active triphosphate form.

  • Objective: To quantify the intracellular concentration of the active nucleoside triphosphate metabolite.

  • Principle: Cells are incubated with the ProTide drug, after which intracellular metabolites are extracted and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This technique allows for the sensitive and specific quantification of the triphosphate species.[20]

  • Materials:

    • Huh-7 cells

    • 6-well plates

    • ProTide compound

    • Ice-cold 60-70% Methanol (for quenching and extraction)

    • Cell scrapers

    • Microcentrifuge tubes

    • LC-MS/MS system with an appropriate column (e.g., ion-pair reversed-phase or porous graphitic carbon)[19]

    • Analytical standards for the nucleoside monophosphate, diphosphate, and triphosphate.

  • Procedure:

    • Cell Culture and Treatment: Seed Huh-7 cells in 6-well plates and grow to ~80-90% confluency. Treat the cells with the ProTide compound (e.g., at 1x, 5x, and 10x the EC50) for a set time course (e.g., 2, 8, 24 hours).

    • Metabolite Extraction: a. Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 70% methanol to the plate to quench metabolic activity. c. Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube. d. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitution & Analysis: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[18]

    • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) mode for specific detection and quantification of the parent nucleoside and its mono-, di-, and triphosphate metabolites against a standard curve.

  • Data Analysis:

    • Construct calibration curves for each analyte using the analytical standards.

    • Quantify the amount of each metabolite (in pmol) in the cell extract.

    • Normalize the data to the number of cells per well (typically determined from a parallel plate) to report the concentration as pmol/10^6 cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. A high-quality ProTide candidate will exhibit potent antiviral activity (low nM EC50), low cytotoxicity (high µM CC50), and a correspondingly high Selectivity Index.

Table 1: Sample In Vitro Profile of a ProTide HCV Inhibitor

CompoundHCV Replicon EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Parent Nucleoside> 10,000> 100< 10
ProTide Inhibitor 5.2 > 50 > 9,600
Sofosbuvir (Control)40-90> 27> 300

Interpretation: The data clearly shows that the ProTide technology transformed an inactive parent nucleoside into a highly potent antiviral agent. The high SI indicates that the compound is highly selective for the viral target over host cell processes. LC-MS/MS analysis would be expected to show a time- and dose-dependent increase in the intracellular triphosphate metabolite for the ProTide inhibitor, but not for the parent nucleoside, confirming the mechanism of action.

Workflow cluster_0 Primary Screening & MoA cluster_1 Lead Optimization Replicon HCV Replicon Assay (EC50 Determination) SI_Calc Calculate Selectivity Index (SI) Replicon->SI_Calc Cytotox Cytotoxicity Assay (CC50 Determination) Cytotox->SI_Calc Metabolism Intracellular Metabolism (LC-MS/MS) Resistance Resistance Profiling Metabolism->Resistance SI_Calc->Resistance PK Pharmacokinetics (In Vivo) Resistance->PK Efficacy In Vivo Efficacy (Animal Models) PK->Efficacy

Caption: Overall experimental workflow for ProTide inhibitor evaluation.

Conclusion

The ProTide technology represents a landmark achievement in medicinal chemistry, directly addressing the fundamental delivery and activation challenges of nucleoside analog drugs.[4][21] The unparalleled success of sofosbuvir has validated this approach, establishing a new paradigm in the treatment of HCV and providing a blueprint for developing inhibitors against other viral targets.[4] The protocols outlined here provide a robust framework for researchers to identify and characterize the next generation of ProTide-based polymerase inhibitors, continuing the quest for safe, effective, and broadly accessible antiviral therapies.

References

  • Wikipedia. (n.d.). Sofosbuvir. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). Understanding the Mechanism: How Sofosbuvir Fights Hepatitis C. Retrieved from [Link]

  • Cardiff University. (n.d.). An overview of ProTide technology and its implications to drug discovery. ORCA. Retrieved from [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. National Institutes of Health. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir?. Retrieved from [Link]

  • Serra, I., et al. (2018). An overview of ProTide technology and its implications to drug discovery. PubMed. Retrieved from [Link]

  • Xu, Y., et al. (2012). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. National Institutes of Health. Retrieved from [Link]

  • Chen, Y., et al. (2014). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS One. Retrieved from [Link]

  • Sofia, M., & Furman, P. (2019). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV. Semantic Scholar. Retrieved from [Link]

  • Flisiak, R., & Jaroszewicz, J. (2011). HCV NS5B polymerase inhibitors. PubMed. Retrieved from [Link]

  • YouTube. (2024, November 9). Pharmacology of Sofosbuvir; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • ResearchGate. (n.d.). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV. Retrieved from [Link]

  • ScienceGate. (2025, August 6). Inhibitors of the HCV NS5B polymerase: New hope for the treatment of hepatitis C infections. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work?. Retrieved from [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. ACS Publications. Retrieved from [Link]

  • Pertusati, F., et al. (2021). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. National Institutes of Health. Retrieved from [Link]

  • REF Impact Case Studies. (n.d.). ProTide Technology: Transforming drug discovery of nucleoside-based anti-viral and anti-cancer agents. Retrieved from [Link]

  • Liu, X., et al. (2013). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]

  • Farrell, R., et al. (2022). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. National Institutes of Health. Retrieved from [Link]

  • Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Springer Nature Experiments. Retrieved from [Link]

  • Gentile, I., et al. (2015). Development of sofosbuvir for the treatment of hepatitis C virus infection. PubMed. Retrieved from [Link]

  • Bas-Cristobal, S., et al. (2020). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. National Institutes of Health. Retrieved from [Link]

  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. PubMed Central. Retrieved from [Link]

  • Lee, J., et al. (2014). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol. Retrieved from [Link]

  • Icahn School of Medicine at Mount Sinai. (2015). Development of sofosbuvir for the treatment of hepatitis C virus infection. Retrieved from [Link]

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Application Note: Copper-Catalyzed Diastereoselective Synthesis of ProTides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ProTide Revolution and the P-Chirality Challenge

The ProTide (pronucleotide) technology represents a paradigm shift in medicinal chemistry, enabling the efficient intracellular delivery of nucleoside monophosphates, which are the active forms of many antiviral and anticancer drugs.[1][2] This approach cleverly masks the negatively charged phosphate group with an aromatic moiety and an amino acid ester, creating a neutral, lipophilic prodrug that can readily cross cell membranes.[2][3] Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step that can limit the efficacy of nucleoside analogue drugs.[1][2][4] The clinical success of this strategy is underscored by FDA-approved drugs like the anti-HCV agent Sofosbuvir and the anti-HIV/HBV agent Tenofovir Alafenamide (TAF).[1][2]

However, the synthesis of ProTides introduces a significant stereochemical challenge. The phosphorus atom becomes a new chiral center, leading to the formation of two diastereomers, designated Sp and Rp.[5] It is well-established that these diastereomers can have vastly different pharmacological properties, with one isomer often being significantly more active or having a better safety profile than the other.[6] Consequently, developing synthetic methods that can selectively produce the desired diastereomer is of paramount importance. While traditional methods often yield a 1:1 mixture of diastereomers, requiring difficult and costly separation, the development of stereoselective catalytic methods offers a more elegant and efficient solution. This application note details the first reported copper-catalyzed diastereoselective synthesis of P-chiral ProTides, a method that provides a valuable tool for accessing diastereomerically-enriched phosphoramidate prodrugs.[5][7][8]

The ProTide Activation Pathway: A Cellular Trojan Horse

The ingenuity of the ProTide approach lies in its ability to hijack intracellular enzymes to unmask the active drug. The process, as illustrated below, is a sequential, multi-step bioactivation.

  • Ester Hydrolysis: The process begins with the hydrolysis of the amino acid carboxylate ester, typically by a cellular esterase like Cathepsin A or a carboxypeptidase.[9][10]

  • Intramolecular Cyclization: The newly formed free carboxylate group attacks the phosphorus center in an intramolecular cyclization, displacing the aryl group (e.g., phenol).[9][10] This step forms a transient, high-energy five-membered cyclic intermediate.

  • Hydrolysis of Cyclic Intermediate: The cyclic intermediate is then hydrolyzed by water, breaking the P-N bond and releasing the amino acid.

  • Release of Nucleoside Monophosphate: This cascade releases the nucleoside 5'-monophosphate, which is now available for subsequent phosphorylation by cellular kinases to the active diphosphate and triphosphate forms.

ProTide Activation Pathway ProTide ProTide Prodrug Intermediate1 Carboxylate Intermediate ProTide->Intermediate1 Esterase (e.g., Cathepsin A) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack (Phenol released) NMP Nucleoside Monophosphate (NMP) Intermediate2->NMP Hydrolysis (Amino Acid released) NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Kinase

Caption: Intracellular activation pathway of a ProTide prodrug.

Principles of Copper-Catalyzed Diastereoselective Phosphoramidation

The core of ProTide synthesis involves the formation of a P-N bond between the nucleoside and the phosphoramidate moiety. The key innovation discussed here is the use of a simple copper salt as a catalyst to influence the stereochemical outcome of this reaction.

The Core Reaction

The synthesis couples a protected nucleoside analogue with a pre-formed aryl phosphoramidochloridate reagent in the presence of a copper catalyst and a non-nucleophilic base.[5] The copper catalyst is believed to act as a Lewis acid, coordinating to the reactants and organizing the transition state in a way that favors the formation of one diastereomer over the other.

Plausible Catalytic Cycle

While detailed mechanistic studies for this specific transformation are ongoing, a plausible catalytic cycle can be proposed based on known copper-catalyzed cross-coupling reactions.[11][12]

  • Catalyst Activation: The Cu(II) precatalyst may be reduced in situ to an active Cu(I) species, or a Cu(I) salt can be used directly.

  • Reactant Coordination: The active copper catalyst coordinates with the hydroxyl group of the nucleoside, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated nucleoside-copper complex attacks the phosphorus center of the aryl phosphoramidochloridate. The stereochemistry of this step is directed by the steric and electronic environment of the transition state assembly, leading to diastereoselectivity.

  • Product Release & Catalyst Regeneration: The P-O bond is formed, releasing the ProTide product and regenerating the active copper catalyst, allowing it to re-enter the catalytic cycle. A base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[5]

Copper Catalytic Cycle cluster_main Cu_cat Active Cu(I/II) Catalyst Complex [Nucleoside-O-Cu] Complex Cu_cat->Complex + Nucleoside - H+ Nucleoside Nucleoside-OH Reagent Aryl Phosphoramido- chloridate (P-Cl) Reagent->Complex Nucleophilic Attack Complex->Cu_cat + ProTide + Cl- ProTide ProTide Product Base DIPEA HCl DIPEA-HCl Base->HCl + HCl Experimental Workflow A 1. Setup - Dry glassware under vacuum. - Add Nucleoside and Copper Catalyst. B 2. Reagent Addition - Add anhydrous DME via syringe. - Add Phosphoramidochloridate. - Add DIPEA dropwise at RT. A->B C 3. Reaction - Stir at room temperature. - Monitor by TLC or LC-MS (typically 8-12h). B->C D 4. Work-up - Quench with sat. NH4Cl(aq). - Extract with Ethyl Acetate. - Dry organic layer (Na2SO4). C->D E 5. Purification & Analysis - Concentrate in vacuo. - Purify via column chromatography. - Analyze yield and d.r. by HPLC & NMR. D->E

Caption: Standard workflow for copper-catalyzed ProTide synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the desired nucleoside analogue (1.0 equiv.) and the copper catalyst (0.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DME (to make a ~0.05 M solution) via syringe. Stir the mixture until the solids are dissolved or well-suspended. Add the aryl phosphoramidochloridate (1.0 equiv.).

  • Base Addition: Add DIPEA (1.5 equiv.) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting nucleoside. [5]6. Aqueous Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the ProTide product.

  • Analysis: Determine the isolated yield. The diastereomeric ratio (d.r.) of the product mixture can be determined by reverse-phase HPLC (RP-HPLC) or ³¹P NMR spectroscopy of the crude mixture. [5]

Optimization and Key Insights

The choice of copper catalyst is critical and appears to be substrate-dependent. The initial report found that different copper sources were optimal for purine versus pyrimidine nucleosides. [5]

Catalyst Screening and Substrate Dependence

The following table summarizes the results from the foundational study on the synthesis of a phosphoramidate derivative of 3'-azido-3'-deoxythymidine (AZT), a pyrimidine nucleoside.

EntryCopper Catalyst (0.2 equiv.)Yield (%)Diastereomeric Ratio (Rp/Sp)
1None0-
2CuOAc5025:75
3Cu(OTf)₂4530:70
4CuCl4840:60
5CuI4245:55
6Cu(acac)₂4035:65

Data adapted from Pertusati, F., & McGuigan, C. (2015). Chemical Communications. [5] Key Insights:

  • Catalysis is Essential: The control experiment with no catalyst yielded no product, confirming the essential role of copper. [5]* Catalyst Choice Matters: For pyrimidine nucleosides like AZT, CuOAc provided the best combination of yield and diastereoselectivity, favoring the Sp isomer. [5]* Purine vs. Pyrimidine: For purine nucleosides (e.g., derivatives of adenosine), Cu(OTf)₂ was found to be the catalyst of choice, also favoring the Sp isomer. [5]This substrate-dependent catalyst preference is a critical consideration for process development.

  • Reaction Conditions: Optimal conditions were consistently found to be 0.2 equivalents of the copper catalyst with 1.5 equivalents of DIPEA in DME at room temperature for 12 hours. [5]Varying temperature or increasing catalyst loading did not significantly improve the outcome. [5]

Conclusion and Future Outlook

The copper-catalyzed synthesis of ProTides provides a straightforward and effective method for generating diastereomerically-enriched phosphoramidates. [5][7]The operational simplicity, mild reaction conditions, and use of inexpensive and readily available copper salts make this protocol highly attractive for both academic research and industrial drug development. It represents a significant step forward from traditional methods that produce inseparable 1:1 diastereomeric mixtures.

The field continues to evolve, with recent research focusing on the development of more sophisticated catalytic systems. The use of chiral ligands in combination with copper catalysts has been shown to achieve even higher levels of stereocontrol, offering a pathway to nearly enantiopure ProTides. [13][14]As the demand for stereochemically pure nucleotide therapeutics grows, these catalytic strategies will be indispensable tools in the synthesis of next-generation medicines.

References

  • Pertusati, F., & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Chemical Communications, 51(38), 8070-8073. [Link]

  • Pertusati, F., & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Cardiff University ORCA. [Link]

  • Slusarczyk, M., Serpi, M., & Mehellou, Y. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(18), 8036-8047. [Link]

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. ACS Publications. [Link]

  • Oka, N., et al. (2022). Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method. The Journal of Organic Chemistry, 87(11), 7247-7257. [Link]

  • Fang, S., et al. (2024). Ligand-Enabled Cu-Catalyzed Stereoselective Synthesis of P-Stereogenic ProTides. ResearchGate. [Link]

  • Harris, D. L., et al. (2024). Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry, 63(14), 2115-2122. [Link]

  • Pertusati, F., & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. PubMed. [Link]

  • Pertusati, F., & McGuigan, C. (2015). Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Royal Society of Chemistry. [Link]

  • Pertusati, F., et al. (2021). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 16(9), 981-994. [Link]

  • Mehellou, Y. (2016). The ProTides Boom. ChemMedChem, 11(9), 879-881. [Link]

  • Clark, G., & Pesnot, T. (2021). Cutting-edge strategies for successful ProTide discovery. LabWrench. [Link]

  • Harris, D. L., et al. (2024). Regiochemical Analysis of the ProTide Activation Mechanism. ACS Publications. [Link]

  • Reddy, C. R., et al. (2012). Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates. Chemical Communications, 48(77), 9574-9576. [Link]

  • Fang, S., et al. (2024). Ligand-Enabled Cu-Catalyzed Stereoselective Synthesis of P-Stereogenic ProTides. Journal of the American Chemical Society. [Link]

  • Obulesu, O., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3676. [Link]

  • Feringa, B. L., et al. (2000). Enantioselective catalytic conjugate addition of dialkylzinc reagents using copper-phosphoramidite complexes. Tetrahedron, 56(24), 3877-3888. [Link]

  • Sanchez-Lombardo, I., et al. (2023). Copper–cobalt double metal cyanides as green catalysts for phosphoramidate synthesis. Green Chemistry, 25(13), 5221-5227. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. [Link]

Sources

Large-scale synthesis of phosphoramidate reagents for API manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of Phosphoramidate Reagents for API Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphoramidate reagents, particularly those employed in the ProTide (prodrug-nucleotide) technology, represent a transformative approach in medicinal chemistry, enabling the effective intracellular delivery of nucleotide analogues for antiviral and anticancer therapies.[1][2][3] This strategy masks the highly charged phosphate group of a nucleotide, enhancing its lipophilicity and facilitating passive diffusion across cell membranes.[1][4] Once inside the cell, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which is subsequently converted to the therapeutic triphosphate form.[2] The synthesis of blockbuster drugs like Remdesivir and Sofosbuvir has highlighted the critical importance of this chemistry.[4][5][6] However, transitioning phosphoramidate synthesis from laboratory scale to robust, large-scale API manufacturing presents significant challenges, including complex reaction pathways, stringent stereochemical control, and the need for scalable purification methods.[7][8] This guide provides a detailed overview of the core chemical principles, addresses key manufacturing challenges, and presents a comprehensive protocol for the large-scale synthesis of a representative phosphoramidate reagent, grounded in field-proven insights for industrial application.

Core Concepts: The ProTide Approach and Intracellular Activation

The fundamental principle of the ProTide technology is to transiently neutralize the negative charges of a nucleoside monophosphate. This is typically achieved by masking the phosphate with two key groups: an amino acid ester and an aryl group, linked via a phosphorus-nitrogen (P-N) bond.[2][3] This structural modification confers several advantages:

  • Enhanced Lipophilicity: The neutral, masked phosphoramidate is significantly more lipophilic than its charged nucleotide counterpart, allowing it to readily cross the lipid bilayer of the cell membrane.[4]

  • Bypassing Rate-Limiting Phosphorylation: Many nucleoside analogue drugs require an initial phosphorylation step catalyzed by cellular kinases, which can be inefficient and a common mechanism of drug resistance. The ProTide approach delivers the monophosphate directly into the cell, bypassing this often rate-limiting step.[3]

  • Intracellular Activation: The biological activity of the ProTide is contingent upon its metabolic activation within the target cell. This multi-step enzymatic cascade ensures that the active therapeutic is released at the site of action, minimizing off-target effects.[2][9]

The intracellular activation pathway is a self-validating system critical to the ProTide's efficacy.

Diagram: ProTide Intracellular Activation Pathway

The following diagram illustrates the sequential enzymatic cleavage that unmasks the nucleotide, making it available for subsequent phosphorylation to its active triphosphate form.

ProTide_Activation ProTide Phosphoramidate Prodrug (Lipophilic, Cell Permeable) Intermediate Carboxylate Intermediate ProTide->Intermediate Step 1: Esterase (e.g., Cathepsin A, HCE-1) Cleaves Ester Aminoacyl_Metabolite Aminoacyl Metabolite Intermediate->Aminoacyl_Metabolite Step 2: Intramolecular Cyclization Releases Aryl Group NMP Nucleoside Monophosphate (NMP) Aminoacyl_Metabolite->NMP Step 3: Phosphoramidase (e.g., HINT1) Cleaves P-N Bond NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Kinase Target Target Enzyme (e.g., Viral Polymerase) NTP->Target Inhibition

Sources

Application Note & Protocol: A Guide to the Synthesis of Phosphoramidate Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphoramidate prodrugs represent a cornerstone of modern medicinal chemistry, enabling the effective delivery of nucleoside analogues for antiviral and anticancer therapies. This application note provides a comprehensive guide to the experimental synthesis of phosphoramidate prodrugs, focusing on the widely adopted phosphoramidite and phosphoryl chloride methods. We will delve into the mechanistic underpinnings of these synthetic strategies, offer detailed, step-by-step protocols, and discuss critical parameters for successful synthesis and purification. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine phosphoramidate prodrug synthesis in their laboratories.

Introduction: The Rationale for Phosphoramidate Prodrugs

Nucleoside analogues are potent therapeutic agents, but their clinical utility is often hampered by poor membrane permeability and inefficient intracellular phosphorylation to the active triphosphate form. The phosphoramidate prodrug approach, notably the ProTide technology, circumvents these limitations by masking the initial phosphate group with an amino acid ester and an aryl group. This modification renders the molecule lipophilic, facilitating passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized by cellular enzymes, such as Cathepsin A and Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the monophosphate of the parent nucleoside, which is then efficiently converted to the active triphosphate.

This strategy has led to the development of several blockbuster drugs, including Sofosbuvir (Sovaldi®) for Hepatitis C and Remdesivir (Veklury®) for COVID-19, highlighting the transformative impact of phosphoramidate prodrugs on modern medicine.

Synthetic Strategies: An Overview

The synthesis of phosphoramidate prodrugs primarily revolves around the formation of the key phosphoramidate linkage. Two predominant methods have emerged as the most reliable and versatile: the phosphoramidite method and the phosphoryl chloride method.

The Phosphoramidite Method

This approach utilizes a phosphoramidite reagent, which is a trivalent phosphorus compound. The synthesis is typically a one-pot, two-step process. In the first step, the phosphoramidite reagent is coupled with the nucleoside in the presence of an activator, such as 1H-tetrazole or a substituted imidazole. This is followed by in-situ oxidation of the resulting phosphite triester to the more stable phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (TBHP).

Diagram 1: General Workflow of the Phosphoramidite Method

cluster_workflow Phosphoramidite Method Workflow Start Start: Protected Nucleoside & Phosphoramidite Reagent Coupling Step 1: Coupling with Activator (e.g., 1H-Tetrazole) Start->Coupling Anhydrous Solvent Oxidation Step 2: In-situ Oxidation (e.g., m-CPBA) Coupling->Oxidation Formation of Phosphite Triester Workup Aqueous Workup & Extraction Oxidation->Workup Formation of Phosphate Triester Purification Chromatographic Purification Workup->Purification End End: Purified Phosphoramidate Prodrug Purification->End

The Phosphoryl Chloride Method

This method employs a phosphorus(V) reagent, typically a substituted phosphoryl chloride. The synthesis involves the sequential addition of the aryloxy and amino acid ester moieties to the phosphoryl chloride, followed by coupling with the nucleoside. While this method can be effective, it often requires careful control of stoichiometry and reaction conditions to avoid the formation of side products.

Detailed Experimental Protocol: Synthesis of a Phenyl, L-Alanine Isopropyl Ester Phosphoramidate of Zidovudine (AZT)

This protocol details the synthesis of a model phosphoramidate prodrug of Zidovudine (AZT) using the phosphoramidite method.

Materials and Reagents
Reagent Supplier Grade Notes
Zidovudine (AZT)Sigma-Aldrich≥98%Dry thoroughly before use.
Phenyl(isopropoxy-L-alaninyl) phosphorochloridateTCI>95%Handle under inert atmosphere.
N-Methylimidazole (NMI)Sigma-AldrichAnhydrous, 99.5%Store over molecular sieves.
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%Use from a freshly opened bottle or dried over CaH2.
Saturated aq. NaHCO3------Prepare fresh.
Brine------Prepare fresh.
Anhydrous Na2SO4Sigma-Aldrich≥99.0%---
Silica GelSorbent Technologies60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Zidovudine (1.0 g, 3.74 mmol).

    • Dissolve the AZT in anhydrous dichloromethane (20 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add N-Methylimidazole (0.36 mL, 4.49 mmol) to the stirred solution.

    • In a separate flask, dissolve phenyl(isopropoxy-L-alaninyl) phosphorochloridate (1.37 g, 4.11 mmol) in anhydrous dichloromethane (10 mL).

    • Add the phosphorochloridate solution dropwise to the AZT solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The product spot should be visible by UV light and will stain with potassium permanganate.

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane (30 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with 1% methanol in dichloromethane.

    • Elute the product using a gradient of 1-5% methanol in dichloromethane.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the phosphoramidate prodrug as a white foam.

Diagram 2: Reaction Scheme for the Synthesis of an AZT Phosphoramidate Prodrug

AZT Zidovudine (AZT) Prodrug AZT Phosphoramidate Prodrug AZT->Prodrug + Reagent Phenyl(isopropoxy-L-alaninyl) phosphorochloridate Reagent->Prodrug NMI N-Methylimidazole (NMI) DCM Anhydrous DCM, 0 °C to RT DCM->Prodrug Reaction Conditions

Characterization and Quality Control

The identity and purity of the synthesized phosphoramidate prodrug should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation and confirmation of the phosphoramidate linkage. The 31P NMR spectrum should show a characteristic signal for the phosphate triester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of >95% is generally required for biological studies.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Reaction Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or temperature slightly.
Degradation of starting material or product.Use fresh, high-quality reagents. Minimize reaction time.
Multiple Byproducts Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incorrect stoichiometry.Carefully control the addition of reagents.
Difficult Purification Co-elution of impurities.Optimize the chromatography conditions (e.g., solvent system, gradient).

Conclusion

The synthesis of phosphoramidate prodrugs is a powerful strategy in drug discovery and development. The phosphoramidite and phosphoryl chloride methods provide reliable routes to these valuable compounds. Careful attention to experimental detail, including the use of anhydrous conditions and rigorous purification, is paramount for obtaining high-quality material for biological evaluation. The protocol provided herein serves as a robust starting point for researchers venturing into this exciting field.

References

  • Mehellou, Y., Rennie, A. G., & Goundry, W. R. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. [Link]

  • Serajuddin, A. T. M. (2018). The Role of Prodrugs in Solving Pharmaceutical and Pharmacokinetic Problems. ADMET & DMPK, 6(3), 153–174. [Link]

Application Notes and Protocols for Enzymatic Cleavage Assays of ProTide Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The ProTide Revolution and the Imperative of In Vitro Validation

The ProTide (Pro-nucleotide) technology represents a paradigm shift in medicinal chemistry, enabling the efficient intracellular delivery of nucleoside monophosphate analogues, which are often the rate-limiting step in the activation of many antiviral and anticancer agents.[1][2][3][4] This ingenious prodrug strategy masks the negatively charged phosphate group with an amino acid ester and an aryl moiety, rendering the molecule neutral and capable of passive diffusion across the cell membrane.[1][4] Once inside the cell, the ProTide is unmasked through a sophisticated, multi-step enzymatic cleavage cascade to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.[5][6][7][8]

The successful clinical translation of ProTide drugs, such as Sofosbuvir for Hepatitis C and Tenofovir Alafenamide for HIV/HBV, underscores the power of this approach.[2] However, the efficacy of any ProTide is fundamentally dependent on its recognition and processing by specific intracellular enzymes. Therefore, robust and reliable in vitro enzymatic cleavage assays are not merely a formality in the drug development pipeline; they are a critical tool for understanding structure-activity relationships (SAR), predicting in vivo performance, and ensuring the successful design of next-generation ProTide therapeutics.[9]

This comprehensive guide provides detailed application notes and step-by-step protocols for performing enzymatic cleavage assays for ProTide prodrugs. We will delve into the key enzymes responsible for ProTide activation—Cathepsin A (CatA), Carboxylesterase 1 (CES1), and Histidine Triad Nucleotide-binding Protein 1 (HINT1)—and provide validated methodologies for assessing their catalytic activity on ProTide substrates.

The ProTide Activation Pathway: A Symphony of Enzymes

The intracellular activation of a ProTide is a sequential process, initiated by the hydrolysis of the amino acid ester, followed by an intramolecular cyclization and rearrangement, and culminating in the cleavage of the phosphoramidate bond.

ProTide_Activation_Pathway ProTide ProTide Prodrug Intermediate1 Carboxylate Intermediate ProTide->Intermediate1 Cathepsin A (CatA) / Carboxylesterase 1 (CES1) (Ester Hydrolysis) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Spontaneous) Intermediate3 Phosphoramidate Metabolite Intermediate2->Intermediate3 H₂O (Hydrolysis) Active_NMP Active Nucleoside Monophosphate Intermediate3->Active_NMP HINT1 (Phosphoramidate Cleavage)

Figure 1: The generalized enzymatic activation pathway of ProTide prodrugs.

The primary enzymes involved in this critical bioactivation are:

  • Cathepsin A (CatA): A serine carboxypeptidase that plays a major role in the initial ester hydrolysis of many ProTides, particularly in lymphatic tissues.[8][10]

  • Carboxylesterase 1 (CES1): A highly abundant hydrolase in the human liver, CES1 is another key enzyme responsible for the cleavage of the ester moiety of ProTide prodrugs.[2][5][11]

  • Histidine Triad Nucleotide-binding Protein 1 (HINT1): This phosphoramidase catalyzes the final and crucial step of cleaving the P-N bond of the phosphoramidate intermediate to release the active nucleoside monophosphate.[4][8][12]

The relative contribution of CatA and CES1 to the initial activation step can be tissue-dependent and is a critical factor in the pharmacokinetic profile of a ProTide.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for assessing the enzymatic cleavage of ProTide prodrugs using recombinant human enzymes. It is imperative to include appropriate controls, such as heat-inactivated enzyme and no-enzyme controls, to ensure the observed cleavage is enzyme-mediated.

Protocol 1: Cathepsin A (CatA) Mediated Ester Cleavage Assay

This protocol is designed to assess the hydrolysis of the amino acid ester moiety of a ProTide by recombinant human Cathepsin A.

Materials:

  • Recombinant Human Cathepsin A (e.g., R&D Systems, Catalog # 1049-SE or similar)

  • ProTide Substrate

  • Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.5

  • Quench Solution: Acetonitrile with 0.1% formic acid and an appropriate internal standard.

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant human Cathepsin A in the Assay Buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point of 10-50 nM is recommended.

  • Substrate Preparation: Prepare a stock solution of the ProTide substrate in DMSO. The final substrate concentration should ideally be around the expected Km value. If this is unknown, a starting concentration of 10-50 µM is a reasonable starting point.

  • Reaction Setup:

    • In a 96-well microplate, add the appropriate volume of Assay Buffer.

    • Add the ProTide substrate to each well.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the Reaction: Add the recombinant Cathepsin A to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold Quench Solution.

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent ProTide and the appearance of the carboxylate intermediate.

Data Analysis:

Plot the concentration of the parent ProTide and the carboxylate intermediate against time. The initial rate of the reaction can be determined from the linear portion of the curve. For kinetic analysis, vary the substrate concentration and measure the initial velocities to determine Km and Vmax using Michaelis-Menten kinetics.[13]

Protocol 2: Carboxylesterase 1 (CES1) Mediated Ester Cleavage Assay

This protocol outlines a method to evaluate the hydrolysis of the ProTide's ester group by recombinant human Carboxylesterase 1. A colorimetric or fluorometric assay using a generic substrate can be used for initial enzyme activity confirmation.

Materials:

  • Recombinant Human Carboxylesterase 1 (e.g., R&D Systems, Catalog # 4920-CE or similar)

  • ProTide Substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[14]

  • Quench Solution: Acetonitrile with 0.1% formic acid and an internal standard.

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant human CES1 in the Assay Buffer. A typical starting concentration in the final assay is 5-20 nM.

  • Substrate Preparation: Prepare a stock solution of the ProTide substrate in DMSO. A starting concentration of 10-50 µM is recommended.

  • Reaction Setup:

    • Add the Assay Buffer to each well of a 96-well microplate.

    • Add the ProTide substrate.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate the Reaction: Add the CES1 enzyme to start the reaction.

  • Incubation: Incubate at 37°C for a specified time course.

  • Quench the Reaction: Stop the reaction with the Quench Solution.

  • Sample Analysis: Quantify the parent ProTide and the carboxylate metabolite using a validated LC-MS/MS method.

Data Analysis:

Similar to the CatA assay, determine the initial reaction rates and, if desired, perform a full kinetic analysis to obtain Km and Vmax values.

Protocol 3: HINT1 Mediated Phosphoramidate Cleavage Assay

This protocol is designed to measure the final step of ProTide activation: the cleavage of the P-N bond by recombinant human HINT1.

Materials:

  • Recombinant Human HINT1

  • Phosphoramidate Metabolite Substrate (the product of the CatA/CES1 reaction)

  • Assay Buffer: 20 mM HEPES, pH 7.2, 0.5 mM MgCl₂[15]

  • Quench Solution: Acetonitrile with 0.1% formic acid and an internal standard.

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant human HINT1 in the Assay Buffer. A starting concentration of 0.1-1 µM is suggested.[15]

  • Substrate Preparation: Synthesize or isolate the phosphoramidate metabolite of the ProTide. Prepare a stock solution in a suitable solvent (e.g., water or DMSO). A starting concentration of 10-100 µM is recommended.

  • Reaction Setup:

    • Add the Assay Buffer to each well.

    • Add the phosphoramidate substrate.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate the Reaction: Add the HINT1 enzyme.

  • Incubation: Incubate at 37°C for a defined time course.

  • Quench the Reaction: Stop the reaction with the Quench Solution.

  • Sample Analysis: Use LC-MS/MS to monitor the disappearance of the phosphoramidate metabolite and the formation of the final nucleoside monophosphate.

Data Analysis:

Analyze the data as described for the CatA and CES1 assays to determine reaction rates and kinetic parameters.

Analytical Methodologies: Quantifying ProTide Metabolism

Accurate quantification of the ProTide and its metabolites is paramount for reliable data. LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity.

General LC-MS/MS Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A gradient from 5-95% Mobile Phase B over 5-10 minutes
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Detection Multiple Reaction Monitoring (MRM)

Note: These are general starting conditions and should be optimized for each specific ProTide and its metabolites.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Stock Reaction_Setup Set up Reaction in 96-well Plate Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare ProTide Stock Substrate_Prep->Reaction_Setup Initiate Initiate with Enzyme Reaction_Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction Incubate->Quench LCMS_Analysis LC-MS/MS Analysis Quench->LCMS_Analysis Data_Analysis Data Analysis (Kinetics) LCMS_Analysis->Data_Analysis

Figure 2: A generalized workflow for in vitro enzymatic cleavage assays of ProTide prodrugs.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low enzyme activity Inactive enzymeVerify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.
Suboptimal assay conditionsOptimize pH, buffer components, and temperature.
ProTide is not a substrateTest a range of substrate concentrations. Consider that the ProTide may not be a substrate for the tested enzyme.
High background cleavage Chemical instability of the ProTideRun a no-enzyme control to assess the rate of non-enzymatic hydrolysis. Adjust buffer pH if necessary.
Contaminating enzymes in the recombinant preparationUse a highly purified recombinant enzyme.
Poor reproducibility Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent incubation timesUse a multichannel pipette for simultaneous addition of enzyme or quench solution.
LC-MS/MS variabilityUse an internal standard and ensure the instrument is properly calibrated and maintained.

Conclusion: From In Vitro Data to In Vivo Predictions

The enzymatic cleavage assays detailed in this guide provide a robust framework for the preclinical evaluation of ProTide prodrugs. By systematically assessing the interaction of a ProTide with the key activating enzymes, researchers can gain invaluable insights into its metabolic fate. This information is crucial for optimizing the chemical structure of the ProTide to enhance its activation kinetics, tailor its tissue-targeting properties, and ultimately, improve its therapeutic index. As the field of ProTide discovery continues to expand, the rigorous application of these in vitro assays will remain an indispensable tool in the development of life-saving medicines.

References

  • Mehellou, Y., Rennie, A. G., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211–2226. [Link]

  • Mehellou, Y. (2018). The ProTide Prodrug Technology: Where Next? ACS Medicinal Chemistry Letters, 9(12), 1237–1239. [Link]

  • Slusarczyk, M., Serpi, M., & Pertusati, F. (2021). An overview of ProTide technology and its implications to drug discovery. Expert Opinion on Drug Discovery, 16(10), 1149-1161. [Link]

  • Mehellou, Y., Balzarini, J., & McGuigan, C. (2017). The ProTide Prodrug Technology. Pure and Applied Chemistry, 89(8), 1149-1159. [Link]

  • Mehellou, Y., Rennie, A. G., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Pharmacology & Translational Science, 6(10), 1340-1346. [Link]

  • Wang, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Publications. [Link]

  • Birkus, G., et al. (2007). Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 51(2), 543-549. [Link]

  • Li, H., et al. (2019). Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe. RSC Advances, 9(70), 41045-41050. [Link]

  • Kawamura, Y., et al. (1977). Substrate Specificities of Cathepsin A,L and A,S from Pig Kidney. Journal of Biochemistry, 81(2), 435-443. [Link]

  • Dillenburg, M., & Wagner, C. R. (2023). The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1). ACS Pharmacology & Translational Science, 6(10), 1310-1322. [Link]

  • Redd, W. B., et al. (2021). Human carboxylesterases and fluorescent probes to image their activity in live cells. Chemical Society Reviews, 50(11), 6345-6363. [Link]

  • McCloud, D. R., et al. (2018). Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts. Analytical Biochemistry, 543, 85-92. [Link]

  • IPHASE. (2025). Carboxylesterases (CES) in Drug Metabolism: Reaction Phenotyping and DDI. IPHASE. [Link]

  • Zhang, Y., et al. (2020). Detection of carboxylesterase 1 and carbamates with a novel fluorescent protein chromophore based probe. Dyes and Pigments, 173, 107936. [Link]

  • Ozga, M., et al. (2010). Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5'-O-Phosphorothioates to Nucleoside 5'-O-Phosphates. Journal of Biological Chemistry, 285(51), 40015-40023. [Link]

  • Lensch, M. W., et al. (2021). Regiochemical Analysis of the ProTide Activation Mechanism. Biochemistry, 60(28), 2205-2214. [Link]

  • Pornillos, O., et al. (2012). Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli. Protein Expression and Purification, 86(2), 121-128. [Link]

  • Pshezhetsky, A. V., et al. (2002). Proteolytic Activation of Human Cathepsin A. Journal of Biological Chemistry, 277(13), 11175-11183. [Link]

  • Dillenburg, M., & Wagner, C. R. (2024). HINT1 Substrates and Previously Developed HINT1 Inhibitors. ResearchGate. [Link]

  • Chou, T. F., et al. (2007). Kinetic Mechanism of Human Histidine Triad Nucleotide Binding Protein 1 (Hint1). Journal of Biological Chemistry, 282(23), 17094-17101. [Link]

  • Lensch, M. W., et al. (2021). Regiochemical Analysis of the ProTide Activation Mechanism. ACS Publications. [Link]

  • Hiraiwa, M. (1999). Cathepsin A/protective protein: an unusual lysosomal multifunctional protein. Cellular and Molecular Life Sciences, 56(11-12), 894-907. [Link]

  • Smith, J. A., et al. (2020). Histidine triad nucleotide-binding proteins HINT1 and HINT2 share similar substrate specificities and little affinity for the signaling dinucleotide Ap4A. FEBS Letters, 594(10), 1497-1505. [Link]

  • ResearchGate. (n.d.). HPLC of the [¹⁸F]FLT ProTide (1). ResearchGate. [Link]

  • Bieganowski, P., & Brenner, C. (2002). Adenosine Monophosphoramidase Activity of Hint and Hnt1 Supports Function of Kin28, Ccl1 and Tfb3. Journal of Biological Chemistry, 277(23), 20599-20604. [Link]

  • Wang, Y., et al. (2023). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. ACS Publications. [Link]

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  • Ozga, M., et al. (2010). Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5'-O-Phosphorothioates to Nucleoside 5'-O-Phosphates. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). HINT1. Wikipedia. [Link]

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  • Ozga, M., et al. (2010). (PDF) Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5'-O-Phosphorothioates to Nucleoside 5'-O-Phosphates. ResearchGate. [Link]

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Application Notes and Protocols: A Guide to the Synthesis of Phosphoramidate Prodrugs of 2'-C-Methylguanosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Barriers to Antiviral Potency

2'-C-Methylguanosine is a potent nucleoside analogue that has demonstrated significant promise as an antiviral agent, particularly against RNA viruses like the Hepatitis C virus (HCV). Its mechanism of action relies on its conversion to the active triphosphate form within the host cell, which then acts as a chain terminator during viral RNA replication. However, the therapeutic efficacy of the parent nucleoside is often hampered by a critical bottleneck: the initial phosphorylation step. This conversion, catalyzed by host cell kinases, is frequently inefficient and represents the rate-limiting step in the activation pathway.[1][2]

To circumvent this challenge and enhance the intracellular delivery of the active monophosphate, the phosphoramidate prodrug strategy, notably the ProTide™ approach, has emerged as a powerful tool in medicinal chemistry.[3][4] This strategy involves masking the negatively charged phosphate group with lipophilic moieties, thereby facilitating passive diffusion across the cell membrane. Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, effectively bypassing the initial, inefficient phosphorylation step.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of phosphoramidate prodrugs of 2'-C-methylguanosine. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss critical aspects of purification and characterization.

The ProTide Approach: A Strategic Prodrug Design

The ProTide technology employs a specific phosphoramidate motif consisting of three key components:

  • An Aryl Group: This group acts as a good leaving group during the intracellular activation cascade.

  • An Amino Acid Ester: This moiety is susceptible to enzymatic cleavage by cellular esterases, initiating the unmasking process.

  • The Nucleoside Monophosphate: The core therapeutic agent that is released intracellularly.

The increased lipophilicity of the ProTide enables it to readily cross cell membranes, a significant advantage over the highly polar and membrane-impermeable nucleoside monophosphates.[3]

Intracellular Activation Cascade

The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic process:

G cluster_extra Extracellular cluster_intra Intracellular Prodrug Phosphoramidate Prodrug (Lipophilic, Cell Permeable) Intermediate1 Carboxylate Intermediate Prodrug->Intermediate1 Esterase (e.g., Cathepsin A) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack NMP Nucleoside Monophosphate (Active) Intermediate2->NMP Elimination of Aryl Group NTP Nucleoside Triphosphate (Pharmacologically Active) NMP->NTP Cellular Kinases

Figure 1: Intracellular activation pathway of a phosphoramidate prodrug.

Experimental Protocol: Synthesis of a 2'-C-Methylguanosine Phosphoramidate Prodrug

This protocol outlines a representative synthesis of a phosphoramidate prodrug of 2'-C-methylguanosine using a phosphorochloridate reagent. This method is widely employed due to its efficiency and adaptability.

Materials and Reagents
  • 2'-C-Methylguanosine

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Tertiary amine base (e.g., N-methylimidazole, triethylamine)

  • Anhydrous solvents (e.g., dichloromethane, pyridine)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Step 1: Preparation of the Phosphorochloridate Reagent

The first crucial step is the synthesis of the aryl aminoacyl phosphorochloridate. This reagent will then be coupled with the 2'-C-methylguanosine.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aryl phosphorodichloridate (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Amino Acid Ester: In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous dichloromethane and add a tertiary amine base (2.0 eq.) at 0 °C. Stir for 30 minutes to generate the free amino acid ester.

  • Formation of the Phosphorochloridate: Slowly add the free amino acid ester solution to the aryl phosphorodichloridate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The resulting solution containing the aryl aminoacyl phosphorochloridate is typically used in the next step without isolation.

Causality behind Experimental Choices: The use of low temperatures (-78 °C) is critical to control the reactivity of the phosphorodichloridate and prevent the formation of undesired side products. The tertiary amine base is essential to neutralize the HCl generated during the reaction.

Step 2: Coupling of the Phosphorochloridate with 2'-C-Methylguanosine

This step involves the formation of the phosphoramidate linkage with the 5'-hydroxyl group of the nucleoside.

  • Nucleoside Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve 2'-C-methylguanosine (0.8 eq.) in anhydrous pyridine.

  • Coupling Reaction: Cool the solution of 2'-C-methylguanosine to 0 °C and slowly add the freshly prepared phosphorochloridate solution from Step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Self-Validating System: The progress of the coupling reaction should be carefully monitored. The appearance of a new spot on the TLC plate with a different Rf value and the detection of the desired mass peak by LC-MS will confirm the formation of the product.

Step 3: Work-up and Purification
  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield the pure phosphoramidate prodrug.

Field-Proven Insight: The purification of phosphoramidate prodrugs can be challenging due to the presence of diastereomers at the phosphorus center. Careful optimization of the chromatographic conditions is often necessary to achieve good separation.

Data Presentation: Typical Reaction Parameters

ParameterValue
Starting Material 2'-C-Methylguanosine
Phosphorylating Agent Phenyl L-alaninyl phosphorochloridate
Base N-methylimidazole
Solvent Anhydrous Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 40-60%

Characterization of the Final Product

The structure and purity of the synthesized phosphoramidate prodrug must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the guanosine base, the 2'-C-methyl group, the ribose sugar, the aryl group, and the amino acid ester moiety.

    • ³¹P NMR: Will show a characteristic signal (or a pair of signals for diastereomers) in the phosphoramidate region.

    • ¹³C NMR: Will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, further validating its molecular formula.

Synthetic Workflow Diagram

G A Aryl Phosphorodichloridate C Phosphorochloridate Reagent A->C B Amino Acid Ester B->C E Crude Phosphoramidate Prodrug C->E D 2'-C-Methylguanosine D->E F Purified Phosphoramidate Prodrug E->F Silica Gel Chromatography

Figure 2: General synthetic workflow for the phosphoramidate prodrug of 2'-C-methylguanosine.

Conclusion and Future Perspectives

The synthesis of phosphoramidate prodrugs of 2'-C-methylguanosine represents a viable strategy to enhance the antiviral potential of this promising nucleoside analogue. The protocol detailed herein provides a robust framework for the preparation of these compounds in a laboratory setting. Further optimization of the aryl, amino acid, and ester moieties can lead to the development of next-generation ProTides with improved pharmacokinetic and pharmacodynamic profiles. The careful characterization of these molecules is paramount to ensuring their quality and advancing them through the drug discovery pipeline.

References

  • Serpi, M., et al. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, 53, 15.5.1-15.5.15. [Link]

  • McGuigan, C., et al. (2010). Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties. Journal of Medicinal Chemistry, 53(13), 4949-4957. [Link]

  • Pradere, U., et al. (2014). Synthesis of nucleoside phosphate and phosphonate prodrugs. Chemical Reviews, 114(18), 9154-9218. [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226. [Link]

  • Eltahla, A. A., et al. (2018). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Antiviral Chemistry and Chemotherapy, 26, 2040206618782313. [Link]

  • Yin, Y., et al. (2020). A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy, 64(12), e00654-20. [Link]

  • Gardelli, C., et al. (2009). The phosphoramidate ProTide approach greatly enhances the activity of β-2'-C-methylguanosine against hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 19(15), 4316-4320. [Link]

  • Sofia, M. J., et al. (2012). Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (sofosbuvir) for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry, 55(5), 2481-2501. [Link]

  • Warren, T. K., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. [Link]

  • Eisenberg, E. J., et al. (2001). Metabolism of GS-7340, a novel phenyl monophosphoramidate intracellular prodrug of tenofovir, in blood. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1091-1098. [Link]

Sources

Application Notes & Protocols: Enhancing Nucleoside Bioavailability with Phosphoramidate Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of antiviral and anticancer therapeutics.

Abstract: Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. However, their therapeutic potential is often hampered by poor pharmacological properties, including low membrane permeability due to the polarity of the phosphate groups and metabolic instability. The phosphoramidate prodrug approach, widely known as the ProTide (Pro-nucleotide) technology, is a clinically validated strategy to overcome these limitations.[1][2] This guide provides an in-depth overview of the mechanism, design principles, and detailed protocols for the synthesis, characterization, and evaluation of phosphoramidate prodrugs to enhance the bioavailability and efficacy of nucleoside analogs.

The Challenge with Nucleoside Analogs and the Phosphoramidate Solution

Nucleoside analogs exert their therapeutic effects by mimicking natural nucleosides, thereby disrupting viral or cellular DNA/RNA synthesis. For activation, they must enter the target cell and be sequentially phosphorylated by host or viral kinases to the active triphosphate form. This process is often inefficient and presents several challenges:

  • Poor Permeability: The initial phosphorylation step traps the highly polar monophosphate within the cell, but the parent nucleoside itself can have difficulty crossing the lipophilic cell membrane.

  • Inefficient Activation: The first phosphorylation step, catalyzed by a nucleoside kinase, is often the rate-limiting step and a common mechanism of drug resistance.[1][3]

  • Metabolic Instability: Nucleosides can be rapidly cleared or inactivated by enzymes such as deaminases in the plasma.[4]

The ProTide technology masterfully circumvents these issues. By masking the nucleoside monophosphate with an aryl group and an amino acid ester, a lipophilic, uncharged phosphoramidate prodrug is created.[2][5][6] This modification allows the pre-activated nucleoside to efficiently diffuse across the cell membrane, bypassing the need for active transport and the often-inefficient initial phosphorylation step. This strategy has led to the development of highly successful drugs, including the anti-HCV agent Sofosbuvir, the broad-spectrum antiviral Remdesivir, and the anti-HIV/HBV agent Tenofovir Alafenamide (TAF).[5][7][8][9]

Mechanism of Action: The Intracellular ProTide Activation Pathway

The success of phosphoramidate prodrugs lies in their ability to be efficiently delivered into cells and subsequently metabolized to release the nucleoside monophosphate. This multi-step intracellular process is a cascade of precisely orchestrated enzymatic cleavages.

  • Passive Cellular Uptake: The lipophilic prodrug readily crosses the cell membrane via passive diffusion.

  • Esterase Cleavage: Once inside the cell, the amino acid ester is hydrolyzed by cellular esterases like Cathepsin A (CTSA) or Carboxylesterase 1 (CES1), exposing a carboxylate group.[7][10]

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, displacing the aryl group and forming a transient, unstable five-membered ring intermediate.

  • Phosphoramidase Cleavage: The P-N bond of the intermediate is hydrolyzed by a phosphoramidase, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the free amino acid and the desired nucleoside 5'-monophosphate.[4][7]

  • Anabolic Phosphorylation: The released nucleoside monophosphate is then rapidly phosphorylated by cellular kinases to the active di- and triphosphate forms.[8][11]

  • Pharmacological Action: The nucleoside triphosphate analog inhibits the target viral or cellular polymerase, leading to chain termination and cessation of nucleic acid replication.[11][12][13]

ProTide_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug_ext Phosphoramidate Prodrug (Lipophilic) Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Intermediate1 Carboxylate Intermediate Prodrug_int->Intermediate1 Esterase (e.g., CTSA/CES1) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Nuc_MP Nucleoside Monophosphate (NMP) Intermediate2->Nuc_MP Phosphoramidase (e.g., HINT1) Nuc_DP Nucleoside Diphosphate (NDP) Nuc_MP->Nuc_DP Cellular Kinase Nuc_TP Active Nucleoside Triphosphate (NTP) Nuc_DP->Nuc_TP Cellular Kinase Target Viral/Cellular Polymerase Nuc_TP->Target Inhibition/ Chain Termination

Caption: Intracellular activation pathway of a phosphoramidate (ProTide) prodrug.

Design Principles for Phosphoramidate Prodrugs

The careful selection of the three promoieties—aryl group, amino acid, and ester—is critical for tuning the prodrug's properties.

ComponentRole & ConsiderationsImpact on Properties
Aryl Group Modulates the electrophilicity of the phosphorus atom, affecting the rate of intramolecular cyclization. Electron-withdrawing groups (e.g., naphthyl, p-nitrophenyl) can accelerate the departure of the aryloxy leaving group.Activation Rate, Stability: Fine-tunes the speed of intracellular release.
Amino Acid The side chain influences steric hindrance and enzymatic recognition by esterases and phosphoramidases. Its stereochemistry (L- vs. D-amino acids) can profoundly impact biological activity.[14]Enzyme Selectivity, Potency: L-amino acids are often preferred by cellular enzymes.
Amino Acid Ester The size of the alkyl group (e.g., methyl, isopropyl, benzyl) is a primary determinant of the prodrug's overall lipophilicity and, consequently, its membrane permeability and aqueous solubility.Lipophilicity, Solubility, Permeability: Balances the ability to cross membranes with sufficient solubility.
Phosphorus Chirality The phosphorus center is chiral, leading to two diastereomers (Sp and Rp). These isomers can have dramatically different rates of enzymatic processing and biological activity, making stereoselective synthesis highly desirable.[6][15]Potency, Metabolism: One diastereomer is often significantly more active than the other.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of novel phosphoramidate prodrugs.

Protocol 1: General Synthesis via the Phosphorochloridate Method

This protocol describes a common one-pot, two-step procedure for synthesizing aryl phosphoramidate prodrugs.[3][16][17]

Rationale: This method involves the initial preparation of a key intermediate, the aryl aminoacyl phosphorochloridate, which is then coupled with the nucleoside analog. Using a Grignard reagent like tert-butylmagnesium chloride deprotonates the nucleoside's 5'-hydroxyl group, rendering it nucleophilic for attack on the phosphorochloridate.

Materials:

  • Nucleoside Analog

  • Aryl Phosphorodichloridate (e.g., Phenylphosphorodichloridate)

  • Amino Acid Ester Hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF

  • Silica Gel for column chromatography

Procedure:

  • Phosphorochloridate Preparation: a. Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C. b. Add TEA (2.2 eq) dropwise and stir for 15 minutes. c. In a separate flask, dissolve the aryl phosphorodichloridate (1.1 eq) in anhydrous DCM at 0 °C. d. Add the amino acid ester solution dropwise to the phosphorodichloridate solution and stir at 0 °C for 2-3 hours. The formation of the aryl aminoacyl phosphorochloridate intermediate can be monitored by ³¹P NMR.

  • Coupling with Nucleoside: a. Dissolve the nucleoside analog (1.2 eq) in anhydrous THF. b. Add t-BuMgCl (1.1 eq) dropwise at room temperature and stir for 30 minutes to form the magnesium alkoxide. c. Cool the nucleoside solution to -78 °C. d. Add the previously prepared phosphorochloridate solution dropwise to the nucleoside solution. e. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction with saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to yield the phosphoramidate prodrug as a mixture of diastereomers.

Synthesis_Workflow cluster_step1 Step 1: Phosphorochloridate Synthesis cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Purification Reagents1 Amino Acid Ester HCl + Aryl Phosphorodichloridate + TEA in DCM Intermediate Aryl Aminoacyl Phosphorochloridate Reagents1->Intermediate Stir at 0°C Coupling Coupling at -78°C to RT Intermediate->Coupling Add to Nucleoside Solution Reagents2 Nucleoside Analog + t-BuMgCl in THF Reagents2->Coupling Crude Crude Product Coupling->Crude Aqueous Work-up Purification Flash Column Chromatography Crude->Purification Final Purified Phosphoramidate Prodrug (Diastereomers) Purification->Final

Caption: General workflow for the synthesis of phosphoramidate prodrugs.

Protocol 2: In Vitro Stability in Plasma

Rationale: Assessing stability in plasma is crucial to ensure the prodrug can survive in circulation long enough to reach target tissues. This assay measures the rate of degradation due to plasma esterases or other enzymes.[15][18]

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Pre-warm human plasma (or other species of interest) to 37 °C.

  • Spike the test compound into the plasma to a final concentration of 1-10 µM.

  • Incubate the mixture in a shaking water bath at 37 °C.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (50 µL).

  • Immediately quench the enzymatic activity by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to precipitate proteins.

  • Analyze the supernatant by LC-MS to quantify the percentage of the parent compound remaining at each time point.

  • Calculate the half-life (t½) by plotting the natural log of the percentage remaining versus time.

Protocol 3: Intracellular Triphosphate Formation Assay

Rationale: This is the definitive assay to confirm the ProTide mechanism. It directly measures the intracellular delivery and conversion of the prodrug to its ultimate active triphosphate form, providing a direct link between the prodrug structure and its intended biochemical effect.[8][19]

Procedure:

  • Plate target cells (e.g., Huh-7 hepatocytes for an HCV drug, CEM T-cells for an HIV drug) in 6-well plates and grow to ~80-90% confluency.

  • Treat the cells with the phosphoramidate prodrug at a specified concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).

  • At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the intracellular metabolites by adding 500 µL of ice-cold 70% methanol.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at high speed at 4 °C for 15 minutes to pellet cell debris.

  • Carefully transfer the supernatant (containing the nucleotides) to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume of a suitable mobile phase for analysis.

  • Analyze the sample by a validated LC-MS/MS method to quantify the intracellular concentrations of the nucleoside monophosphate (NMP), diphosphate (NDP), and triphosphate (NTP).

InVitro_Workflow Start Plate Target Cells Treat Treat with Prodrug (Time Course) Start->Treat Wash Wash Cells with Ice-Cold PBS Treat->Wash Extract Extract Metabolites (Cold 70% Methanol) Wash->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Dry Evaporate Supernatant Centrifuge->Dry Analyze LC-MS/MS Analysis Dry->Analyze Quantify Quantify Intracellular NMP, NDP, and NTP Analyze->Quantify

Caption: Workflow for in vitro intracellular triphosphate formation assay.

Protocol 4: In Vivo Pharmacokinetic (PK) Study

Rationale: An in vivo PK study is essential to understand how the prodrug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. This provides critical data on oral bioavailability and exposure in target tissues.[14][20][21]

Procedure:

  • Fast rodents (e.g., Sprague-Dawley rats) overnight.

  • Divide animals into two groups: intravenous (IV) and oral (PO).

  • Formulate the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15).

  • Administer a single dose to each animal (e.g., 2 mg/kg for IV via tail vein; 10 mg/kg for PO via oral gavage).

  • Collect serial blood samples (~100 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Process the blood samples by centrifugation to obtain plasma.

  • If tissue distribution is required, sacrifice animals at terminal time points and harvest relevant organs (e.g., liver, kidneys, lung).

  • Extract the prodrug and its key metabolites from plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.

  • Analyze the samples using a validated LC-MS/MS method.

  • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Case Study Data: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

TAF is a quintessential example of the ProTide technology's success. It was designed to improve upon TDF by more efficiently delivering the active metabolite, tenofovir diphosphate (TFV-DP), into target lymphocytes, thereby reducing systemic plasma exposure to tenofovir and minimizing off-target renal and bone toxicity.[9][22][23]

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Improvement Factor
Clinical Dose 300 mg25 mg12x Lower Dose
Plasma Tenofovir AUC High~90% Lower than TDFReduced Systemic Exposure
Intracellular TFV-DP AUC Lower~4-7x Higher than TDFEnhanced Target Loading
Safety Profile Higher risk of renal toxicity and decreased bone mineral density.Significantly improved renal and bone safety markers.Improved Safety

Conclusion

The phosphoramidate prodrug strategy is a powerful and clinically validated platform for enhancing the therapeutic index of nucleoside analogs. By masking the monophosphate to increase lipophilicity and facilitate passive cell entry, the ProTide approach effectively bypasses key barriers to bioavailability and activation. The protocols and principles outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel phosphoramidate prodrugs, paving the way for the development of the next generation of safer and more effective antiviral and anticancer agents.

References

  • Understanding the Mechanism: How Sofosbuvir Fights Hep
  • Sofosbuvir - Wikipedia. Wikipedia. [Link]

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  • What is the mechanism of Sofosbuvir? - Patsnap Synapse. Patsnap. [Link]

  • Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed. NIH National Library of Medicine. [Link]

  • Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm - YouTube. YouTube. [Link]

  • Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed. NIH National Library of Medicine. [Link]

  • The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Tenofovir Alafenamide Fumarate: A Breakthrough in HIV Treatment Advances. CUSABIO. [Link]

  • Phosphoramidate Prodrugs Continue to Deliver: The Journey of Remdesivir (GS-5734) from the Liver to Peripheral Blood Mononuclear Cells - PMC. NIH National Library of Medicine. [Link]

  • Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. YouTube. [Link]

  • Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ResearchGate. [Link]

  • Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC. NIH National Library of Medicine. [Link]

  • Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC. NIH National Library of Medicine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of Phosphoramidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of phosphoramidates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phosphoramidate chemistry at scale. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to address the common challenges encountered in the laboratory and during scale-up. Our goal is to equip you with the expertise and practical insights needed to ensure the efficiency, reproducibility, and safety of your phosphoramidate synthesis endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scalable synthesis of phosphoramidates, providing concise and actionable answers grounded in established chemical principles.

Q1: What are the most critical factors to control for a successful scalable phosphoramidate synthesis?

A1: The success of a scalable phosphoramidate synthesis hinges on meticulous control over several key parameters. Primarily, maintaining strictly anhydrous conditions is paramount, as phosphoramidites are highly susceptible to hydrolysis, which leads to the formation of unreactive phosphonic acid derivatives and a reduction in coupling efficiency.[] The purity of all reagents, including solvents, phosphoramidite monomers, and activators, is also critical to prevent side reactions.[] Furthermore, precise control over reaction stoichiometry, temperature, and reaction time is essential to ensure high yields and minimize the formation of impurities.[3][] As the scale of the synthesis increases, efficient mixing and heat transfer also become crucial considerations.

Q2: How do I choose the appropriate protecting groups for my large-scale synthesis?

A2: The selection of protecting groups is a critical strategic decision in phosphoramidate synthesis, directly impacting the efficiency of the synthesis and the ease of deprotection. The ideal protecting group strategy employs an orthogonal protection scheme, where each class of protecting group can be removed under specific conditions without affecting others.[5] For the 5'-hydroxyl group, the dimethoxytrityl (DMT) group is standard due to its stability during the synthesis cycle and its facile removal with a mild acid.[6][7] The choice of protecting groups for the exocyclic amino groups of nucleobases (adenine, cytosine, and guanine) has evolved to allow for faster deprotection and to be compatible with base-labile modifications.[5] Common choices include benzoyl (Bz), isobutyryl (Ib), and acetyl (Ac) groups.[7] For large-scale synthesis, "mild" protecting groups like phenoxyacetyl (Pac) or acetyl (Ac) for dC are advantageous as they can be removed under gentler conditions, minimizing side reactions.[5] The β-cyanoethyl (CE) group is the most common protecting group for the phosphite triester, offering stability throughout the synthesis and easy removal during the final deprotection step.[5]

Q3: What are the main challenges associated with the purification of phosphoramidates at an industrial scale?

A3: As the scale of synthesis increases, the purification of phosphoramidates presents significant challenges. Traditional purification techniques like silica gel column chromatography, while effective at the lab scale, become inefficient and costly for large-scale production.[3][8] The prolonged residence time of phosphoramidites on silica gel can lead to degradation and a decrease in product purity.[9][10] Scalable purification methods that ensure high purity and yield are crucial.[3] Innovative strategies such as precipitation, crystallization, and tangential flow filtration are being explored for large-scale purification. A two-stage extraction process has also been developed to separate phosphoramidites from both less polar and more polar impurities.[8] Another promising approach is the "catching-by-polymerization" method, which has been shown to be suitable for large-scale purification.[11][12]

Q4: What is the significance of the P(III) vs. P(V) approach in scalable phosphoramidate synthesis?

A4: The traditional and most widely used method for oligonucleotide synthesis is the phosphoramidite method, which utilizes P(III) chemistry.[13] This approach is highly efficient and reliable for forming native phosphodiester bonds. However, the synthesis of modified linkages, such as phosphorothioates, often results in a mixture of diastereomers. Recently, P(V)-based platforms have emerged as a powerful alternative, particularly for the stereocontrolled synthesis of oligonucleotides.[14][15][16][17] These P(V) methods offer the advantage of maintaining the phosphorus in the desired P(V) oxidation state throughout the synthesis, simplifying the synthetic cycle.[17] This approach has been successfully applied to the highly stereoselective synthesis of complex molecules like cyclic dinucleotide (CDN) STING agonists, achieving significantly higher yields compared to the traditional P(III) approach.[14]

Part 2: Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the scalable synthesis of phosphoramidates. Each problem is presented with its potential root causes and corresponding solutions.

Issue 1: Low Coupling Efficiency

Symptom: Analysis of the crude product by HPLC or mass spectrometry reveals a high percentage of shorter sequences (n-1, n-2, etc.), resulting in a low yield of the full-length product.[18]

Potential Root Cause Recommended Solution
Moisture Contamination Ensure all reagents, especially acetonitrile (ACN), are anhydrous (ideally <30 ppm water).[18] Use fresh, DNA-synthesis-grade ACN and consider using molecular sieves to dry solvents.[18] Check for and repair any leaks in the synthesizer's fluidics system.[18]
Degraded Phosphoramidites or Activator Use fresh, high-purity phosphoramidites and activator.[18] Store reagents under an inert atmosphere at the recommended temperature.[18][19] Prepare fresh activator solution for each synthesis run.[18]
Insufficient Coupling Time Increase the coupling time, particularly for bulky or modified phosphoramidites.[18]
Suboptimal Activator Select an activator with appropriate strength for the specific phosphoramidite. Stronger activators can accelerate the reaction but may also increase side reactions.[] Common activators include 1H-tetrazole and its derivatives, as well as 4,5-dicyanoimidazole (DCI).[][20]
Secondary Structure Formation For sequences prone to forming secondary structures (e.g., GC-rich regions), consider using modified phosphoramidites or synthesis conditions that disrupt these structures.[][]
Issue 2: Presence of Side Products

Symptom: The final product is contaminated with unexpected impurities, as identified by mass spectrometry or NMR.

Potential Root Cause Recommended Solution
Hydrolysis of Phosphoramidites As mentioned for low coupling efficiency, strictly maintain anhydrous conditions throughout the synthesis.[]
Incomplete Capping Ensure the capping step is efficient. Inefficient capping of unreacted 5'-hydroxyl groups leads to the formation of n-1 deletion sequences.[18] Use fresh capping reagents and ensure anhydrous conditions.[6]
Depurination For purine-rich sequences, prolonged exposure to the acidic deblocking solution can cause depurination. Use a milder deblocking acid (e.g., dichloroacetic acid instead of trichloroacetic acid) and minimize the deblocking time.[6][18]
Side Reactions with Protecting Groups The choice of protecting groups and deprotection conditions can influence the formation of side products. For example, the use of certain protecting groups with specific deprotection reagents can lead to unwanted modifications of the nucleobases.[5] Carefully select compatible protecting group and deprotection strategies.
Oxidation of P(III) to P(V) Phosphoramidites are susceptible to air oxidation.[9] Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 3: Poor Yield After Purification

Symptom: A significant loss of product is observed during the purification step.

Potential Root Cause Recommended Solution
Degradation on Silica Gel As phosphoramidites can degrade on silica gel, minimize the time the product is in contact with the stationary phase.[9][10] Deactivate the silica gel with a base like triethylamine (TEA) before use.[9]
Inappropriate Purification Method for Scale For large-scale synthesis, consider alternative purification methods to column chromatography, such as precipitation, crystallization, or extraction.[3][8]
Product Precipitation During Workup Ensure the chosen solvent system for workup and purification maintains the solubility of the desired product.
Incomplete Cleavage from Solid Support If using solid-phase synthesis, ensure complete cleavage of the product from the support by optimizing the cleavage conditions (reagent, time, and temperature).

Part 3: Experimental Protocols & Visual Guides

This section provides detailed step-by-step protocols for key experimental procedures in phosphoramidate synthesis and visual diagrams to illustrate complex workflows and concepts.

Protocol 1: General Procedure for Phosphoramidate Synthesis (Solution Phase)

Objective: To synthesize a phosphoramidate from an alcohol and a phosphoramidous dichloride.

Materials:

  • Alcohol (e.g., a protected nucleoside)

  • N,N-diisopropyl phosphoramidous dichloride

  • Anhydrous N,N-diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous petroleum ether

  • Celite

  • Silica gel (deactivated with triethylamine)

  • Eluent (e.g., ethyl acetate/petroleum ether gradient with 5% triethylamine)

  • Argon or nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Under an inert atmosphere of argon or nitrogen, dissolve the N,N-diisopropyl phosphoramidous dichloride in anhydrous THF in an oven-dried flask at 0 °C.

  • Add DIPEA (4 equivalents) to the solution.

  • Add the alcohol (2 equivalents) portion-wise as a solid under a positive flow of inert gas.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • To precipitate the DIPEA hydrochloride salt, add anhydrous petroleum ether to the reaction mixture.

  • Filter the mixture through a pad of Celite to remove the salt.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine, using an appropriate eluent system.

  • Collect the fractions containing the desired product and concentrate in vacuo to obtain the purified phosphoramidate.

Note: This is a general procedure and may require optimization for specific substrates. The stability of the phosphoramidite on silica gel is a critical factor, and rapid purification is recommended.[9]

Protocol 2: Quality Control of Phosphoramidites by ³¹P NMR

Objective: To assess the purity and identify phosphorus-containing impurities in a phosphoramidite sample using ³¹P NMR spectroscopy.

Materials:

  • Phosphoramidite sample

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the phosphoramidite sample in the deuterated solvent in an NMR tube.

  • Acquire a ³¹P NMR spectrum. The desired phosphoramidite product should exhibit a characteristic chemical shift, typically in the range of 145-150 ppm.

  • Integrate the peak corresponding to the product and any impurity peaks. Common impurities include the corresponding phosphonate (P(V) species), which will appear at a different chemical shift (typically around 0-10 ppm).

  • Calculate the purity of the phosphoramidite based on the relative integration of the product and impurity peaks.

Data Interpretation: A high-purity phosphoramidite sample will show a single major peak in the ³¹P NMR spectrum. The presence of other significant peaks indicates the presence of phosphorus-containing impurities.

Visual Guides

The following diagrams illustrate key concepts and workflows in phosphoramidate synthesis.

phosphoramidite_synthesis_cycle cluster_cycle Solid-Phase Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester End Repeat Cycle for Desired Length Oxidation->End Start Start with Solid Support Start->Deblocking

Caption: The four-step cycle of solid-phase phosphoramidite synthesis.

troubleshooting_low_coupling cluster_causes Potential Root Causes cluster_solutions Solutions Problem Low Coupling Efficiency (High n-1 sequences) Moisture Moisture Contamination Problem->Moisture Reagents Degraded Reagents Problem->Reagents Time Insufficient Coupling Time Problem->Time Activator Suboptimal Activator Problem->Activator Structure Secondary Structure Problem->Structure Dry Use Anhydrous Reagents & Check System Moisture->Dry Fresh Use Fresh Phosphoramidites & Activator Reagents->Fresh IncreaseTime Increase Coupling Time Time->IncreaseTime OptimizeActivator Optimize Activator Choice Activator->OptimizeActivator Modify Use Modified Monomers or Conditions Structure->Modify

Caption: A troubleshooting workflow for low coupling efficiency in phosphoramidate synthesis.

References

  • Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. (n.d.).
  • Common side reactions in phosphoramidite synthesis and their prevention. (2025). BenchChem.
  • A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.).
  • Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. (n.d.). WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD.
  • Identifying and minimizing side reactions during oligonucleotide synthesis. (2025). BenchChem.
  • Principles of Phosphoramidite Reactions in DNA Assembly. (n.d.). BOC Sciences.
  • A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. (2025). BenchChem.
  • On-demand synthesis of phosphoramidites. (2021). Nature Communications.
  • Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.
  • For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. (n.d.).
  • The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide. (2025). BenchChem.
  • Process of purifying phosphoramidites. (n.d.). Google Patents.
  • Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (2016). International Research Journal of Pure and Applied Chemistry.
  • Low yield in Phosphoamidite synthesis. (2024). Reddit.
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.).
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.).
  • Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. (n.d.). Nucleic Acids Research.
  • Impurity analysis of phosphoramidites for producing oligo therapeutics. (n.d.). Thermo Fisher Scientific.
  • Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. (2018). In Synthesis of Therapeutic Oligonucleotides. Springer Singapore.
  • Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. (2018). Request PDF.
  • Synthesis of phosphoramidate prodrugs: ProTide approach. (n.d.). PubMed.
  • Process of purifying phosphoramidites. (n.d.). Google Patents.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). Molecules.
  • Strategy for phosphoramidite synthesis in a flow-based setup. (n.d.). ResearchGate.
  • Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. (2025). Request PDF.
  • Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments.
  • Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. (n.d.). PMC.
  • RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Report.
  • Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. (n.d.). ResearchGate.
  • P(III) vs P(V): A P(V) Reagent for Thiophosphoramidate Linkages and Application to an Asymmetric Synthesis of a Cyclic Dinucleotide STING Agonist. (2022). PubMed.
  • P(III) vs P(V): A P(V) Reagent for Thiophosphoramidate Linkages and Application to an Asymmetric Synthesis of a Cyclic Dinucleotide STING Agonist. (n.d.). ResearchGate.
  • Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. (2021). ACS Central Science.
  • Reagents for Nucleic Acid Synthesis. (n.d.). FUJIFILM Wako Chemicals.
  • Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. (2017). Semantic Scholar.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). PMC.
  • For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. (2024). ResearchGate.
  • Development of a P(V) method for stereocontrolled oligonucleotide synthesis. (2022).
  • Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. (n.d.).
  • A P(V)-Platform for Oligonucleotide Synthesis. (n.d.). ChemRxiv.
  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Report.
  • A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. (n.d.). BenchChem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
  • Impurity Profiling And Structure Elucidation Of Phosphoramidite Raw Materials Used For Oligonucleotide Synthesis. (2023). Thermo Fisher Scientific.

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Optimization of coupling reaction between phosphoramidate and nucleoside

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Phosphoramidite Chemistry

Welcome to the technical support center for the optimization of the phosphoramidate and nucleoside coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical steps in oligonucleotide synthesis. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and into the fundamental "why," enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs): The Core Reaction

This section addresses fundamental questions about the phosphoramidite coupling reaction, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the fundamental mechanism of the phosphoramidite-nucleoside coupling reaction?

A1: The phosphoramidite coupling reaction is a cornerstone of modern oligonucleotide synthesis. It proceeds via an acid-catalyzed mechanism in two main steps. First, a weak acid, known as the "activator," protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite monomer. This protonation turns the amino group into a good leaving group. Second, the free 5'-hydroxyl group of the nucleoside (typically anchored to a solid support) performs a nucleophilic attack on the phosphorus center, displacing the protonated amine and forming a new phosphite triester linkage. This newly formed bond is the backbone of the growing oligonucleotide chain.

Phosphoramidite Coupling Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Amidite Nucleoside Phosphoramidite Protonated_Amidite Protonated Intermediate Amidite->Protonated_Amidite Protonation of Nitrogen Activator_H Activator (H+) Activator_H->Protonated_Amidite Nucleoside_OH 5'-OH Nucleoside (on support) Coupled_Product Phosphite Triester (New Linkage) Protonated_Amidite->Coupled_Product Leaving_Group Diisopropylamine (Leaving Group) Protonated_Amidite->Leaving_Group Nucleoside_OH->Coupled_Product Nucleophilic Attack

Caption: The two-step acid-catalyzed phosphoramidite coupling mechanism.

Q2: How do I choose the right activator for my synthesis?

A2: Activator choice is critical and depends on a balance between reaction speed and the stability of the phosphoramidite and the growing oligonucleotide chain. The activator's acidity, defined by its pKa, is the key parameter.

  • Highly acidic activators (e.g., 5-Ethylthio-1H-tetrazole, ETT) promote very fast coupling rates. This is advantageous for sterically hindered phosphoramidites (like those for 2'-O-methyl RNA) or for speeding up synthesis. However, their high acidity can cause premature detritylation (removal of the 5'-DMT protecting group), leading to undesired n+1 insertions.

  • Less acidic activators (e.g., 1H-Tetrazole) are milder and offer a lower risk of detritylation, but result in slower coupling kinetics.

  • Activators of intermediate acidity (e.g., 5-(Benzylthio)-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI)) often provide the best balance of high coupling efficiency and minimal side reactions, making them a popular choice for standard DNA and RNA synthesis.

Table 1: Comparison of Common Activators

ActivatorAbbreviationpKa (in Acetonitrile)Key Characteristics
1H-TetrazoleTetrazole~8.2Traditional, mild, but can be slow and may sublime in synthesizers.
4,5-DicyanoimidazoleDCI5.16Excellent balance of activity and stability; non-explosive.
5-Ethylthio-1H-tetrazoleETT4.28Highly active, ideal for hindered monomers; may cause some detritylation.
5-(Benzylthio)-1H-tetrazoleBTT~4.0A highly effective and popular modern activator with good performance.
2,5-Dichlorophenyl-1H-imidazole triflateActivator 42~3.5A non-nucleophilic activator salt, very potent but requires careful handling.

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section is formatted to directly address specific experimental failures. Each answer provides a causal explanation and a clear, actionable solution.

Q3: My coupling efficiency is consistently low (<98%). What are the most likely causes and how do I fix it?

A3: Low coupling efficiency is the most common problem in oligonucleotide synthesis. The issue almost always traces back to one of three areas: reagents, chemistry/protocol, or instrumentation.

Causal Analysis & Solutions:

  • Reagent Quality (The Highest Probability Cause):

    • Water Contamination: The phosphite triester is extremely sensitive to hydrolysis. Even trace amounts of water ( >20 ppm) in your acetonitrile (ACN) or activator solution will cap the growing chain by reacting with the activated phosphoramidite faster than the 5'-OH group can.

      • Solution: Use fresh, anhydrous-grade (<10 ppm H₂O) ACN for all solutions. Ensure bottles are sealed with septa and flushed with an inert gas (Argon or Helium) after each use. Perform Karl Fischer titration to verify water content if in doubt.

    • Phosphoramidite Degradation: Phosphoramidites are sensitive to both moisture and oxidation. Exposure to air and humidity will convert the active phosphoramidite (containing P(III)) to an inactive phosphonate (P(V)).

      • Solution: Store phosphoramidites under an inert atmosphere at low temperatures (2-8 °C or -20 °C). Before use, allow the vial to warm to room temperature for at least 30 minutes to prevent condensation from forming inside. Check the purity of the amidite solution using ³¹P NMR; you should see a single, sharp peak for the active species and minimal peaks corresponding to oxidized impurities.

  • Chemistry & Protocol Issues:

    • Insufficient Activator: An incorrect activator-to-phosphoramidite ratio can lead to incomplete activation.

      • Solution: Ensure the molar excess of the activator is appropriate for your scale and chemistry. For standard synthesis, a 15-20 fold excess of activator solution relative to the phosphoramidite is common.

    • Inadequate Coupling Time: Sterically hindered monomers (e.g., 2'-modified RNA amidites) or non-standard bases may require longer coupling times than standard DNA monomers.

      • Solution: Increase the coupling time in your synthesis protocol. For a difficult coupling, you can try a "double coupling" step, where the coupling part of the cycle is repeated before moving to capping.

  • Instrumentation & Fluidics:

    • Blocked Lines: Clogged tubing or valves on your DNA synthesizer can lead to incomplete or failed delivery of phosphoramidite or activator to the reaction column.

      • Solution: Perform regular maintenance on your synthesizer. Run a fluidics test to ensure all lines are clear and delivering the correct volumes. If a specific position is failing, it often points to a blockage in that particular line.

Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency (<98%) Detected Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Purity Check Amidite Purity (³¹P NMR) Check_Reagents->Check_Purity Is amidite >98% pure? Check_Solvent Check Solvent Anhydrousness (Karl Fischer) Check_Purity->Check_Solvent Yes Replace_Reagents Action: Use Fresh Amidite & Anhydrous Solvents Check_Purity->Replace_Reagents No Check_Solvent->Replace_Reagents No (<20 ppm H₂O?) Check_Protocol Step 2: Review Protocol Settings Check_Solvent->Check_Protocol Yes Success Problem Resolved Replace_Reagents->Success Check_Time Increase Coupling Time or Perform Double Coupling? Check_Protocol->Check_Time Adjust_Protocol Action: Modify Synthesis Cycle Check_Time->Adjust_Protocol Yes Check_Instrument Step 3: Inspect Synthesizer Check_Time->Check_Instrument No Adjust_Protocol->Success Check_Fluidics Run Fluidics Test for All Lines Check_Instrument->Check_Fluidics Clean_Lines Action: Clean/Replace Blocked Lines & Valves Check_Fluidics->Clean_Lines Fail Check_Fluidics->Success Pass Clean_Lines->Success

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

Q4: I'm observing a significant n-1 peak in my final product analysis. Is this related to the coupling step?

A4: Yes, a prominent n-1 peak (the desired sequence missing one nucleotide) is a direct indicator of coupling failure at some point during the synthesis. While the causes overlap with general low efficiency, the key distinction is that the unreacted 5'-OH group was successfully "capped" in the subsequent step. The capping step, typically with acetic anhydride, acetylates any unreacted 5'-OH groups, preventing them from participating in future coupling cycles. This is a deliberate feature of synthesis to simplify purification, but a large n-1 peak means the underlying coupling failure needs to be addressed using the same troubleshooting logic outlined in Q3.

Q5: Why is it critical to perform the oxidation step immediately after coupling?

A5: The phosphite triester linkage formed during the coupling step is unstable. It is susceptible to cleavage by the acidic activator used in the subsequent coupling cycle. To prevent this, the P(III) atom is immediately oxidized to the more stable P(V) phosphate triester. This is typically done using a solution of iodine in a tetrahydrofuran (THF)/water/pyridine mixture. This oxidation step renders the newly formed internucleotide linkage robust and ready for the next cycle of deblocking and coupling. Delaying this step risks chain degradation and a significant drop in the yield of the full-length product.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle on an Automated Synthesizer

This protocol outlines the key steps within a single coupling cycle. Volumes and times should be optimized for your specific synthesizer and synthesis scale.

Automated Synthesis Workflow Deblock 1. Deblocking (TCA/DCA in DCM) Removes 5'-DMT group Wash1 2. Wash (Acetonitrile) Deblock->Wash1 Coupling 3. Coupling (Amidite + Activator) Forms phosphite triester Wash1->Coupling Wash2 4. Wash (Acetonitrile) Coupling->Wash2 Oxidation 5. Oxidation (I₂ in THF/H₂O/Py) Stabilizes linkage to P(V) Wash2->Oxidation Wash3 6. Wash (Acetonitrile) Oxidation->Wash3 Capping 7. Capping (Acetic Anhydride) Blocks unreacted 5'-OH Wash3->Capping Wash4 8. Wash (Acetonitrile) Capping->Wash4 Next_Cycle Ready for Next Cycle Wash4->Next_Cycle

Technical Support Center: Purification Strategies for Phosphoramidate Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of phosphoramidate diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of separating these challenging stereoisomers. The non-stereoselective synthesis of many phosphoramidate-based therapeutics, such as antiviral prodrugs and antisense oligonucleotides, results in a mixture of diastereomers at the phosphorus center.[1] Since individual diastereomers can exhibit significant differences in biological activity and pharmacokinetic profiles, their effective separation is critical for therapeutic development.[1][2] This resource provides in-depth technical guidance to overcome common purification hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of phosphoramidate diastereomers in a question-and-answer format.

Question: Why am I seeing poor or no resolution between my phosphoramidate diastereomers on reversed-phase HPLC?

Answer:

Poor resolution in reversed-phase high-performance liquid chromatography (RP-HPLC) is a common challenge. Several factors can contribute to this, primarily related to the mobile phase composition and the stationary phase.

  • Inappropriate Ion-Pairing Reagent: For oligonucleotide phosphoramidates, the choice of the ion-pairing reagent is crucial. "Weak" ion-pairing reagents like triethylammonium acetate (TEAA) are often more effective at resolving diastereomers than "strong" agents like hexylammonium acetate (HAA).[3] The stronger interaction of HAA with the oligonucleotide can mask the subtle stereochemical differences needed for separation.[3] The concentration of the ion-pairing reagent also plays a role; higher concentrations can suppress diastereomeric resolution.[3]

  • Mobile Phase Composition: The organic modifier and its concentration are critical. For some phosphoramidate prodrugs, a mobile phase of acetonitrile and water may lead to shorter run times but poor diastereomeric separation, while methanol and water can provide better resolution, albeit with longer run times.[4] The composition of the mobile phase and the column temperature should be systematically investigated to optimize separation.[5]

  • Stationary Phase Selection: While standard C18 columns can be effective, for some nucleoside phosphoramidates, bridged ethane hybrid (BEH) C18 columns with 1.7 µm particles have shown excellent performance in achieving complete separation with good resolution in a short time.[5] For more challenging separations, polysaccharide-based chiral stationary phases are highly effective for resolving phosphoramidate diastereomers in reversed-phase HPLC.[1]

Question: My desired phosphoramidate diastereomer has a low recovery after purification. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors, including sample degradation, irreversible adsorption to the stationary phase, or co-elution with impurities.

  • Sample Degradation: Phosphoramidites can be sensitive to acidic conditions, which can be present on silica gel columns.[6][7] To mitigate this, it is recommended to deactivate the silica gel with a base like triethylamine in the eluent.[6] For oligonucleotides, depurination can occur under acidic conditions, leading to sample loss.

  • Irreversible Adsorption: Highly polar phosphoramidates may interact strongly with the stationary phase, leading to poor recovery. Optimizing the mobile phase strength and pH can help to reduce these interactions. For silica-based columns, end-capping can minimize interactions with residual silanol groups.

  • Co-elution with Impurities: If the desired diastereomer is not well-resolved from impurities, fractions may be discarded to ensure purity, leading to lower overall recovery. Improving the separation selectivity through method optimization is key. Consider using an orthogonal separation technique for a second purification step if necessary.

Question: I'm observing significant peak broadening for my phosphorothioate oligonucleotide diastereomers. How can I improve the peak shape?

Answer:

Peak broadening in the analysis of phosphorothioate (PS) oligonucleotides is often due to the partial separation of a large number of diastereomers.[3] The presence of 'n' phosphorothioate linkages leads to 2^n diastereomers.[3]

  • Suppressing Diastereomer Separation: In some cases, particularly for quality control of highly modified oligonucleotides, it is desirable to suppress diastereomer separation to obtain a single, sharp peak for the main product. This can be achieved by using "strong" ion-pairing reagents like HAA.[3]

  • Optimizing HILIC Conditions: In Hydrophilic Interaction Chromatography (HILIC), modulating the mobile-phase ionic strength and column temperature can control diastereomer separation. To suppress separation and reduce peak broadening for highly PS-modified oligonucleotides, alternative HILIC conditions can be explored.[8]

  • Choice of Nucleobase: The type of nucleobase can significantly affect the degree of diastereomer separation and thus peak broadening. For instance, a cytosine-rich heteromer may exhibit more significant peak broadening than a thymine-rich one.[9] This is an inherent property of the molecule and may be difficult to overcome completely.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of phosphoramidate diastereomers.

What are the most effective chromatography techniques for separating phosphoramidate diastereomers?

Several chromatography techniques have proven effective, with the choice depending on the specific characteristics of the phosphoramidate.

  • Reversed-Phase HPLC (RP-HPLC): This is a widely used technique, often with ion-pairing reagents for oligonucleotides.[3][9] Optimization of the mobile phase, temperature, and stationary phase is critical for successful separation.[5]

  • Chiral Chromatography: Polysaccharide-based chiral stationary phases, such as derivatized cellulose and amylose, are highly effective for resolving nucleoside phosphoramidate diastereomers, often in normal-phase mode.[1][10]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is increasingly recognized for its applicability in oligonucleotide analysis and has shown promise for diastereomer separation.[11][12] The separation in HILIC is influenced by the higher-order structure of the oligonucleotides.[8][11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for chiral separations, offering advantages such as high speed, reduced solvent consumption, and high efficiency.[13][14][15] It is particularly useful for the purification of chiral pharmaceuticals.[13][16]

  • Ion-Exchange Chromatography (IEX): IEX, particularly anion-exchange chromatography (AEX), is a well-established technique for oligonucleotide purification and can resolve species with single nucleotide differences.[17][18] It can also separate diastereomers of short PS-modified oligonucleotides.[9]

How does the choice of protecting groups affect the purification of phosphoramidate diastereomers?

Protecting groups play a crucial role in the synthesis and purification of phosphoramidites and oligonucleotides. The lipophilicity and steric bulk of these groups can influence the chromatographic behavior of the diastereomers. While not directly addressed in the provided search results in detail, it is a fundamental principle of chromatography that changes in the molecular structure, including protecting groups, will alter the interactions with the stationary and mobile phases, thereby affecting the separation.

Are there any non-chromatographic methods for purifying phosphoramidate diastereomers?

Yes, while chromatography is the most common approach, other methods can be employed:

  • Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, as they have different physical properties, including solubility.[19] Seeding with a pure diastereomer can sometimes facilitate the crystallization of that specific isomer.[20] In some cases, diastereomers can co-crystallize.[21]

  • Enzymatic Cleavage: Enzymes can exhibit high stereoselectivity. It is possible to use an enzyme to selectively hydrolyze one diastereomer, leaving the other intact. For example, phosphotriesterase (PTE) variants have been shown to stereoselectively hydrolyze chiral phosphoramidate precursors.[22]

Experimental Protocols

Protocol 1: Diastereomer Separation of Nucleoside Phosphoramidates using Chiral HPLC

This protocol is based on the successful separation of nucleoside phosphoramidate diastereomers using a polysaccharide-type chiral stationary phase.[1][10]

1. Column and Mobile Phase Preparation:

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or a similar polysaccharide-based chiral column.
  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The optimal ratio needs to be determined empirically, but a starting point could be 90:10 (v/v) n-hexane:isopropanol.
  • Flow Rate: 1.0 mL/min.
  • Temperature: Ambient.

2. Sample Preparation:

  • Dissolve the phosphoramidate diastereomeric mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.
  • Inject 10-20 µL of the prepared sample.
  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm for nucleoside derivatives).

4. Optimization:

  • If the resolution is not optimal, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases the retention time.
  • Evaluate different alcohol modifiers (e.g., ethanol, isopropanol) as they can provide different selectivities.
Protocol 2: Purification of Phosphorothioate Oligonucleotide Diastereomers using IP-RP-HPLC

This protocol is designed for the analytical separation of phosphorothioate oligonucleotide diastereomers based on ion-pair reversed-phase HPLC.[3][9]

1. Column and Mobile Phase Preparation:

  • Column: A high-resolution reversed-phase column, such as a Waters OST BEH C18 Column (130Å, 1.7 µm, 2.1 mm x 50 mm).[3]
  • Mobile Phase A: 15 mM Triethylammonium Acetate (TEAA) in water.
  • Mobile Phase B: 15 mM TEAA in 50:50 (v/v) water:acetonitrile.[3]
  • Flow Rate: 0.2-0.4 mL/min.
  • Temperature: 60 °C.

2. Sample Preparation:

  • Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 10-50 µM.

3. HPLC Analysis:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
  • Inject 5-10 µL of the sample.
  • Apply a linear gradient of Mobile Phase B. A shallow gradient is often required for good resolution of diastereomers (e.g., 5-25% B over 30 minutes).

4. Optimization:

  • Adjust the gradient slope. A shallower gradient will increase the run time but may improve resolution.
  • Vary the concentration of the ion-pairing reagent. Lower concentrations may enhance diastereomer selectivity.[9]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Phosphoramidate Diastereomer Separation

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesReferences
RP-HPLC C18, BEH C18Acetonitrile/Water or Methanol/Water with Ion-Pairing ReagentsWidely available, good for oligonucleotidesOptimization can be complex, may require ion-pairing reagents[3][5][9]
Chiral HPLC Polysaccharide-based (Cellulose, Amylose)Normal-phase (Hexane/Alcohol) or Reversed-phaseHigh selectivity for chiral compoundsColumns can be expensive, may not be suitable for all phosphoramidates[1][10]
HILIC Amide, DiolHigh organic content with a small amount of aqueous bufferGood for polar compounds, offers orthogonal selectivity to RPCan have longer equilibration times[8][12]
SFC Chiral or AchiralSupercritical CO2 with alcohol modifiersFast, reduced organic solvent consumption, high efficiencyRequires specialized equipment[13][14]
IEX Anion-exchange resinsAqueous buffers with a salt gradientExcellent for charged molecules like oligonucleotides, high resolutionSensitive to pH and salt concentration[17][18]

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Purification Techniques cluster_3 Optimization and Analysis cluster_4 Final Product Start Diastereomeric Mixture of Phosphoramidates Analyze Analyze by HPLC/SFC to assess complexity Start->Analyze Decision Select Purification Strategy Analyze->Decision RP_HPLC Reversed-Phase HPLC Decision->RP_HPLC Oligonucleotides or some small molecules Chiral_HPLC Chiral HPLC Decision->Chiral_HPLC Small molecule prodrugs SFC Supercritical Fluid Chromatography Decision->SFC General chiral separation Crystallization Crystallization Decision->Crystallization If compounds are crystalline Optimize Optimize Separation Parameters RP_HPLC->Optimize Chiral_HPLC->Optimize SFC->Optimize Crystallization->Optimize Collect Collect Fractions Optimize->Collect Analyze_Fractions Analyze Fractions for Purity and Identity Collect->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool End Isolated Pure Diastereomers Pool->End

Caption: A workflow diagram for the purification of phosphoramidate diastereomers.

Troubleshooting_Tree cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions for Poor Resolution cluster_3 Solutions for Low Recovery cluster_4 Solutions for Peak Broadening Start Poor Purification Outcome Problem Identify the Primary Issue Start->Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Low_Recovery Low Recovery Problem->Low_Recovery Peak_Broadening Peak Broadening Problem->Peak_Broadening Change_IP Change Ion-Pair Reagent (Weak vs. Strong) Poor_Resolution->Change_IP Optimize_Mobile_Phase Optimize Mobile Phase Composition Poor_Resolution->Optimize_Mobile_Phase Change_Column Use Chiral or High-Resolution Column Poor_Resolution->Change_Column Prevent_Degradation Prevent Sample Degradation (e.g., add base) Low_Recovery->Prevent_Degradation Reduce_Adsorption Reduce Irreversible Adsorption Low_Recovery->Reduce_Adsorption Improve_Selectivity Improve Separation Selectivity Low_Recovery->Improve_Selectivity Suppress_Separation Suppress Diastereomer Separation Peak_Broadening->Suppress_Separation Optimize_HILIC Optimize HILIC Conditions Peak_Broadening->Optimize_HILIC Consider_Sequence Consider Nucleobase Sequence Effects Peak_Broadening->Consider_Sequence

Caption: A troubleshooting decision tree for phosphoramidate diastereomer purification.

References

  • Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters. [Link]

  • Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase. PubMed. [Link]

  • Separation of Nucleoside Phosphoramidate Diastereoisomers by High Performance Liquid Chromatography and Capillary Electrophoresis. PubMed. [Link]

  • Investigating Oligonucleotide Structure and Diastereomer Separation Using Hydrophilic Interaction Chromatography. LCGC International. [Link]

  • Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography. PubMed. [Link]

  • Separation of phosphorothioated oligonucleotide diastereomers using multiplexed drift tube ion mobility mass spectrometry. PubMed. [Link]

  • Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography. ACS Publications. [Link]

  • Separation of phosphorothioated oligonucleotide diastereomers using multiplexed drift tube ion mobility mass spectrometry. ResearchGate. [Link]

  • Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society. [Link]

  • Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. [Link]

  • Characterizing the Diastereoisomeric Distribution of Phosphorothioate Oligonucleotides by Metal Ion Complexation Chromatography, In-Series Reversed Phase-Strong Anion Exchange Chromatography, and 31P NMR. ACS Publications. [Link]

  • Operational Control of Stereoselectivity during the Enzymatic Hydrolysis of Racemic Organophosphorus Compounds. ResearchGate. [Link]

  • Separation of Antiviral Nucleoside Phosphoramidate Diastereomers by Analytical Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. PubMed Central. [Link]

  • First examples of the cocrystallization of diastereomers of chiral phosphorus compounds. [Link]

  • Characterizing the Diastereoisomeric Distribution of Phosphorothioate Oligonucleotides by Metal Ion Complexation Chromatography, In-Series Reversed Phase-Strong Anion Exchange Chromatography, and 31 P NMR. ResearchGate. [Link]

  • Process of purifying phosphoramidites.
  • Advantages of ion-exchange chromatography for oligonucleotide analysis. PubMed. [Link]

  • Purification of Oligonucleotides via Anion Exchange Chromatography. [Link]

  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. [Link]

  • The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. PubMed Central. [Link]

  • The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. PubMed. [Link]

  • Process of purifying phosphoramidites.
  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • Synthesis and selective cleavage of oligodeoxyribonucleotides containing non-chiral internucleotide phosphoramidate linkages. PubMed. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

  • On-demand synthesis of phosphoramidites. PubMed Central. [Link]

  • Low yield in Phosphoamidite synthesis. Reddit. [Link]

  • Rapid differentiation of nucleotide phosphoramidate diastereomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Separation of diastereomers by crystallization with seeding. Reddit. [Link]

  • Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low coupling efficiency during solid-phase oligonucleotide synthesis. Achieving near-quantitative coupling at every step is paramount, as even minor inefficiencies have a dramatic, cumulative impact on the yield of the desired full-length product. This resource provides a structured approach to troubleshooting, combining foundational chemical principles with practical, field-proven solutions.

The Critical Impact of Coupling Efficiency

Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1][2] An efficiency below 99% is generally considered suboptimal. The theoretical yield of the full-length oligonucleotide is an exponential function of the average coupling efficiency. This means a small drop in efficiency per cycle leads to a significant reduction in the final product, especially for longer sequences.[1][2]

For example, synthesizing a 70-base oligonucleotide with an average coupling efficiency of 99% results in a theoretical yield of approximately 50%. If the efficiency drops to 98%, the yield plummets to just 25%.[1] This accumulation of truncated sequences (n-1, n-2, etc.) not only reduces the final amount of the target oligonucleotide but also complicates downstream purification and applications.[1][3]

Table 1: Theoretical Yield as a Function of Coupling Efficiency and Oligonucleotide Length
Coupling Efficiency per CycleTheoretical Yield of a 20merTheoretical Yield of a 50merTheoretical Yield of a 100mer
99.5% 90.9%77.8%60.5%
99.0% 82.6%60.5%36.6%
98.5% 74.5%46.8%22.0%
98.0% 67.6%36.4%13.3%
Data compiled from multiple sources providing theoretical yield calculations.[4]

Systematic Troubleshooting Workflow

A sudden or gradual decrease in coupling efficiency, often observed via trityl cation monitoring, necessitates a systematic investigation. The workflow below outlines a logical progression from the most common and easily addressable issues to more complex systemic problems.

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_protocol Protocol Parameter Review cluster_synthesizer Synthesizer Performance Checks cluster_analysis Post-Synthesis Analysis start Low Coupling Efficiency Detected (Low/Declining Trityl Signal) reagents Step 1: Investigate Reagents (Most Common Culprit) start->reagents protocol Step 2: Review Synthesis Protocol reagents->protocol If reagents are confirmed good water Check Water Content (Amidites, ACN, Activator) reagents->water amidite_quality Assess Phosphoramidite Quality (Age, Purity, Concentration) reagents->amidite_quality activator_quality Verify Activator Integrity (Age, Preparation, Concentration) reagents->activator_quality synthesizer Step 3: Inspect Synthesizer Hardware protocol->synthesizer If protocol is optimal coupling_time Optimize Coupling Time (Especially for modified bases) protocol->coupling_time concentrations Verify Reagent Concentrations protocol->concentrations analysis Step 4: Analyze Crude Product synthesizer->analysis If hardware is functional fluidics Check Fluidics for Leaks/Blocks synthesizer->fluidics delivery Verify Reagent Delivery Volumes synthesizer->delivery atmosphere Ensure Inert Atmosphere synthesizer->atmosphere solution Problem Resolved analysis->solution Isolate root cause hplc HPLC Analysis analysis->hplc ms Mass Spectrometry analysis->ms

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

Reagent-Related Issues

Q1: I've experienced a sudden drop in coupling efficiency. What is the most likely cause?

A sudden drop, especially after installing new reagents, points overwhelmingly to a reagent-related issue. The primary culprit is often moisture.[2][5]

  • Moisture Contamination: Water is the enemy of efficient phosphoramidite chemistry. It competes with the 5'-hydroxyl group of the growing oligonucleotide chain by reacting with the activated phosphoramidite, rendering it inactive.[5][6] Ensure that your acetonitrile (ACN) has a water content below 30 ppm, ideally below 10 ppm.[6][7] Use fresh, anhydrous grade ACN for all phosphoramidite and activator solutions.[5]

  • Incorrect Reagent: Verify that the correct phosphoramidite bottle was placed in the correct position on the synthesizer.[1]

  • Degraded Phosphoramidites: Phosphoramidites are sensitive to hydrolysis and oxidation.[6] Ensure they have been stored correctly (at -20°C under an inert atmosphere) and have not exceeded their expiration date.[6] The stability of deoxynucleoside phosphoramidites generally follows the order: T > dC > dA >> dG, with dG being particularly susceptible to degradation.[6]

  • Activator Problems: An old or improperly prepared activator solution can lead to poor coupling. Activators like 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI) are acidic and hygroscopic.[8] Prepare fresh activator solutions regularly and store them over molecular sieves to maintain anhydrous conditions.[9]

Q2: How can I minimize water contamination in my reagents?

Proactive measures are crucial for preventing moisture-related failures.

  • Use Anhydrous Solvents: Purchase high-purity, anhydrous-grade acetonitrile in septum-sealed bottles.[5]

  • Proper Reagent Handling: When dissolving phosphoramidites, use a syringe to inject anhydrous acetonitrile through the vial's septum to avoid exposure to atmospheric moisture.[5][6]

  • Inert Gas Blanket: Ensure your synthesizer maintains a dry, inert atmosphere (argon or helium) over the reagent bottles.[4] Consider installing an in-line drying filter for the gas line.[5]

  • Molecular Sieves: Use activated 3Å molecular sieves in your bulk acetonitrile bottle and consider adding them to activator solutions.[1][7]

Synthesizer and Protocol Issues

Q3: My coupling efficiency is consistently low, even with fresh reagents. What should I check on my synthesizer?

If reagents are ruled out, the issue likely lies with the synthesizer's fluidics system or the synthesis protocol itself.

  • Fluidics System: Check for leaks or blockages in all reagent lines, particularly the lines for the specific phosphoramidite and the activator.[1][2] Clogged lines can result in incomplete delivery of reagents to the synthesis column.

  • Reagent Delivery Volumes: Calibrate the reagent delivery system to confirm that the correct volumes of phosphoramidite and activator are being dispensed.[1][10] Inconsistent volumes will lead to incorrect stoichiometry and poor coupling.

  • Suboptimal Protocols:

    • Coupling Time: Standard phosphoramidites typically require a coupling time of around 30 seconds. However, sterically hindered or modified phosphoramidites may require significantly longer coupling times (e.g., 5-10 minutes) to achieve high efficiency.[4][7]

    • Reagent Concentration: Ensure that phosphoramidites and activators are prepared at the concentrations specified in your protocol. Low concentrations can slow down reaction kinetics and lead to incomplete coupling.[]

Q4: I am synthesizing a long oligonucleotide (>75 bases) and see a gradual decline in the trityl signal. Is this normal?

While a very slight decline can occur, a noticeable, steady decrease is a red flag. Synthesizing long oligonucleotides magnifies the impact of even minor inefficiencies.[5][12]

  • Solid Support Pore Size: For long oligos, the pores of the solid support (e.g., Controlled Pore Glass - CPG) can become blocked by the growing chains, which hinders reagent diffusion.[4] Using a support with a larger pore size (e.g., 1000 Å or 2000 Å) is recommended for synthesizing oligonucleotides longer than 75 bases.[4][13]

  • Depurination: The acidic deblocking step (typically with Trichloroacetic Acid - TCA) can cause depurination, especially at Adenosine (A) and Guanosine (G) residues. This side reaction can lead to chain cleavage and lower yields of the full-length product.[5] While not directly a coupling issue, it contributes to lower overall yield of the desired product.

Post-Synthesis Troubleshooting

Q5: The trityl signal looked good throughout the synthesis, but my final yield after cleavage and deprotection is very low. What happened?

This scenario points to problems that occur after the synthesis cycles are complete.

  • Incomplete Cleavage or Deprotection: The oligonucleotide may not be efficiently cleaved from the solid support, or the protecting groups on the nucleobases may not be fully removed.[4] Ensure your cleavage and deprotection reagents (e.g., ammonium hydroxide, AMA) are fresh and that the reaction is carried out for the recommended time and temperature.[14][15] The rate-limiting step is often the removal of the protecting group on the G base.[14]

  • Capping Failure: While not a coupling failure, inefficient capping of unreacted 5'-hydroxyl groups after a failed coupling step can lead to the formation of n-1 deletion sequences.[4][16] These impurities are difficult to separate from the full-length product and reduce the overall purity and functional yield.

Key Experimental Protocols

Protocol 1: Assessing Phosphoramidite Quality via ³¹P NMR

Objective: To verify the purity of a phosphoramidite solution and detect the presence of hydrolysis products (H-phosphonate).

  • Sample Preparation: In an NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of the phosphoramidite in anhydrous acetonitrile-d₃.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The phosphoramidite should appear as a sharp singlet around 146-150 ppm.

  • Analysis: The primary degradation product, the corresponding H-phosphonate, will appear as a doublet (due to P-H coupling) between 0 and 10 ppm.[6] Significant peaks in this region indicate substantial degradation.

Protocol 2: Karl Fischer Titration for Water Content Analysis

Objective: To accurately quantify the water content in acetonitrile or other synthesis solvents.[3]

  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Injection: Following the instrument's instructions, inject a known volume or weight of the solvent into the titration cell.

  • Titration: The instrument will automatically titrate the sample with Karl Fischer reagent until the endpoint is reached.

  • Result: The water content will be displayed, typically in parts per million (ppm). For oligonucleotide synthesis, the ACN water content should be <30 ppm.[6][7]

Chemical Mechanism of the Coupling Step

Understanding the mechanism highlights the critical role of the activator and the sensitivity of the reaction to water.

Coupling_Mechanism Amidite Phosphoramidite (P-III) Activated_Amidite Activated Intermediate (Protonated Amine) Amidite->Activated_Amidite 1. Protonation Activator Activator (e.g., ETT) Tetrazolide Tetrazolide Intermediate (Highly Reactive) Activated_Amidite->Tetrazolide 2. Nucleophilic Attack by Activator Coupled_Product Coupled Product (Phosphite Triester) Tetrazolide->Coupled_Product 3. Coupling Hydrolyzed_Product Hydrolyzed Amidite (H-Phosphonate) Tetrazolide->Hydrolyzed_Product Side Reaction: Hydrolysis Support Support-Bound Oligo (Free 5'-OH) Support->Coupled_Product Water Water (H₂O) Water->Hydrolyzed_Product

Sources

Technical Support Center: The Critical Role of Capping in Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the capping step in phosphoramidite synthesis?

The primary function of the capping step is to permanently block any 5'-hydroxyl groups on the growing oligonucleotide chain that failed to react during the preceding coupling step.[1][2][3] This is a critical quality control measure within each synthesis cycle. By acetylating these unreacted hydroxyl groups, they are rendered inert and cannot participate in subsequent coupling reactions.[4] This prevents the formation of oligonucleotides with internal base deletions, commonly referred to as "(n-1) shortmers".[1][5]

Q2: Why is it necessary to cap unreacted sequences? Can't they just be removed during purification?

While purification can remove many impurities, (n-1) shortmers are particularly challenging to separate from the full-length product (FLP).[5] This is because they are only one nucleotide shorter and often share very similar chemical and physical properties with the desired oligonucleotide. In purification techniques like trityl-on reversed-phase HPLC, (n-1) shortmers will co-elute with the full-length product because they also possess the 5'-DMT group.[6] Therefore, preventing their formation in the first place through efficient capping is the most effective strategy to ensure high purity of the final product.[5]

Q3: What are the standard reagents used for the capping step?

The standard capping solution is a two-part mixture.[4][7]

  • Capping A (Cap A): Typically consists of acetic anhydride in a solvent like tetrahydrofuran (THF) or acetonitrile (ACN).[6][8]

  • Capping B (Cap B): Contains a catalyst, most commonly N-methylimidazole (NMI), also in THF or ACN.[4][6][8] A mild base, such as pyridine or lutidine, is often included to neutralize the acetic acid byproduct of the reaction and prevent premature detritylation.[4][8]

These two solutions are mixed just before delivery to the synthesis column.[4]

Q4: Can the capping step itself introduce errors into the oligonucleotide sequence?

Yes, under certain conditions, the capping step can lead to side reactions. The use of acetic anhydride in the capping mixture has been shown to cause modification of guanine residues.[9][10][11] This modification can subsequently lead to G-to-A substitutions in the final oligonucleotide sequence.[9][10][11] The choice of catalyst in the Capping B solution can also influence the occurrence of side reactions. For instance, while DMAP (4-dimethylaminopyridine) is a highly efficient catalyst, it has been reported to cause modifications at O6 of dG residues.[6] For this reason, NMI is now more commonly used.[6]

Q5: Is a second capping step ever necessary?

Some DNA synthesizers incorporate a second capping step after the oxidation step.[4][12] The primary purpose of this second cap is to ensure the synthesis column is thoroughly dry before the next coupling cycle begins.[4][12] The oxidizing reagent contains water, and any residual moisture can inhibit the subsequent coupling reaction, leading to lower coupling efficiency.[13][14] The acetic anhydride in the capping mixture reacts with the excess water, effectively removing it from the system.[4]

Troubleshooting Guide: Capping-Related Synthesis Errors

This section addresses common issues encountered during phosphoramidite synthesis that can be traced back to an inefficient capping step.

Issue 1: High Levels of (n-1) Shortmers Detected During Analysis (e.g., HPLC, Mass Spectrometry)

Primary Suspect: Inefficient Capping

While incomplete coupling is a direct cause of unreacted 5'-hydroxyl groups, the failure to cap these unreacted chains is what allows for the formation of (n-1) shortmers.[5]

Troubleshooting Workflow:

G cluster_0 Troubleshooting (n-1) Shortmers start High (n-1) Levels Detected check_coupling Step 1: Verify Coupling Efficiency (Check Trityl Monitoring Data) start->check_coupling coupling_ok Coupling Efficiency >98.5%? check_coupling->coupling_ok address_coupling Address Coupling Issues: - Fresh Reagents - Check Fluidics - Optimize Coupling Time coupling_ok->address_coupling No check_capping_reagents Step 2: Inspect Capping Reagents - Freshly Prepared? - Correct Composition? coupling_ok->check_capping_reagents Yes address_coupling->start Re-evaluate reagents_ok Reagents OK? check_capping_reagents->reagents_ok replace_reagents Prepare Fresh Capping Solutions reagents_ok->replace_reagents No check_delivery Step 3: Verify Reagent Delivery - Check Lines for Blockages - Confirm Correct Volumes reagents_ok->check_delivery Yes replace_reagents->check_capping_reagents Re-inspect delivery_ok Delivery OK? check_delivery->delivery_ok service_synthesizer Service Synthesizer Fluidics delivery_ok->service_synthesizer No optimize_protocol Step 4: Review Capping Protocol - Sufficient Reaction Time? - Appropriate NMI Concentration? delivery_ok->optimize_protocol Yes service_synthesizer->check_delivery Re-verify end Problem Resolved optimize_protocol->end

Caption: Workflow for troubleshooting high levels of (n-1) shortmers.

Detailed Steps:

  • Verify Coupling Efficiency: Before focusing on capping, ensure that your coupling efficiency is consistently high (typically >98.5%). Low coupling efficiency will result in a higher population of unreacted 5'-hydroxyl groups that need to be capped.[5] Review the trityl monitoring data from your synthesis run. If coupling is low, address this first by using fresh, high-quality phosphoramidites and activator, and ensuring anhydrous conditions.[13][14]

  • Inspect Capping Reagents:

    • Freshness: Capping reagents, especially Cap B (NMI), can degrade over time. Ensure that your capping solutions are freshly prepared according to the manufacturer's recommendations.

    • Composition: Double-check the formulation of your capping reagents. An incorrect concentration of acetic anhydride or NMI will lead to inefficient capping.[6]

  • Verify Reagent Delivery:

    • Fluidics Check: Ensure that the synthesizer is delivering the correct volumes of both Cap A and Cap B.[5] Check for any blockages or leaks in the delivery lines. A partial blockage can lead to insufficient reagent delivery and incomplete capping.

  • Review Synthesizer Capping Protocol:

    • Reaction Time: For longer oligonucleotides or sequences with known difficult couplings, a standard capping time may be insufficient. Consider incrementally increasing the capping time to ensure the reaction goes to completion.

    • NMI Concentration: The concentration of NMI in the Cap B solution is critical for catalytic activity.[6] Consult your synthesizer's manual and reagent specifications for the recommended concentration.

Issue 2: Low Overall Synthesis Yield Despite Good Coupling Efficiencies

Primary Suspect: Inefficient Capping Leading to a Complex Mixture of Failed Sequences

While poor coupling is a primary cause of low yield, inefficient capping can contribute to a final product that is difficult to purify, leading to apparent low yields of the desired full-length oligonucleotide.[13] If failed sequences are not capped, they can continue to react in subsequent cycles, leading to a heterogeneous mixture of truncated and internally deleted sequences that are discarded during purification, thus lowering the final isolated yield.[7][]

Troubleshooting Steps:

  • Analyze Crude Product: Before purification, analyze a small sample of the crude product using HPLC or mass spectrometry. This will give you a clearer picture of the product distribution. A high abundance of shortmers and deletion sequences points towards a capping issue.

  • Implement a Double Capping Protocol: Consider implementing a capping step both before and after the oxidation step. The pre-oxidation cap will block unreacted 5'-hydroxyls, and the post-oxidation cap will help to remove any residual water, which can inhibit the next coupling step.[4][12]

  • Evaluate Alternative Capping Chemistries: For particularly sensitive or valuable syntheses, consider using an alternative to the standard acetic anhydride capping chemistry. For example, phosphoramidite-based capping agents, such as UniCap Phosphoramidite, have been shown to provide nearly quantitative capping efficiency and can reduce the incidence of side reactions like guanine modification.[6][9]

Data and Protocols

Table 1: Standard Capping Reagent Compositions
ReagentComponentTypical ConcentrationSolventPurpose
Cap A Acetic Anhydride10% (v/v)THF or ACNAcetylating agent for unreacted 5'-OH groups.[4][8]
Cap B N-Methylimidazole (NMI)16% (v/v)THF or ACNCatalyst for the acetylation reaction.[4][8]
Pyridine or Lutidine10% (v/v)THF or ACNMild base to neutralize acetic acid byproduct.[8]
Experimental Protocol: Preparation of Fresh Capping Solutions (100 mL)

Caution: Handle all reagents in a fume hood and wear appropriate personal protective equipment (PPE). Acetic anhydride is corrosive and N-methylimidazole is a catalyst that should be handled with care.

Materials:

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Acetic Anhydride

  • N-Methylimidazole (NMI)

  • Pyridine or 2,6-Lutidine

  • Clean, dry, amber glass bottles with sealed caps

Procedure for Cap A (10% Acetic Anhydride):

  • In a fume hood, measure 90 mL of anhydrous THF or ACN into a clean, dry 100 mL amber glass bottle.

  • Carefully add 10 mL of acetic anhydride to the solvent.

  • Seal the bottle tightly and mix well by inversion.

  • Label the bottle clearly as "Cap A" with the date of preparation.

Procedure for Cap B (16% NMI, 10% Pyridine):

  • In a fume hood, measure 74 mL of anhydrous THF or ACN into a clean, dry 100 mL amber glass bottle.

  • Add 10 mL of pyridine to the solvent.

  • Carefully add 16 mL of N-methylimidazole to the mixture.

  • Seal the bottle tightly and mix well by inversion.

  • Label the bottle clearly as "Cap B" with the date of preparation.

Storage: Store both solutions at room temperature, tightly sealed to prevent moisture ingress. For optimal performance, prepare fresh solutions weekly.

Mechanism of Capping

The capping reaction is a straightforward acetylation of the free 5'-hydroxyl group.

G cluster_0 Capping Mechanism Unreacted_5_OH Oligonucleotide-Support (Unreacted 5'-OH) Capped_Oligo Capped Oligonucleotide (Inert to further coupling) Unreacted_5_OH->Capped_Oligo Acetylation Acetic_Anhydride Acetic Anhydride (Cap A) Acetic_Anhydride->Capped_Oligo NMI N-Methylimidazole (Cap B Catalyst) NMI->Capped_Oligo Catalyzes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ³¹P NMR for Phosphoramidate Purity and Chirality Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Modern Therapeutics

Phosphoramidates, particularly as the building blocks (phosphoramidites) for oligonucleotide therapeutics, represent a frontier in modern medicine. The precise sequence and stereochemistry of these molecules are not merely matters of quality control; they are fundamental to therapeutic efficacy and safety. An impurity or an incorrect stereoisomer can lead to a cascade of negative outcomes, including failed synthesis, off-target effects, and reduced biological activity.

Consequently, robust analytical methods for assessing both chemical purity and stereochemical integrity are paramount. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are mainstays in the analytical laboratory, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful, direct, and quantitative window into the phosphorus core of these critical molecules. This guide provides an in-depth, field-proven comparison of ³¹P NMR against other methods, complete with detailed experimental protocols to empower researchers in drug development and synthesis.

The Unparalleled Advantage of ³¹P NMR Spectroscopy

Why focus on the ³¹P nucleus? The answer lies in its intrinsic properties, which make it exceptionally well-suited for analyzing organophosphorus compounds.

  • 100% Natural Abundance: Unlike ¹³C, the NMR-active ³¹P isotope is the only naturally occurring isotope of phosphorus, providing maximum signal intensity without the need for isotopic enrichment.[1]

  • High Gyromagnetic Ratio: This property results in excellent NMR sensitivity, second only to ¹H, allowing for the detection of low-level impurities.[2]

  • Wide Chemical Shift Range: The chemical shift of ³¹P is highly sensitive to its electronic environment (e.g., oxidation state, bonding), spanning over 300 ppm. This large spectral window dramatically reduces the likelihood of signal overlap, which can often complicate ¹H NMR spectra of complex molecules.[2][3]

  • Direct & Unambiguous Quantification: Because most phosphoramidates contain a single phosphorus atom, the ³¹P NMR spectrum is often remarkably simple. The signal intensity is directly proportional to the number of nuclei, making it an absolute quantitative method (qNMR) when performed correctly.[3]

Part 1: Purity Determination - A Clear View of Success and Failure

The primary application of ³¹P NMR in phosphoramidite synthesis is the rapid and accurate assessment of purity. A successful synthesis is characterized by a strong, sharp signal in the characteristic P(III) region, while process-related impurities and degradation products appear at distinct, well-resolved chemical shifts.

Data Presentation: Identifying Common Impurities

The key to purity analysis is knowing where to look. The following table summarizes the typical ³¹P NMR chemical shift regions for a target phosphoramidite and its most common impurities.

Compound ClassPhosphorus Oxidation StateTypical ³¹P Chemical Shift (ppm)Significance & Causality
Target Phosphoramidite P(III)140 – 155 The desired product. A clean, strong signal here indicates a successful phosphitylation reaction.[4][5]
H-phosphonateP(III)0 – 20A common byproduct from hydrolysis of the phosphoramidite or incomplete reaction.
Phosphate EstersP(V)-25 – 5Products of oxidation. Their presence is a clear indicator of sample degradation due to exposure to air or moisture.[4][6]
Other P(III) ImpuritiesP(III)100 – 169 (excluding target region)Can include various side-products from the phosphitylation reaction, indicating poor reaction control or impure starting materials.[6]
Workflow for Quantitative Purity Analysis

The following diagram outlines the logical workflow for assessing phosphoramidite purity using ³¹P NMR. This process is designed to be self-validating, ensuring reproducible and accurate results.

Purity_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis cluster_report Result Interpretation p1 Weigh 10-20 mg of phosphoramidite p2 Dissolve in 0.6 mL anhydrous deuterated solvent (e.g., CDCl₃) p1->p2 p3 Add internal standard (IS) (optional, for absolute purity) p2->p3 p4 Add relaxation agent (optional) (e.g., Cr(acac)₃) p3->p4 a1 Tune & Match Probe for ³¹P p4->a1 a2 Acquire Spectrum using Inverse-Gated ¹H Decoupling a1->a2 a3 Set Relaxation Delay (D1) ≥ 5 x T₁ of slowest relaxing nucleus a2->a3 d1 Apply Exponential Line Broadening a3->d1 d2 Fourier Transform d1->d2 d3 Phase & Baseline Correction d2->d3 d4 Reference Spectrum (e.g., 85% H₃PO₄ at 0 ppm) d3->d4 d5 Integrate all P-containing signals d4->d5 d6 Calculate Relative Purity (%) d5->d6 r1 Purity ≥ 99%? d6->r1 r2 Pass r1->r2 Yes r3 Fail: Identify & Quantify Impurities r1->r3 No

Caption: Workflow for quantitative ³¹P NMR purity analysis of phosphoramidites.

Experimental Protocol: Quantitative Purity Assessment

This protocol ensures accurate quantification by allowing for full relaxation of the ³¹P nuclei between pulses, a critical step often overlooked in routine analysis.

  • Sample Preparation (Under Inert Atmosphere):

    • Rationale: Phosphoramidites are highly sensitive to moisture and oxygen.[4] Performing all steps in a glovebox or using Schlenk techniques is mandatory to prevent degradation.

    • Procedure:

      • Accurately weigh 10-20 mg of the phosphoramidite sample into a clean, dry NMR tube.

      • Add 0.6 mL of anhydrous, deuterated solvent (e.g., CDCl₃, CD₃CN).[4]

      • (Optional) For shortening acquisition time, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of ~5-10 mM. Paramagnetic agents dramatically shorten the T₁ relaxation time of the ³¹P nucleus, allowing for a much shorter relaxation delay (D1).[7][8]

  • NMR Instrument Setup & Acquisition:

    • Rationale: For accurate quantification, the signal intensity must be directly proportional to the concentration of nuclei. This requires using an inverse-gated ¹H decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and setting a sufficiently long relaxation delay (D1).[9]

    • Key Parameters:

      • Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker instruments).[6]

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of any phosphorus species in the sample. For P(III) compounds, this can be 10-20 seconds or longer. If a relaxation agent is used, D1 can often be reduced to 1-2 seconds.[4]

      • Acquisition Time (AQ): 1.5 - 2.0 seconds for good digital resolution.[6]

      • Number of Scans (NS): Typically 64-128 scans are sufficient for good signal-to-noise.

      • Temperature: 298 K (25 °C).

  • Data Processing and Analysis:

    • Procedure:

      • Apply a small exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

      • Perform Fourier transformation, followed by careful phasing and baseline correction.

      • Calibrate the chemical shift axis by setting an external standard of 85% H₃PO₄ to 0 ppm.

      • Integrate the target phosphoramidite peak (at ~140-155 ppm) and all visible impurity peaks across the entire spectral width.

      • Calculate purity by dividing the integral of the target peak by the sum of all phosphorus-containing integrals.

Part 2: Chirality Determination - Resolving Diastereomers

Phosphoramidites possess a chiral phosphorus center, meaning they exist as a mixture of two diastereomers (typically denoted as Rp and Sp).[5] While these diastereomers often have very similar or identical chemical shifts in a standard ³¹P NMR spectrum, their separation and quantification are crucial, as they can exhibit different coupling efficiencies during oligonucleotide synthesis.

The Mechanism: Chiral Solvating Agents (CSAs)

Resolving these diastereomers by NMR is elegantly achieved using a Chiral Solvating Agent (CSA) . A CSA is a chiral molecule that reversibly interacts with the phosphoramidite diastereomers in solution. This interaction forms transient, new diastereomeric complexes, each with a slightly different electronic environment around the phosphorus atom. This subtle difference is often enough to induce a measurable separation in their ³¹P NMR chemical shifts, allowing for their individual integration and quantification.[10][11]

Amino acid derivatives, such as (S)-N-(9-Fluorenylmethoxycarbonyl)tryptophan (Fmoc-Trp-OH), have proven to be effective CSAs for this purpose.[11]

Experimental Protocol: Chirality Assessment with a CSA
  • Sample Preparation:

    • Procedure:

      • Prepare the phosphoramidite sample as described in the purity protocol (10-20 mg in 0.6 mL of anhydrous CDCl₃).

      • Acquire a standard ³¹P NMR spectrum to confirm purity and establish the initial chemical shift.

      • To the same NMR tube, add the CSA (e.g., Fmoc-Trp-OH) in molar equivalents relative to the phosphoramidite. It is often best to titrate the CSA, starting with 0.5 equivalents and increasing to 1.0, 1.5, and 2.0 equivalents, acquiring a spectrum at each step.

    • Rationale: The optimal ratio of CSA to analyte can vary. Titration allows the researcher to find the concentration that provides the best peak separation without causing excessive line broadening.[10]

  • NMR Acquisition and Analysis:

    • Procedure:

      • Use the same quantitative acquisition parameters as for the purity assessment.

      • Process the data as before.

      • Observe the splitting of the primary phosphoramidite signal into two distinct peaks.

      • Integrate both peaks to determine the diastereomeric ratio (d.r.).

Data Presentation: Expected Results of CSA Analysis
ConditionExpected ³¹P NMR SpectrumDiastereomeric Ratio (d.r.)
Without CSA A single, sharp peak (or two very closely spaced peaks) in the 140-155 ppm region.Not determinable.
With CSA The single peak resolves into two distinct, baseline-separated peaks.Calculable from the ratio of the two peak integrals (e.g., 55:45).

Part 3: Comparative Guide - ³¹P NMR vs. Alternative Methods

Choosing the right analytical tool is critical for efficiency and accuracy. ³¹P NMR's strengths lie in its structural information and quantitative power, making it highly complementary to separation-based techniques.

Method Comparison Diagram

This diagram helps guide the analytical choice based on the primary question being asked.

Method_Comparison start What is the primary analytical goal? q1 Identify & Quantify P-containing impurities? start->q1 q2 Determine Diastereomeric Ratio? start->q2 q3 Identify unknown impurities by mass? start->q3 m1 ³¹P NMR (Primary Method) q1->m1 Yes m3 LC-MS q1->m3 If mass info needed m2 Chiral HPLC q2->m2 High-throughput screening m4 ³¹P NMR with CSA (Rapid Method) q2->m4 Direct, no method dev. q3->m3 Yes

Caption: Decision guide for selecting an analytical method for phosphoramidates.

Performance Comparison Table
Feature³¹P NMR SpectroscopyChiral HPLCLC-MS
Purity Analysis Excellent. Directly detects and quantifies all phosphorus-containing species in one run.Good. Separates impurities, but quantification requires response factors for each impurity.Good. Can detect impurities, but quantification is less precise than NMR or UV-based HPLC.
Chirality Analysis Excellent. With a CSA, provides rapid and direct determination of diastereomeric ratio without extensive method development.[11]Excellent. The gold standard for separation, but requires specific chiral columns and extensive method development.[12]Poor. Cannot separate diastereomers without prior chromatographic separation.
Quantitation Absolute. A primary ratio method that does not require calibration curves when using an internal standard.[3]Relative. Requires calibration curves and pure standards for each compound to be quantified.Semi-quantitative. Signal intensity is highly dependent on ionization efficiency.
Sample Throughput Moderate. Each sample takes 10-30 minutes, but can be automated.High. Once the method is developed, run times are typically short (5-15 minutes).High. Similar to HPLC.
Non-Destructive Yes. The sample can be fully recovered after analysis.No. The sample is consumed during the analysis.No. The sample is consumed.
Structural Info Yes. Provides direct information about the chemical environment of the phosphorus atom.No. Provides retention time only.Yes. Provides mass-to-charge ratio, which aids in identification.

Conclusion

For researchers and drug developers working with phosphoramidates, ³¹P NMR spectroscopy is not just another analytical technique; it is an indispensable tool for ensuring molecular integrity. Its ability to provide rapid, direct, and absolute quantification of both the target molecule and its phosphorus-containing impurities is unmatched. Furthermore, the elegant use of chiral solvating agents transforms it into a powerful method for determining stereochemical purity without the need for laborious chromatographic method development. While HPLC and MS remain critical for orthogonal verification and impurity identification, ³¹P NMR provides the foundational, quantitative data upon which the quality and success of phosphoramidate-based therapeutics are built.

References

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. NIH. Retrieved from [Link]

  • PubMed. (1997). 31P NMR spectroscopy in oligonucleotide research and development. PubMed. Retrieved from [Link]

  • ResearchGate. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ResearchGate. Retrieved from [Link]

  • PubMed. (2011). 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters. PubMed. Retrieved from [Link]

  • ResearchGate. (2004). 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with.... ResearchGate. Retrieved from [Link]

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. Retrieved from [Link]

  • Defence Science and Technology Group. (n.d.). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Retrieved from [Link]

  • PubMed. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Phosphorus 31 solid state NMR characterization of oligonucleotides covalently bound to a solid support. NIH. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. Wiley Online Library. Retrieved from [Link]

  • PubMed. (1991). 31P NMR and chloride ion kinetics of alkylating monoester phosphoramidates. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Enhancing 31P NMR Relaxation Rates with a Kinetically Inert Gadolinium Complex. NIH. Retrieved from [Link]

  • PubMed Central. (2020). Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 31P-NMR Data and Purtficatton Solvents of Rtbophosphoramidites. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin-lattice relaxation responding to paramagnetic ions. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. ACS Publications. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. University of Ottawa. Retrieved from [Link]

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A Senior Application Scientist's Guide to Nucleotide Delivery: ProTide Technology vs. Acyl-Oxy-Methyl and Thio-Ethyl Prodrug Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nucleotide Delivery Conundrum

Nucleoside and nucleotide analogues are foundational to modern antiviral and anticancer therapies. Their mechanism of action relies on their intracellular conversion to the active triphosphate form, which can then be incorporated into nascent DNA or RNA chains by viral or cellular polymerases, leading to chain termination and inhibition of replication. However, the therapeutic potential of these agents is often severely hampered by a fundamental biochemical barrier: the negative charge of the phosphate groups. This charge prevents the molecules from passively diffusing across the lipophilic cell membrane and makes them reliant on active nucleoside transporters, which can be inefficient or become a source of drug resistance.[1]

The first phosphorylation step, catalyzed by cellular or viral kinases, is frequently the rate-limiting step in the activation pathway and another common locus for drug resistance.[1][2] To circumvent these challenges, medicinal chemists have developed a range of prodrug strategies designed to mask the phosphate moiety, neutralize its charge, and facilitate efficient intracellular delivery. This guide provides an in-depth comparison of the preeminent phosphoramidate ProTide™ technology against other widely used prodrug strategies, namely the pivaloyloxymethyl (POM) / S-acyl-2-thioethyl (POC) and S-acyl-2-thioethyl (SATE) approaches, supported by mechanistic insights and experimental data.

The ProTide (Phosphoramidate) Approach: A Targeted Intracellular Activation Cascade

The ProTide technology, pioneered by Chris McGuigan, represents a highly successful strategy for delivering nucleoside monophosphates/monophosphonates into cells.[3][4] This approach masks the phosphate group with two key promoieties: an aryl group (e.g., phenyl, naphthyl) and an amino acid ester.[5][6] This clever design renders the entire molecule lipophilic and neutral, allowing it to passively diffuse across the cell membrane, thereby bypassing both nucleoside transporters and the problematic initial kinase-dependent activation step.[1][3]

Mechanism of Activation

Once inside the cell, the ProTide undergoes a specific, two-step enzymatic cascade to release the nucleoside monophosphate.[1][4][5]

  • Ester Hydrolysis: The process begins with the cleavage of the amino acid ester bond, a reaction predominantly catalyzed by intracellular esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[1][7][8] This step removes the ester group (e.g., isopropyl, benzyl) and exposes a carboxylate.

  • Phosphoramidate Bond Cleavage: The resulting intermediate is then recognized by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), a phosphoramidase that cleaves the P-N bond between the amino acid and the phosphate.[1][7][9] This releases the nucleoside monophosphate, which is now poised for rapid conversion by cellular kinases to the active diphosphate and triphosphate forms.[7][10]

The choice of amino acid and aryl group significantly impacts the ProTide's stability, cellular uptake, and activation rate. L-alanine has consistently proven to be a superior choice for the amino acid moiety in most clinically successful ProTides.[3][5]

ProTide_Activation cluster_out Extracellular Space cluster_in Intracellular Space ProTide ProTide Prodrug (Lipophilic, Neutral) Intermediate Alanine Metabolite (Carboxylate exposed) ProTide->Intermediate Step 1: Ester Hydrolysis (Cathepsin A / CES1) Cell Membrane Nuc_MP Nucleoside Monophosphate (Nuc-MP) Intermediate->Nuc_MP Step 2: P-N Bond Cleavage (HINT1) Nuc_DP Nucleoside Diphosphate (Nuc-DP) Nuc_MP->Nuc_DP Kinase Nuc_TP Active Nucleoside Triphosphate (Nuc-TP) Nuc_DP->Nuc_TP Kinase Viral/Cellular Polymerase Viral/Cellular Polymerase Nuc_TP->Viral/Cellular Polymerase Alternative_Activation cluster_pom POM/POC Pathway cluster_sate SATE Pathway POM_Prodrug POM/POC Prodrug (e.g., TDF) POM_Intermediate Intermediate POM_Prodrug->POM_Intermediate Esterases (Plasma & Intracellular) POM_Nuc Nucleoside Monophosphonate POM_Intermediate->POM_Nuc POM_Byproduct Byproducts: Formaldehyde/ Acetaldehyde POM_Intermediate->POM_Byproduct SATE_Prodrug SATE Prodrug SATE_Intermediate Thiol Intermediate SATE_Prodrug->SATE_Intermediate Esterases SATE_Nuc Nucleoside Monophosphate SATE_Intermediate->SATE_Nuc Intramolecular Cyclization SATE_Byproduct Byproduct: Ethylene Sulfide SATE_Intermediate->SATE_Byproduct

Caption: Activation pathways for POM/POC and SATE prodrugs.

Head-to-Head Comparison: ProTide vs. Alternatives

The choice of prodrug strategy has profound implications for a drug candidate's efficacy, safety, and pharmacokinetic profile. The ProTide approach was specifically designed to overcome the limitations of earlier strategies.

FeatureProTide Technology (e.g., TAF)POM/POC Strategy (e.g., TDF)SATE Strategy
Primary Site of Activation Intracellular [7][11]Plasma and Intracellular [12][11]Plasma and Intracellular [12]
Activation Enzymes Cathepsin A, CES1, HINT1 [7][8]General Carboxylesterases/Hydrolases [11]General Carboxylesterases [13]
Key Byproducts Amino acid, alcohol, phenol [2]Formaldehyde (POM), Acetaldehyde (POC) [12]Ethylene Sulfide [12]
Plasma Stability Generally high; designed for intracellular activation [11]Generally low; rapid conversion in plasma [11]Variable, susceptible to plasma esterases
Intracellular Drug Levels High intracellular concentration of active metabolite [4][11]Lower intracellular concentration relative to plasma levels [4]Moderate
Clinical Example Sofosbuvir, Tenofovir Alafenamide (TAF), Remdesivir [2][3]Adefovir Dipivoxil, Tenofovir Disoproxil Fumarate (TDF) [12]Investigational agents (e.g., for AZT, d4T) [13][14]
Key Advantage Efficient intracellular targeting, bypassing key resistance mechanisms, improved safety profile [5][15]Established history, effective at increasing oral bioavailability [12]Avoids formaldehyde byproduct
Key Disadvantage More complex synthesis due to phosphorus chirality [16]Plasma instability, formation of toxic byproducts, higher systemic drug exposure [12][11]Potential for plasma instability

A compelling clinical comparison is that of Tenofovir Alafenamide (TAF), a ProTide, and Tenofovir Disoproxil Fumarate (TDF), a POC prodrug. TAF is highly stable in plasma and is efficiently converted to Tenofovir intracellularly by Cathepsin A. [11]This results in 10- to 30-fold higher levels of the active metabolite (Tenofovir-diphosphate) in target peripheral blood mononuclear cells (PBMCs) compared to TDF. [4]Consequently, TAF can be administered at a much lower dose (<10% of the TDF dose), leading to significantly lower systemic plasma levels of Tenofovir and a reduced risk of the renal and bone toxicities associated with TDF. [11][17]

Experimental Protocols for Prodrug Evaluation

To rigorously compare different prodrug strategies, a series of standardized in vitro assays are essential. These protocols form a self-validating system when appropriate controls are included.

Experimental_Workflow cluster_workflow Prodrug Comparison Workflow Start Synthesize Prodrugs (ProTide, POM, SATE) Stability In Vitro Stability Assay (Plasma, Cell Homogenates) Start->Stability Permeability Cellular Permeability Assay (e.g., Caco-2) Start->Permeability Decision Select Lead Candidate for In Vivo Studies Stability->Decision Metabolism Intracellular Metabolism Assay (HPLC-MS/MS) Permeability->Metabolism Activity In Vitro Activity Assay (EC50/IC50) Metabolism->Activity Activity->Decision

Caption: High-level experimental workflow for comparing prodrug strategies.

In Vitro Stability Assay in Human Plasma
  • Rationale: To determine the susceptibility of a prodrug to premature enzymatic cleavage in the bloodstream. A successful intracellularly-targeted prodrug should exhibit reasonable stability in plasma.

  • Methodology:

    • Materials: Test prodrugs, control compounds (a known stable compound and the parent drug), pooled human plasma, acetonitrile (ACN), formic acid, LC-MS grade water.

    • Procedure: a. Pre-warm human plasma to 37°C. b. Prepare stock solutions of prodrugs and controls in DMSO or a suitable solvent. c. Spike the prodrugs into the pre-warmed plasma to a final concentration of 1-10 µM. d. Incubate the samples at 37°C. e. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma mixture. f. Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold ACN containing an internal standard. g. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate plasma proteins. h. Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent drug using a validated LC-MS/MS method.

    • Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t½).

Cellular Permeability Assay (Caco-2 Transwell Assay)
  • Rationale: To assess the ability of a neutral prodrug to cross the intestinal epithelium, which serves as a predictive model for oral absorption. [18]* Methodology:

    • Materials: Caco-2 cells, Transwell inserts (e.g., 0.4 µm pore size), cell culture medium, Hanks' Balanced Salt Solution (HBSS), test prodrugs, control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

    • Procedure: a. Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). b. Wash the monolayers with pre-warmed HBSS. c. Add the test prodrug (typically 10 µM in HBSS) to the apical (A) chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber. Replace the volume with fresh HBSS. e. At the final time point, take a sample from the apical chamber. f. Analyze the concentration of the prodrug in all samples by LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Intracellular Triphosphate Formation Assay
  • Rationale: To confirm that the prodrug is successfully delivered into the target cells and metabolized to the pharmacologically active triphosphate form. This is the ultimate validation of the prodrug strategy.

  • Methodology:

    • Materials: Target cells (e.g., PBMCs, Huh-7 liver cells), cell culture medium, test prodrugs, 70% methanol or 60% perchloric acid for extraction, LC-MS/MS system. [19][20] 2. Procedure: a. Plate cells at a known density and incubate overnight. b. Treat the cells with the test prodrugs at various concentrations for a specified time (e.g., 4, 8, 24 hours). c. After incubation, rapidly wash the cells with ice-cold PBS to remove extracellular drug. d. Lyse the cells and extract the intracellular metabolites by adding ice-cold 70% methanol. e. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cellular debris. f. Evaporate the supernatant to dryness under vacuum. g. Reconstitute the dried extract in a suitable buffer for analysis. h. Quantify the intracellular concentration of the nucleoside monophosphate, diphosphate, and triphosphate using a specialized, validated LC-MS/MS method (often requiring an ion-pairing reagent or a specific column like Hypercarb). [20][21][22] 3. Data Analysis: Correlate the concentration of the prodrug with the intracellular concentration of the active triphosphate metabolite. Compare the efficiency of triphosphate formation between different prodrug strategies.

Conclusion

The ProTide technology represents a significant advancement in prodrug design, offering a sophisticated mechanism for targeted intracellular delivery of nucleotide therapeutics. [5][6]By leveraging a specific enzymatic cascade (CatA/CES1 and HINT1), it ensures efficient activation within the target cell while maintaining stability in plasma. This contrasts sharply with older strategies like POM/POC, which are prone to premature plasma activation and the release of toxic byproducts like formaldehyde. [12]The clinical success of drugs like Sofosbuvir and Tenofovir Alafenamide validates the ProTide approach, demonstrating superior efficacy and safety profiles compared to their predecessors. [4][15]For researchers in drug development, a thorough understanding and rigorous experimental comparison of these strategies are paramount to selecting the optimal approach for delivering the next generation of nucleotide-based medicines.

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  • In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells.
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A Senior Application Scientist's Guide to the Crystallographic Validation of Phosphoramidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Validation for Phosphoramidate Therapeutics

Phosphoramidates, a class of organophosphorus compounds, are integral to the development of antiviral and anticancer therapies.[1][2][3] Their utility often lies in the "ProTide" (pronucleotide) approach, where they act as prodrugs to deliver nucleoside monophosphates into cells, bypassing inefficient phosphorylation steps and enhancing cellular penetration.[1] The precise three-dimensional arrangement of atoms within a phosphoramidate molecule is paramount to its biological activity, dictating how it interacts with its target. Therefore, unambiguous structural validation is not merely a formality but a cornerstone of drug development in this space. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystal, providing a high-resolution, three-dimensional picture of electron density and atomic positions.[4][5][6] This guide provides an in-depth comparison of crystallographic techniques with other analytical methods, supported by experimental insights, to empower researchers in the robust validation of their phosphoramidate structures.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail, revealing not just connectivity but also the precise spatial arrangement of atoms, bond lengths, and bond angles.[5][7] This is crucial for phosphoramidates, where subtle conformational changes can significantly impact biological efficacy.

Causality in Method Selection: Why Other Methods Fall Short for Definitive Validation

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are indispensable for routine characterization, they possess inherent limitations for the absolute structural proof that X-ray crystallography provides.

  • NMR Spectroscopy: While powerful for elucidating the connectivity of atoms in a solution, NMR provides an averaged structure of molecules in a dynamic state. It can be challenging to definitively determine stereochemistry and distinguish between certain isomers, which is a critical aspect of many phosphoramidate prodrugs.[5]

  • Mass Spectrometry: MS excels at providing highly accurate molecular weight information, confirming the elemental composition. However, it offers no insight into the three-dimensional arrangement of atoms.

  • Elemental Analysis: This technique confirms the percentage composition of elements in a compound but, like MS, provides no structural information.

The limitations of these methods underscore the necessity of X-ray crystallography for the unequivocal determination of a phosphoramidate's solid-state structure, which is often the most biologically relevant form.

A Comparative Overview of Structural Validation Techniques

Technique Information Provided Strengths Limitations Application in Phosphoramidate Validation
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[4][5][7]Unambiguous, high-resolution structural determination.[4]Requires a single, high-quality crystal of sufficient size (>0.1 mm).[4][5] Can be challenging for some molecules to crystallize.[8]Gold standard for definitive structural proof and stereochemical assignment.
Powder X-ray Diffraction (PXRD) Information on crystal lattice parameters and phase purity.Useful for analyzing polycrystalline materials and identifying different crystalline forms (polymorphs).Does not provide detailed atomic coordinates for novel structures.Quality control, polymorph screening, and confirmation of bulk material identity against a known single-crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, and dynamic processes.[5]Excellent for characterizing molecules in solution; does not require crystallization.Provides an averaged structure; can be difficult to resolve complex stereochemistry definitively.[5]Routine characterization, confirmation of covalent structure, and assessment of purity.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity and accuracy for molecular formula determination.Provides no information on 3D structure or stereochemistry.Confirmation of molecular identity and purity.
Elemental Analysis Percentage composition of elements.Confirms the empirical formula of a compound.No structural information.Verification of elemental composition.

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a synthesized phosphoramidate to a validated crystal structure involves a meticulous, multi-step process. Understanding the rationale behind each step is key to success.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Phosphoramidate Synthesis purification Purification (e.g., Chromatography) synthesis->purification screening Crystal Screen Setup (Vapor Diffusion, etc.) purification->screening optimization Optimization of Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing phasing Phase Problem Solution (Direct Methods) processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation

Caption: The experimental workflow for phosphoramidate structure validation by X-ray crystallography.

Part 1: Obtaining High-Quality Crystals – The Rate-Limiting Step

The most challenging and often rate-limiting step in X-ray crystallography is growing a single crystal of suitable size and quality.[4][5][8] For phosphoramidates, which can exhibit conformational flexibility, this step requires careful consideration of various factors.

Experimental Protocol: Crystallization of a Phosphoramidate

  • Material Purity: Start with the highest purity material (>95%). Impurities can inhibit crystal nucleation and growth.[9] The presence of reactive and critical impurities, which may be incorporated into the oligonucleotide during synthesis, can be particularly problematic.[10]

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures. A good starting point is a solvent in which the compound has moderate solubility.

  • Crystallization Technique: Vapor diffusion (both hanging and sitting drop) is a widely used and effective method.[8]

    • Hanging Drop Method:

      • Prepare a concentrated solution of the phosphoramidate in a suitable solvent.

      • Pipette a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.

      • Invert the coverslip over a well containing a precipitant solution. The precipitant should be a solvent in which the compound is less soluble.

      • Seal the well to allow for slow vapor diffusion from the drop to the reservoir, gradually increasing the concentration of the phosphoramidate in the drop to the point of supersaturation and, hopefully, crystallization.

  • Temperature Control: Maintain a constant temperature. Temperature fluctuations can lead to the formation of multiple small crystals or an amorphous precipitate.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Regularly inspect the drops under a microscope.

Expert Insight: For phosphoramidates that are difficult to crystallize, consider co-crystallization with a suitable counterion or a molecule that can form strong intermolecular interactions, such as hydrogen bonds, to stabilize the crystal lattice.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam.[5] The crystal diffracts the X-rays, producing a unique pattern of reflections.[5]

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head. For air-sensitive or solvent-loss-prone crystals, this is often done at low temperatures (cryo-crystallography).

  • Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[8] The strategy (e.g., oscillation range, exposure time) depends on the crystal's symmetry and diffraction quality.[8]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. This yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

Part 3: Structure Solution, Refinement, and Validation

The processed data is then used to solve the crystal structure.

structure_solution_logic Data Diffraction Data (Intensities) PhaseProblem The Phase Problem Data->PhaseProblem DirectMethods Direct Methods PhaseProblem->DirectMethods Solve InitialModel Initial Electron Density Map DirectMethods->InitialModel ModelBuilding Atomic Model Building InitialModel->ModelBuilding Refinement Refinement Cycles ModelBuilding->Refinement Refinement->ModelBuilding Iterate Validation Final Structure Validation Refinement->Validation Converged

Caption: The logical flow from diffraction data to a validated crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Solving the Phase Problem: The intensities of the diffracted X-rays are measured, but the phase information is lost.[9] For small molecules like phosphoramidates, the phase problem is typically solved using ab initio or "direct methods".[5]

  • Model Building: An initial electron density map is calculated from the solved phases and measured intensities.[8][11] An atomic model is then built into this map.[12]

  • Refinement: The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[5] This is an iterative process that adjusts atomic positions and thermal parameters.[12]

  • Validation: The final refined structure is rigorously validated to ensure its quality. Key validation metrics include:

    • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. For small molecules, an R1 of around 4-5% is typical.[13]

    • Goodness-of-Fit (GOF): Should be close to 1 for a good model.

    • Residual Electron Density: The difference between the observed and calculated electron density maps should be minimal.

Interpreting the Crystallographic Data: A Case Study Perspective

The output of a successful crystallographic experiment is a detailed structural model. For a phosphoramidate prodrug, this provides invaluable information:

  • Absolute Stereochemistry: The precise configuration at chiral centers, which is often critical for biological activity, can be unambiguously determined.

  • Conformation: The three-dimensional shape of the molecule in the solid state is revealed, providing insights into potential binding modes with its biological target.

  • Intermolecular Interactions: The way molecules pack in the crystal can reveal important non-covalent interactions, such as hydrogen bonding, which can be relevant to the drug's physical properties and formulation.

Conclusion: The Indispensable Role of X-ray Crystallography

In the development of phosphoramidate-based therapeutics, where structural precision is directly linked to function, X-ray crystallography is an indispensable tool. While other analytical methods are essential for routine characterization, they cannot provide the definitive, high-resolution structural information that single-crystal X-ray diffraction affords. By understanding the principles and a well-executed experimental workflow, researchers can confidently validate their phosphoramidate structures, providing a solid foundation for further drug development efforts.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (2024, May 22). X-ray crystallography. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Sequence Composition and Its Impact on Phosphoramidite Synthesis Efficiency. Retrieved from [Link]

  • Blow, D. (2002). x Ray crystallography. Journal of Postgraduate Medicine, 48(4), 309. Retrieved from [Link]

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  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo [2, 1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of medicinal chemistry, 60(5), 1613-1627. Retrieved from [Link]

  • Itumoh, E. J., Data, S., & Leitao, E. M. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules (Basel, Switzerland), 25(16), 3684. Retrieved from [Link]

  • Mehellou, Y., & Balzarini, J. (2012). Synthesis of phosphoramidate prodrugs: ProTide approach. Current protocols in nucleic acid chemistry, Chapter 14, Unit14.8. Retrieved from [Link]

  • ResearchGate. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • ResearchGate. (2021, July). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. Retrieved from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS journal, 278(15), 2648–2661. Retrieved from [Link]

  • MDPI. (2020, August 13). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

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  • Gessini, A., et al. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. ChemistryOpen, 6(4), 543-550. Retrieved from [Link]

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  • Arkhipova, V., et al. (2014). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 143(1), 1-6. Retrieved from [Link]

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A Comparative Analysis of (R)- and (S)-Phosphorus Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the focus of stereochemistry in drug development has predominantly centered on carbon-based chirality. However, a growing body of evidence illuminates the critical role of phosphorus-centered chirality in determining the biological activity and toxicological profiles of a vast array of molecules. This guide provides an in-depth comparative analysis of (R)- and (S)-phosphorus isomers, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and field-proven insights. We will explore the profound impact of P-chirality on target interaction, efficacy, and safety, supported by detailed protocols and mechanistic explanations.

The Significance of the P-Chiral Center

The phosphorus atom, capable of forming a stable tetrahedral configuration with four different substituents, can be a chiral center. This "P-chirality" gives rise to enantiomeric pairs, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. These enantiomers, while chemically identical in an achiral environment, exhibit dramatically different behaviors within the chiral milieu of a biological system. The precise three-dimensional arrangement of substituents around the phosphorus atom dictates how the molecule interacts with its biological target, be it an enzyme, receptor, or nucleic acid.

The fundamental principle behind this differential activity lies in the concept of three-point binding, famously proposed by Easson and Stedman. For a chiral molecule to interact optimally with a chiral binding site, a minimum of three points of interaction must be established. A change in configuration at the phosphorus center alters the spatial orientation of the substituents, preventing one enantiomer from achieving the same high-affinity binding as its counterpart. This can lead to one isomer being highly active while the other is significantly less potent or even inactive.

cluster_receptor Chiral Receptor Binding Pocket Receptor Binding Site A Binding Site B Binding Site C R_Isomer Group 1 Group 2 Group 3 R_Isomer->Receptor High-Affinity Binding (3-Point Contact) S_Isomer Group 1 Group 3 Group 2 S_Isomer->Receptor Low-Affinity Binding (Steric Hindrance)

Figure 1: Differential binding of (R)- and (S)-isomers to a chiral receptor.

Case Studies: A Tale of Two Isomers

The profound influence of P-chirality is best illustrated through specific examples where the biological activity of the enantiomers has been rigorously compared.

Organophosphate Pesticides and Nerve Agents

The toxicity of organophosphorus (OP) compounds, such as the nerve agent Sarin and the pesticide Fonofos, is primarily due to their irreversible inhibition of the enzyme acetylcholinesterase (AChE). This inhibition is stereospecific, with one P-enantiomer often being orders of magnitude more potent than the other.

For instance, the (S)p isomer of Fonofos is a significantly more potent inhibitor of AChE than its (R)p counterpart. Experimental data has shown that the (S)p isomer is approximately 10 times more toxic to houseflies and mice. This difference is attributed to the better fit of the (S)p isomer within the active site of AChE, facilitating the phosphorylation of the catalytic serine residue.

Table 1: Comparative Toxicity and AChE Inhibition of Fonofos Enantiomers

IsomerLD50 (mice, mg/kg)AChE Inhibition (I50)Reference
(S)p-Fonofos8~1.5 µM
(R)p-Fonofos80~25 µM
Racemic Fonofos15-
Chiral Phosphate Prodrugs: Sofosbuvir

In modern drug development, P-chirality is strategically employed to optimize therapeutic outcomes. A prime example is Sofosbuvir (brand name Sovaldi), a cornerstone antiviral drug for the treatment of Hepatitis C. Sofosbuvir is a phosphoramidate prodrug that is metabolized in vivo to its active triphosphate form, which then inhibits the viral RNA polymerase NS5B.

Sofosbuvir itself is the single (S)p-isomer. During its development, the diastereomers were synthesized and evaluated. The (S)p-isomer (sofosbuvir) demonstrated a significantly superior profile, leading to much higher concentrations of the active triphosphate in liver cells compared to the (R)p-isomer. This stereoselectivity in the metabolic activation pathway is a key determinant of the drug's high potency and clinical success. The (R)p-isomer is considered an impurity.

Table 2: In Vitro Anti-HCV Activity of Sofosbuvir Diastereomers

DiastereomerEC50 (HCV Replicon Assay)Reference
(S)p-Isomer (Sofosbuvir)94 nM
(R)p-Isomer>1000 nM

Experimental Workflow: From Separation to Bioassay

A robust comparative analysis of P-chiral isomers necessitates a meticulously planned experimental workflow. This involves the stereoselective synthesis or chiral separation of the enantiomers, followed by rigorous biological evaluation.

G cluster_synthesis Synthesis & Separation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A Racemic Mixture Synthesis B Chiral HPLC Separation A->B C Enantiomeric Purity Analysis (e.g., Chiral SFC, NMR) B->C D (R)-Isomer + Bio-Target C->D Isolated Enantiomers E (S)-Isomer + Bio-Target C->E F Activity Assay (e.g., IC50, EC50) D->F E->F G Comparative Analysis of Activity F->G H Structure-Activity Relationship (SAR) G->H

A Senior Application Scientist's Guide to the Characterization of Impurities in Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of therapeutic oligonucleotides, the purity of phosphoramidite building blocks is paramount. Even trace impurities can be incorporated into the final oligonucleotide product, potentially compromising its efficacy and safety. This guide provides an in-depth comparison of the critical analytical techniques used to characterize these impurities, offering field-proven insights and detailed experimental protocols to ensure the integrity of your oligonucleotide synthesis.

The Critical Impact of Phosphoramidite Impurities

Phosphoramidite chemistry is a highly efficient method for oligonucleotide synthesis, involving a four-step cycle of detritylation, coupling, capping, and oxidation that is repeated for each nucleotide addition.[1] However, the repetitive nature of this process can amplify the impact of any impurities present in the phosphoramidite monomers.[1] For instance, a critical impurity at a concentration of just 0.2% in a phosphoramidite that is incorporated eight times in a 20-mer oligonucleotide can result in a final impurity level of 1.6% in the therapeutic product.[1] Such impurities can lead to truncated or modified oligonucleotides that may be difficult to separate from the desired full-length product.[1]

Impurities in phosphoramidites are broadly classified based on their reactivity and potential impact on the final oligonucleotide product:

  • Nonreactive and Noncritical Impurities: These do not participate in the synthesis reactions and are typically washed away.

  • Reactive but Noncritical Impurities: These may react during synthesis but form products that are easily separable from the target oligonucleotide.

  • Reactive and Critical Impurities: These are incorporated into the oligonucleotide chain and are difficult or impossible to remove during purification, posing the most significant risk to the quality of the final product.[1]

Understanding the Zoo of Impurities: Formation and Significance

A thorough understanding of the common impurities and their origins is the first line of defense in maintaining a high-quality synthesis process.

Phosphorus(V) Impurities: The Usual Suspects

Phosphoramidites are trivalent phosphorus (P(III)) compounds and are highly susceptible to oxidation to the pentavalent state (P(V)).[2] This oxidation can occur during synthesis, handling, or storage, particularly in the presence of moisture. These P(V) species are unreactive in the coupling step and thus do not get incorporated into the growing oligonucleotide chain. However, their presence effectively reduces the concentration of the active phosphoramidite, leading to lower coupling efficiencies and an increase in failure sequences (n-1).

n-1 and Other Deletion Mutants: The Price of Inefficiency

"n-1" refers to an oligonucleotide that is missing one nucleotide from the target sequence. These are among the most common and challenging impurities to remove, as they have very similar chemical and physical properties to the full-length product. The primary causes of n-1 formation are:

  • Inefficient Coupling: This can be due to the presence of P(V) impurities, moisture, or suboptimal reaction conditions.

  • Incomplete Capping: The capping step is designed to block unreacted 5'-hydroxyl groups from further chain elongation. Inefficient capping can leave these groups available to react in a subsequent cycle, leading to a deletion at the site of the initial failed coupling.

Side-Reaction Products: A Diverse Array of Unwanted Modifications

Several side reactions can occur during phosphoramidite synthesis and the subsequent deprotection steps, leading to a variety of impurities:

  • N3-Cyanoethyl Adducts on Thymidine: Acrylonitrile, a byproduct of the deprotection of the cyanoethyl protecting group on the phosphate, can react with the N3 position of thymidine. This results in an impurity with a mass increase of 53 Da.

  • GG Dimer Addition: The acidic nature of the activators used in the coupling step can cause a small amount of detritylation of the incoming phosphoramidite. This can lead to the formation of a phosphoramidite dimer (e.g., a GG dimer) that can then be incorporated into the growing oligonucleotide chain, resulting in an "n+1" impurity.

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond, particularly at adenosine and guanosine residues, creating abasic sites in the oligonucleotide.

A Comparative Guide to Analytical Techniques for Impurity Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of phosphoramidite impurities. The two most powerful and widely used techniques are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly when coupled with UV and MS detection, is an indispensable tool for separating and identifying a wide range of impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) HPLC: This is the most common mode of chromatography for phosphoramidite analysis. A C18 column is typically used to separate compounds based on their hydrophobicity.[3] The DMT (dimethoxytrityl) group on the phosphoramidite provides a strong hydrophobic handle for retention.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique is often employed for the analysis of the final oligonucleotide product but can also be adapted for phosphoramidite analysis. It utilizes an ion-pairing agent to enhance the retention and resolution of charged species.

  • Mobile Phase Selection: A gradient of acetonitrile in an aqueous buffer, such as triethylammonium acetate (TEAA), is commonly used. The organic modifier elutes the compounds from the column, and the buffer helps to control the pH and improve peak shape.[3]

Mass Spectrometry (MS): Unambiguous Identification

When coupled with HPLC, mass spectrometry provides molecular weight information that is crucial for the definitive identification of impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of an impurity and distinguishing between species with very similar masses.[4][5]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: A Direct Look at the Phosphorus Core

³¹P NMR is a powerful technique that provides a direct and quantitative measure of the different phosphorus-containing species in a sample.[2] It is highly specific for the phosphorus nucleus and offers a clear window into the purity of the phosphoramidite.

Causality Behind Experimental Choices:

  • Chemical Shift: The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. This allows for the clear differentiation between the desired P(III) phosphoramidite and its P(V) oxidation products.[2]

  • Quantitative Analysis: The area of each peak in a ³¹P NMR spectrum is directly proportional to the number of phosphorus nuclei it represents, allowing for accurate quantification of the different species without the need for response factors.

  • Non-Destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for other analyses.[2]

Data Presentation: A Head-to-Head Comparison

FeatureHPLC-MS³¹P NMR Spectroscopy
Principle Separation based on polarity and mass-to-charge ratioDetection of ³¹P nuclei in a magnetic field
Information Provided Retention time, UV absorbance, molecular weight, fragmentation patternChemical shift, peak integration (quantification)
Strengths High sensitivity, excellent for separating complex mixtures, provides definitive identification of impuritiesHighly quantitative, provides a direct measure of P(III) vs. P(V) species, non-destructive
Weaknesses May require different methods for different types of impurities, quantification can be complexLower sensitivity than MS, may not resolve all types of non-phosphorus impurities
Typical Limit of Detection Can detect impurities down to 0.01% or lower with sensitive MS detection[6][7]Typically in the range of 0.1-0.5%

Experimental Protocols: A Self-Validating System

Protocol 1: HPLC-MS Analysis of Phosphoramidite Purity

Objective: To separate and identify impurities in a phosphoramidite sample using reversed-phase HPLC with UV and MS detection.

Materials:

  • Phosphoramidite sample

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (TEA)

  • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]

  • HPLC system with UV detector and mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous ACN containing 0.01% (v/v) TEA to a concentration of approximately 1.0 mg/mL.[8] Prepare fresh to minimize degradation.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1 M TEAA in water[3]

    • Mobile Phase B: Acetonitrile[3]

    • Flow Rate: 1.0 mL/min[3]

    • Gradient: A typical gradient might start at 50% B and increase to 100% B over 30 minutes.

    • Column Temperature: Ambient

    • UV Detection: 260 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 150-2000

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine the relative purity.

    • Analyze the mass spectra of the impurity peaks to identify their molecular weights and compare them to known or potential impurities.

Protocol 2: ³¹P NMR Analysis of Phosphoramidite Purity

Objective: To quantify the amount of the desired P(III) phosphoramidite and any P(V) impurities in a sample.

Materials:

  • Phosphoramidite sample

  • Deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃), anhydrous[2]

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the phosphoramidite sample in approximately 0.5 mL of anhydrous deuterated solvent in an NMR tube.[2] Handle the sample in a dry environment (e.g., a glove box) to prevent moisture contamination.

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.

    • Pulse Program: A standard proton-decoupled phosphorus pulse sequence (e.g., zgig).[3]

    • Number of Scans: 1024 scans are typically sufficient to obtain a good signal-to-noise ratio.[3]

    • Relaxation Delay: A relaxation delay of 5-10 seconds is recommended for accurate quantification.

  • Data Analysis:

    • Process the spectrum with an appropriate line broadening.

    • Integrate the peak corresponding to the P(III) phosphoramidite (typically in the range of 140-155 ppm) and any peaks corresponding to P(V) impurities (typically in the range of -25 to 99 ppm).[2][3]

    • Calculate the percentage of each species based on the relative peak areas.

Mandatory Visualization

Phosphoramidite_Synthesis_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_impurities Potential Impurity Introduction Points Nucleoside Nucleoside Protecting Group Chemistry Protecting Group Chemistry Nucleoside->Protecting Group Chemistry Phosphitylation Phosphitylation Protecting Group Chemistry->Phosphitylation Purification Purification Phosphitylation->Purification Side_Products Side-Reaction Products Phosphitylation->Side_Products Side Reactions Final_Product Final_Product Purification->Final_Product Incomplete_Reaction Unreacted Starting Materials Purification->Incomplete_Reaction Inefficient Purification Oxidation P(V) Impurities Final_Product->Oxidation Storage/Handling

Caption: Phosphoramidite synthesis workflow and potential impurity introduction points.

Impurity_Characterization_Workflow cluster_hplc HPLC-MS Analysis cluster_nmr ³¹P NMR Analysis Phosphoramidite_Sample Phosphoramidite Sample HPLC_Separation HPLC Separation Phosphoramidite_Sample->HPLC_Separation NMR_Acquisition ³¹P NMR Acquisition Phosphoramidite_Sample->NMR_Acquisition UV_Detection UV Detection HPLC_Separation->UV_Detection MS_Analysis MS Analysis UV_Detection->MS_Analysis Impurity_Identification Impurity_Identification MS_Analysis->Impurity_Identification Molecular Weight NMR_Data_Processing Data Processing Impurity_Quantification Impurity_Quantification NMR_Data_Processing->Impurity_Quantification P(III) vs. P(V) Ratio Final_Report Final_Report Impurity_Identification->Final_Report Impurity_Quantification->Final_Report

Caption: Workflow for the characterization of phosphoramidite impurities.

References

  • Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Phosphoramidate Prodrug Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Phosphoramidate Prodrugs

The development of phosphonate and phosphate drugs, particularly nucleoside analogues, has been a cornerstone of antiviral and anticancer therapy. However, their inherent negative charge at physiological pH severely hampers their ability to cross cell membranes, limiting their bioavailability and efficacy.[1] The phosphoramidate prodrug strategy, often referred to as the ProTide (pro-nucleotide) approach, brilliantly circumvents this issue.[2][3] By masking the phosph(on)ate's negative charge with lipophilic promoieties—typically an aryloxy group and an amino acid ester—these prodrugs can efficiently enter the cell.[1][2] Once inside, cellular enzymes cleave these moieties, liberating the active, charged drug to exert its therapeutic effect.[1] This strategy has led to clinical successes like the antiviral agents Sofosbuvir and Remdesivir.[4]

However, this elegant solution introduces a critical question for drug safety assessment: What is the biological impact of the cleavage products? The very promoieties essential for cellular delivery are released as distinct chemical entities—metabolites—within the cell and subsequently into circulation. These metabolites, such as phenols, naphthols, and amino acid derivatives, are not always inert.[1][4] A growing body of evidence indicates that these byproducts can exhibit their own cytotoxicity, potentially leading to off-target effects and contributing to the overall toxicity profile of the parent prodrug.[5][6] For instance, studies have shown that naphthol metabolites, derived from commonly used naphthyl promoieties, can be significantly more cytotoxic than the corresponding phenyl metabolite (phenol).[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxicity of phosphoramidate prodrug metabolites. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring the generation of robust, trustworthy data that can confidently guide drug development decisions.

Part 1: The Metabolic Journey - Identifying and Sourcing Key Metabolites

Before any cytotoxicity can be assessed, the specific metabolites of concern must be identified and obtained. The metabolic activation of a phosphoramidate prodrug is a multi-step enzymatic cascade.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug_Ext Phosphoramidate Prodrug (Lipophilic, Neutral) Prodrug_Int Prodrug Prodrug_Ext->Prodrug_Int Passive Diffusion Metabolite1 Carboxylate Intermediate Prodrug_Int->Metabolite1 Esterase (e.g., Cathepsin A, CES1) Metabolite2 Phosphoramidate Anion Metabolite1->Metabolite2 Spontaneous Decarboxylation Metabolite_AA Amino Acid Metabolite1->Metabolite_AA Cleavage Metabolite_Alcohol Alcohol Metabolite1->Metabolite_Alcohol Cleavage ActiveDrug Active Drug (Charged Nucleoside Monophosphate) Metabolite2->ActiveDrug Phosphoramidase (e.g., HINT1) Metabolite_Aryl Aryl Metabolite (e.g., Phenol, Naphthol) Metabolite2->Metabolite_Aryl Cleavage G Start Start: Assess Metabolite Cytotoxicity Q1 Need high-throughput screening for EC50 values? Start->Q1 Assay_Metabolic Metabolic Assays (Resazurin, MTT, WST-1, ATP-based) Q1->Assay_Metabolic Yes Q2 Need kinetic data on the speed of cytotoxic onset? Q1->Q2 No Assay_Metabolic->Q2 Assay_RealTime Real-Time Impedance (e.g., xCELLigence) Q2->Assay_RealTime Yes Q3 Need to distinguish between apoptosis and necrosis? Q2->Q3 No Assay_RealTime->Q3 Assay_Mechanism Mechanism-Specific Assays (Annexin V/PI, Caspase 3/7) Q3->Assay_Mechanism Yes Assay_Membrane Membrane Integrity Assays (LDH Release) Q3->Assay_Membrane No End Comprehensive Cytotoxicity Profile Assay_Mechanism->End Assay_Membrane->End

Sources

Navigating Phosphoramidite Purity: A Comparative Guide to Reversed-Phase and Normal-Phase HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of therapeutic oligonucleotides, the purity of phosphoramidite building blocks is paramount. Even trace impurities can propagate through the repetitive four-step synthesis cycle—de-blocking, coupling, capping, and oxidation—leading to truncated sequences or the incorporation of undesired modifications.[1] This guide provides an in-depth comparison of the two primary High-Performance Liquid Chromatography (HPLC) modes, Reversed-Phase (RP) and Normal-Phase (NP), for the critical quality control of phosphoramidites.

The Central Role of HPLC in Phosphoramidite Quality Control

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized phosphoramidites.[2] It allows for the separation, identification, and quantification of the main phosphoramidite component from various impurities that can arise during synthesis and storage.[3] The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC is a critical decision that depends on the specific impurities of interest and the overall analytical strategy.

At a Glance: RP-HPLC vs. NP-HPLC for Phosphoramidite Analysis

FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water with ion-pairing agents)Non-polar (e.g., Hexane/Isopropanol)
Separation Principle Based on hydrophobicity. More hydrophobic molecules are retained longer.Based on polarity. More polar molecules are retained longer.
Primary Application General purity assessment, separation of hydrophobic impurities (e.g., DMT-on failures).Separation of polar impurities, isomers, and diastereomers.[4]
Strengths Robust, reproducible, widely applicable, good for separating failure sequences.[5]Orthogonal selectivity to RP, excellent for resolving structurally similar compounds.[6]
Challenges Potential for on-column degradation of labile phosphoramidites due to aqueous mobile phases.Requires stringent control of mobile phase water content, solvent miscibility issues.
Typical Impurities Resolved Truncated sequences (failure sequences), DMT-off species, some oxidation products.Diastereomers, H-phosphonates, oxidized P(V) species, other polar degradation products.[4][7]

The Mechanics of Separation: A Visual Representation

To better understand the fundamental differences in how these two HPLC modes separate phosphoramidites and their impurities, consider the following diagrams illustrating their respective separation mechanisms.

RP_HPLC_Mechanism cluster_column Reversed-Phase Column (Non-polar) cluster_mobile_phase Mobile Phase (Polar) StationaryPhase C18 Chains LessHydrophobic Less Hydrophobic Impurity (e.g., DMT-off) StationaryPhase->LessHydrophobic Weak Interaction (Elutes First) MoreHydrophobic Phosphoramidite (DMT-on) StationaryPhase->MoreHydrophobic Strong Interaction (Elutes Later) AnalyteMix Phosphoramidite Mixture AnalyteMix->StationaryPhase:port Interaction based on Hydrophobicity

Caption: RP-HPLC separates based on hydrophobicity.

NP_HPLC_Mechanism cluster_column Normal-Phase Column (Polar) cluster_mobile_phase Mobile Phase (Non-polar) StationaryPhase Silica (Si-OH) LessPolar Less Polar Compound StationaryPhase->LessPolar Weak Interaction (Elutes First) MorePolar More Polar Impurity (e.g., H-phosphonate) StationaryPhase->MorePolar Strong Interaction (Elutes Later) AnalyteMix Phosphoramidite Mixture AnalyteMix->StationaryPhase:port Interaction based on Polarity

Caption: NP-HPLC separates based on polarity.

Experimental Protocols: Putting Theory into Practice

A robust quality control strategy often involves orthogonal methods to ensure comprehensive impurity profiling. Below are representative, self-validating protocols for both RP and NP-HPLC analysis of a standard phosphoramidite.

Reversed-Phase HPLC Protocol

This method is a workhorse for routine purity analysis and is particularly effective at separating the desired DMT-on phosphoramidite from DMT-off failure sequences.

Methodology:

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[5] To minimize hydrolysis, it is crucial to use anhydrous solvent and prepare the sample immediately before analysis.[8]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, increasing to a high percentage to elute the phosphoramidite and any more hydrophobic impurities.[2]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient.[5]

    • Detection: UV at 260 nm.[2]

Causality Behind Choices:

  • C18 Column: The long alkyl chains provide a highly hydrophobic stationary phase, ideal for retaining the DMT-on phosphoramidites.

  • TEAA Ion-Pairing Agent: Triethylammonium acetate is a common ion-pairing agent that interacts with the negatively charged phosphate backbone of any hydrolyzed species, improving peak shape and resolution.

  • Acetonitrile: A common organic modifier in RP-HPLC, its elution strength can be finely tuned by adjusting its concentration in the mobile phase.

Normal-Phase HPLC Protocol

NP-HPLC offers a complementary separation mechanism, focusing on polar interactions. This is particularly useful for resolving diastereomers and polar impurities like H-phosphonates.

Methodology:

  • Sample Preparation: Dissolve the phosphoramidite sample in a non-polar solvent mixture compatible with the mobile phase, such as Hexane/Isopropanol, at a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Silica (bare hybrid silica), 150 x 3.0 mm, 3 µm particle size.

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Isopropanol with a small percentage of an amine modifier like triethylamine to improve peak shape.[4]

    • Gradient: A shallow gradient increasing the percentage of Isopropanol is typically used.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 260 nm.

Causality Behind Choices:

  • Silica Column: The polar silanol groups on the silica surface interact with polar functional groups on the phosphoramidite and its impurities.

  • Hexane/Isopropanol: This mobile phase system allows for the modulation of polarity to achieve the desired separation.

  • Triethylamine Additive: The addition of a small amount of a basic modifier like triethylamine helps to suppress the interaction of basic analytes with acidic silanol groups on the silica surface, reducing peak tailing.[4]

Integrated Analytical Workflow

A comprehensive quality control strategy integrates these HPLC methods with other analytical techniques for a complete picture of phosphoramidite purity.

QC_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_purification Purification cluster_analysis Analytical QC Synthesis Crude Phosphoramidite Purification Purified Phosphoramidite Synthesis->Purification RP_HPLC RP-HPLC Analysis (Purity, Hydrophobic Impurities) Purification->RP_HPLC NP_HPLC NP-HPLC Analysis (Polar Impurities, Diastereomers) Purification->NP_HPLC 31P_NMR 31P NMR (P(III) vs P(V) content) Purification->31P_NMR LC_MS LC-MS (Impurity Identification) RP_HPLC->LC_MS NP_HPLC->LC_MS Release Release for Oligonucleotide Synthesis LC_MS->Release 31P_NMR->Release

Caption: Integrated workflow for phosphoramidite QC.

Common Impurities and Their Separation

The effectiveness of each HPLC mode is best understood in the context of the common impurities encountered in phosphoramidite synthesis.

  • H-phosphonates: These are formed by the hydrolysis of the phosphoramidite moiety and are unreactive in the coupling step.[8] Due to their increased polarity, they are well-resolved from the parent phosphoramidite using NP-HPLC .

  • Oxidized P(V) Species: The trivalent phosphorus in a phosphoramidite is susceptible to oxidation to the pentavalent state. These oxidized impurities are more polar and are effectively separated by NP-HPLC . 31P NMR is also a powerful tool for quantifying these species.[5]

  • Diastereomers: Phosphoramidites possess a chiral center at the phosphorus atom, resulting in the presence of two diastereomers.[4] These can often be visualized as double peaks in the chromatogram and are typically better resolved using NP-HPLC .[4]

  • "Reverse Amidite" (3'-DMT): This critical impurity, where the DMT protecting group is on the 3'-hydroxyl instead of the 5'-hydroxyl, can lead to errors in the subsequent DNA synthesis.[9] Its separation can be addressed by both RP and NP methods, but its identification often requires mass spectrometry.

  • Failure Sequences (DMT-off): Incomplete capping during synthesis can lead to shorter oligonucleotide chains that lack the 5'-DMT group. These are significantly less hydrophobic than the full-length, DMT-on product and are readily separated using RP-HPLC .[10]

Expert Recommendations: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation is not to view RP- and NP-HPLC as mutually exclusive but as complementary tools in a comprehensive quality control strategy.

  • For routine, high-throughput purity assessment and quantification of the main component, Reversed-Phase HPLC is the method of choice. Its robustness, reproducibility, and excellent separation of hydrophobic impurities make it ideal for initial screening and release testing.[5]

  • For in-depth characterization, impurity identification, and troubleshooting, Normal-Phase HPLC provides invaluable orthogonal selectivity. Its ability to resolve polar impurities and diastereomers that may co-elute in RP-HPLC is critical for ensuring the highest quality phosphoramidites for therapeutic applications.[4][6]

Ultimately, a multi-faceted analytical approach, often combining RP-HPLC, NP-HPLC, LC-MS for mass confirmation, and ³¹P NMR for phosphorus-specific analysis, provides the most comprehensive and trustworthy assessment of phosphoramidite quality, ensuring the integrity of the final oligonucleotide therapeutic.[2][11]

References

  • A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites - Benchchem. (n.d.).
  • HPLC analysis of phosphoramidites using RP or NP conditions - Lab Bulletin. (2022, May 30).
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides - Waters Corporation. (n.d.).
  • HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart - Chromatography Today. (2022, April 26).
  • A Comparative Analysis of the Solution Stability of Cytidine Phosphoramidites - Benchchem. (n.d.).
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides - Waters Corporation. (n.d.).
  • Quality Standards for DNA phosphoramidite raw materials - US Pharmacopeia (USP). (n.d.).
  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific. (n.d.).
  • HPLC of Phosphoramidites : r/Chempros - Reddit. (2025, November 21).
  • Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences. (n.d.).
  • Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - Oxford Academic. (n.d.).
  • APPLICATION NOTE - YMC Europe. (n.d.).
  • a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... - ResearchGate. (n.d.).
  • On-demand synthesis of phosphoramidites - PMC - NIH. (2021, May 12).
  • Impurity analysis of phosphoramidites for producing oligo therapeutics | Thermo Fisher Scientific. (n.d.).
  • Tackling Problems with HPLC Purification of Oligonucleotides | Biocompare Bench Tips. (2017, July 21).
  • The degradation of the four different phosphoramidites as a function of... - ResearchGate. (n.d.).
  • DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - NIH. (n.d.).
  • Analyzing Raw Material for Oligonucleotide Synthesis - Agilent. (2024, October 15).
  • Oligonucleotide Quality Control by Analytical HPLC - Sigma-Aldrich. (n.d.).
  • Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction - DiVA portal. (n.d.).
  • Analysis and Purification of Synthetic Oligonucleotides by Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry Detection | Request PDF - ResearchGate. (2025, August 7).
  • Comparison of reverse-phase HPLC and gel electrophoretic purification of synthetic oligonucleotides - ResearchGate. (n.d.).
  • Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography - Agilent. (n.d.).

Sources

A Head-to-Head Comparison: Phosphorodiamidate vs. Phosphoramidate Prodrug Approaches in Nucleotide Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Intracellular Delivery of Bioactive Nucleotides

For researchers in antiviral and anticancer drug development, the effective delivery of nucleoside/nucleotide analogs into target cells remains a primary obstacle. The inherent negative charge of the phosphate group severely limits cell membrane permeability, and the reliance on intracellular kinases for activation is often inefficient and a common source of drug resistance.[1][2] To circumvent these challenges, prodrug strategies that mask the phosphate moiety have become indispensable.

Among the most successful of these are the phosphorus-based approaches, which create neutral, lipophilic molecules that can passively diffuse across the cell membrane before being metabolized intracellularly to release the active monophosphate. This guide provides an in-depth, data-driven comparison of two leading strategies: the clinically validated phosphoramidate (ProTide) approach and the next-generation phosphorodiamidate approach.

The Phosphoramidate (ProTide) Approach: A Clinically Validated Powerhouse

Pioneered by Professor Chris McGuigan, the phosphoramidate prodrug strategy, widely known as the ProTide technology, represents a landmark in medicinal chemistry.[3][4] It has successfully brought multiple blockbuster drugs to market, including Sofosbuvir (Hepatitis C), Tenofovir Alafenamide (HIV), and Remdesivir (COVID-19).[5][6][7]

The core principle of the ProTide approach is to mask the two hydroxyl groups of a nucleoside monophosphate with an aryloxy group and an amino acid ester.[8][9] This design neutralizes the charge and increases lipophilicity, dramatically enhancing cell penetration.[10]

Mechanism of Action: A Two-Step Enzymatic Cascade

The success of the ProTide strategy hinges on its elegant exploitation of intracellular enzymes for activation.[1][3]

  • Ester Hydrolysis: Once inside the cell, the process is initiated by the cleavage of the amino acid ester moiety, a reaction predominantly mediated by carboxylesterases or Cathepsin A (CatA).[1][11]

  • Intramolecular Cyclization: The newly formed free carboxylate anion performs an intramolecular nucleophilic attack on the phosphorus center, displacing the aryloxy group (e.g., phenol).[12]

  • P-N Bond Cleavage: The resulting unstable five-membered ring intermediate is hydrolyzed, and the final P-N bond is cleaved by a phosphoramidase, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the desired nucleoside monophosphate.[1]

  • Final Phosphorylation: Cellular kinases then efficiently convert the monophosphate to the active di- and triphosphate forms.[1]

This pathway effectively bypasses the often rate-limiting initial phosphorylation step required by the parent nucleoside, leading to higher intracellular concentrations of the active triphosphate metabolite and the ability to overcome resistance mechanisms associated with deficient kinase activity.[3][7]

protide_activation cluster_cell Prodrug Phosphoramidate Prodrug (ProTide) (Lipophilic, Cell Permeable) MetaboliteA Carboxylate Intermediate MetaboliteB Cyclic Intermediate MetaboliteA->MetaboliteB Alaninyl_MP Alaninyl Nucleoside-MP MetaboliteB->Alaninyl_MP Nu_MP Nucleoside Monophosphate (Nu-MP) Alaninyl_MP->Nu_MP Nu_DP Nucleoside Diphosphate (Nu-DP) Nu_MP->Nu_DP Nu_TP Active Nucleoside Triphosphate (Nu-TP) Nu_DP->Nu_TP Cell Extracellular Cell_In Intracellular invis1->MetaboliteA diamidate_activation cluster_cell Prodrug Phosphorodiamidate Prodrug (Achiral Phosphorus) (Lipophilic, Cell Permeable) MetaboliteA Carboxylate Intermediate MetaboliteB Cyclic Intermediate (Mixed Anhydride) MetaboliteA->MetaboliteB Nu_MP Nucleoside Monophosphate (Nu-MP) MetaboliteB->Nu_MP Nu_DP Nucleoside Diphosphate (Nu-DP) Nu_MP->Nu_DP Nu_TP Active Nucleoside Triphosphate (Nu-TP) Nu_DP->Nu_TP Cell Extracellular Cell_In Intracellular invis1->MetaboliteA

Caption: Putative intracellular activation pathway of a phosphorodiamidate prodrug.

Head-to-Head Comparison: Performance and Characteristics

The choice between these two powerful strategies depends on the specific therapeutic goal, the parent nucleoside, and developmental considerations. The following table summarizes their key attributes based on published experimental data.

FeaturePhosphoramidate (ProTide) ApproachPhosphorodiamidate ApproachRationale & Supporting Data
Chirality at Phosphorus Yes (Creates Diastereomers)No (Symmetrical, Achiral)The symmetrical nature of the phosphorodiamidate, with two identical amino acid ester groups, avoids creating a new stereocenter at the phosphorus atom. This is a primary advantage over the ProTide approach. [13][14]
Synthetic Complexity Higher (Diastereomer separation or stereoselective synthesis may be required)Lower (Results in a single compound)Avoiding the generation of diastereomers simplifies the purification process and eliminates the need for developing complex, stereoselective synthetic routes, which can be a significant hurdle in drug development. [13][15]
Clinical Validation High (e.g., Sofosbuvir, Remdesivir, Tenofovir Alafenamide)EmergingThe ProTide technology is exceptionally well-validated, with multiple FDA-approved drugs treating millions of patients worldwide. [5][6]The phosphorodiamidate approach is newer but has shown promising preclinical results. [11][13]
Activation Enzymes Cathepsin A, Carboxylesterases, HINT1Carboxypeptidases (e.g., Carboxypeptidase Y), EsterasesBoth pathways are initiated by ester hydrolysis. ProTide activation is known to involve HINT1 for the final P-N cleavage. [1]Phosphorodiamidate activation has been confirmed via carboxypeptidase-mediated cleavage in metabolism studies. [13]
Chemical Stability Generally good stability in plasma and across a range of pH values.Demonstrated good stability in acidic (pH 2), mild basic (pH 8.5-11), and human serum environments.Stability is crucial for a prodrug to reach its target cell intact. Studies have shown that both motifs are robust enough for therapeutic consideration. [11][13][16]
Biological Activity Proven to dramatically increase the potency of parent nucleosides.Shown to significantly improve the antiviral activity of nucleosides like ddA, d4T, abacavir, and acyclovir.Both approaches successfully deliver the monophosphate intracellularly, bypassing inefficient kinase pathways and leading to marked improvements in biological activity compared to the parent drugs. [3][13]

Experimental Protocols & Methodologies

Trustworthy and reproducible experimental data are the bedrock of drug development. Below are representative protocols for the synthesis and evaluation of these prodrugs, reflecting common methodologies in the field.

Protocol 1: General Synthesis of a Symmetrical Phosphorodiamidate

This protocol is adapted from established methods for synthesizing phosphorodiamidates from a parent nucleoside. [13]The choice of solvent and base may need to be optimized depending on the solubility of the specific nucleoside analog.

Objective: To synthesize a 5'-phosphorodiamidate derivative of a target nucleoside.

Workflow Diagram:

synthesis_workflow Start Nucleoside in Anhydrous THF Step1 Add Et3N, Stir at RT Start->Step1 Step2 Cool to -78°C, Add POCl3 dropwise Step1->Step2 Step3 Form Dichlorophosphate Intermediate Step2->Step3 Step4 Add Amino Acid Ester Salt & Et3N at -78°C Step3->Step4 Step5 Warm to RT, Stir 16-20h Step4->Step5 Step6 Quench, Extract, Purify (Silica Gel) Step5->Step6 End Characterize Product (NMR, MS) Step6->End

Caption: General workflow for the synthesis of a phosphorodiamidate prodrug.

Step-by-Step Methodology:

  • Preparation: To a stirring solution or suspension of the desired nucleoside (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add anhydrous triethylamine (Et3N, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Phosphorylation: Cool the mixture to -78 °C (dry ice/acetone bath). Add phosphorus oxychloride (POCl3, 1.1 eq) dropwise. Stir the reaction at -78 °C for 30 minutes to form the dichlorophosphate intermediate.

  • Coupling: In a separate flask, prepare a solution of the desired amino acid ester salt (e.g., L-Alanine methyl ester p-toluenesulfonate salt, 4.0 eq) in anhydrous dichloromethane (CH2Cl2). Add this solution to the reaction mixture at -78 °C, followed by the dropwise addition of a larger excess of anhydrous Et3N (8.0-10.0 eq).

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 16-20 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol in dichloromethane) to yield the pure phosphorodiamidate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Evaluating Prodrug Activation by ³¹P NMR

This assay provides direct evidence of the metabolic conversion of the prodrug. It monitors the change in the phosphorus chemical environment as the promoieties are cleaved. This method was successfully used to confirm the bioactivation of phosphorodiamidates by carboxypeptidase Y. [13] Objective: To monitor the enzymatic conversion of a phosphorus prodrug to its metabolites.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the phosphorodiamidate prodrug (e.g., 5-10 mg) in a suitable buffer solution (e.g., 0.5 mL of deuterated phosphate buffer, pH 7.4) directly in an NMR tube.

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum (time = 0) to record the chemical shift (δP) of the intact prodrug.

  • Enzyme Addition: Add a catalytic amount of the activating enzyme (e.g., carboxypeptidase Y solution) to the NMR tube.

  • Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every 30 minutes or as needed) at a constant temperature (e.g., 37 °C).

  • Data Analysis: Monitor the decrease in the signal intensity of the starting material and the appearance of new peaks corresponding to metabolic intermediates and the final monophosphate product. The chemical shifts provide structural information about the phosphorus environment at each stage of the conversion. For example, a shift from ~14 ppm (diamidate) to ~7 ppm (metabolite lacking one amino acid) is indicative of successful initial cleavage. [13]

Conclusion and Future Outlook

Both the phosphoramidate (ProTide) and phosphorodiamidate prodrug strategies are powerful tools for enhancing the therapeutic potential of nucleoside analogs.

  • The phosphoramidate (ProTide) approach is the established industry standard, backed by extensive clinical success and a deep understanding of its structure-activity relationships. Its main drawback is the inherent chirality at the phosphorus center, which can complicate development. [9][13]

  • The phosphorodiamidate approach offers a compelling solution to the chirality problem, simplifying synthesis and regulatory pathways by producing a single, achiral compound. [13][14]Preclinical data are highly encouraging, demonstrating excellent stability and potent biological activity, suggesting it is a broadly applicable and promising strategy for future antiviral and anticancer drug design. [13][15] The choice between the two will be project-specific. For programs where speed to clinic is paramount and established methodologies are preferred, the ProTide approach may be favored. For new chemical entities where simplifying stereochemistry and manufacturing is a priority, the phosphorodiamidate approach presents a significant and attractive advantage. As research progresses, the continued application and refinement of both strategies will undoubtedly lead to the next generation of life-saving nucleotide-based therapeutics.

References

  • Mehellou, Y., et al. (2018). Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. PubMed Central. Available at: [Link]

  • Serpi, M., et al. (2015). Synthesis of phosphoramidate prodrugs: ProTide approach. PubMed. Available at: [Link]

  • Meier, C., et al. (1997). Activation mechanisms of nucleoside phosphoramidate prodrugs. PubMed. Available at: [Link]

  • Meier, C., et al. (1997). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Congiatu, C., et al. (2012). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed Activation Pathway for Phosphoramidate Prodrugs. ResearchGate. Available at: [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective. National Institutes of Health. Available at: [Link]

  • LabWrench. (2021). Cutting-edge strategies for successful ProTide discovery. LabWrench. Available at: [Link]

  • Al-Salama, Z., et al. (2016). The ProTides Boom. PubMed Central. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. ResearchGate. Available at: [Link]

  • Rudge, E., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. Available at: [Link]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

  • Shweta, S., et al. (2022). Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shweta, S., et al. (2018). Phosphonate prodrugs: an overview and recent advances. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). Prodrugs of Phosphonates, Phosphinates, and Phosphates. ResearchGate. Available at: [Link]

  • Mackman, R., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. PubMed Central. Available at: [Link]

  • McGuigan, C., et al. (2011). Phosphorodiamidates as a promising new phosphate prodrug motif for antiviral drug discovery: application to anti-HCV agents. PubMed. Available at: [Link]

  • Perlikova, P. (2016). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PubMed Central. Available at: [Link]

  • Meier, C. (2006). Prodrugs of biologically active phosphate esters. Oregon Health & Science University. Available at: [Link]

  • Shweta, S., et al. (2023). Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. PubMed Central. Available at: [Link]

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  • Al-Gousous, J., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. PubMed Central. Available at: [Link]

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  • ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Available at: [Link]

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A Senior Application Scientist's Guide to Orthogonal Analytical Methods for Phosphoramidite Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals immersed in the world of oligonucleotide synthesis, the integrity of the foundational building blocks—phosphoramidites—is paramount. The quality of these reagents directly dictates the success of synthesis, influencing coupling efficiency, and the purity of the final oligonucleotide product.[1] This guide provides an in-depth comparison of orthogonal analytical methods essential for the comprehensive characterization of phosphoramidites, ensuring the highest standards of quality for research, diagnostics, and therapeutic applications.[2]

The inherent instability of phosphoramidites, which are susceptible to oxidation and hydrolysis, necessitates a multi-faceted analytical approach to guarantee their identity, purity, and stability.[1][3] A single analytical technique is insufficient to provide a complete picture of a phosphoramidite's quality. Therefore, employing a suite of orthogonal methods, each interrogating different physicochemical properties, is the gold standard in the field. This guide will delve into the core techniques: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), Fourier Transform Infrared (FTIR) Spectroscopy, and Karl Fischer Titration for moisture analysis.

The Logic of Orthogonal Analysis: A Workflow for Comprehensive Characterization

A robust quality control strategy for phosphoramidites relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality assessment. The following diagram illustrates a logical workflow for the orthogonal characterization of phosphoramidites.

Orthogonal_Workflow cluster_0 Initial Characterization cluster_1 Orthogonal Methods Identity_Confirmation Identity Confirmation 31P_NMR ³¹P NMR Identity_Confirmation->31P_NMR Phosphorus Environment Mass_Spectrometry Mass Spectrometry Identity_Confirmation->Mass_Spectrometry Precise Mass FTIR FTIR Identity_Confirmation->FTIR Functional Groups Purity_Assessment Purity Assessment Purity_Assessment->31P_NMR Phosphorus Impurities HPLC_UPLC HPLC/UPLC Purity_Assessment->HPLC_UPLC Chromatographic Purity Moisture_Content Moisture Content Karl_Fischer Karl Fischer Titration Moisture_Content->Karl_Fischer Water Content

Caption: A logical workflow for the orthogonal characterization of phosphoramidites.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Phosphorus Core

Expertise & Experience: ³¹P NMR is arguably the most powerful and direct method for assessing phosphoramidite quality. Its high sensitivity to the phosphorus nucleus provides an unambiguous view of the phosphorus (III) environment, allowing for the clear identification and quantification of the desired phosphoramidite and its common degradation products.[1] The chemical shift of the phosphorus atom is exquisitely sensitive to its electronic environment, making it an ideal tool for spotting impurities.[1]

A hallmark of a high-quality phosphoramidite is a prominent signal in the characteristic downfield region of the ³¹P NMR spectrum, typically between 140 and 155 ppm.[1][4] This signal often appears as a doublet of diastereomers due to the chiral phosphorus center.[4][5] Conversely, common impurities such as oxidized phosphoramidite (P(V)) species resonate in distinct, well-separated regions, usually between -25 and 99 ppm.[5]

Trustworthiness: The quantitative nature of ³¹P NMR, when performed with appropriate experimental parameters (e.g., inverse-gated decoupling), allows for the direct measurement of the purity of the phosphoramidite with respect to phosphorus-containing impurities. This provides a high degree of confidence in the material's integrity.[6]

Experimental Protocol: ³¹P NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the phosphoramidite sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetonitrile-d₃) to a final concentration of 10-20 mg/mL.[1]

    • Crucially, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with dry glassware and solvents to prevent degradation due to moisture and oxygen. [1]

  • NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum.[6]

    • Use an external reference of 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[1]

    • For quantitative analysis, use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of signals.[6]

  • Data Analysis:

    • Integrate the signals corresponding to the phosphoramidite (P(III)) and any P(V) impurities.

    • Calculate the purity by expressing the integral of the P(III) signal as a percentage of the total phosphorus signal integral.

Data Presentation: ³¹P NMR Chemical Shifts of Common Species
Phosphorus SpeciesTypical ³¹P Chemical Shift (ppm)Significance
Phosphoramidite (P(III)) 140 – 155 Desired Product [1]
H-phosphonate0 – 20Hydrolysis product
Phosphate/Phosphonate (P(V))-25 – 10Oxidation product[5]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The Workhorse for Purity Assessment

Expertise & Experience: Reversed-phase (RP) HPLC and UPLC are the cornerstones of phosphoramidite purity analysis. These techniques separate the phosphoramidite from its impurities based on differences in their hydrophobicity. A typical high-quality phosphoramidite should exhibit a purity of ≥98.0% to ≥99.0% by HPLC.[2] The choice between HPLC and UPLC often comes down to the desired resolution and analysis time, with UPLC offering higher resolution and faster run times due to the use of smaller particle size columns.[2]

Trustworthiness: The robustness and reproducibility of HPLC/UPLC methods make them ideal for routine quality control. When coupled with a UV detector, these methods provide quantitative information on the main component and any UV-active impurities.

Experimental Protocol: RP-HPLC/UPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing a small amount of a non-nucleophilic base (e.g., 0.01% v/v triethylamine) to prevent degradation.[3]

    • Dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[3]

    • Prepare samples fresh before analysis and store them at -20 °C if not used immediately.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm for HPLC; 100 x 2.1 mm, 1.7 µm for UPLC).[2][5]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1) or 10 mM Ammonium acetate in water.[2][5]

    • Mobile Phase B: Acetonitrile.[2][5]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the phosphoramidite and its impurities.

    • Flow Rate: 1 mL/min for HPLC; 0.2-0.4 mL/min for UPLC.[2][5]

    • Detection: UV detection at 260 nm.

  • Data Analysis:

    • Calculate the purity of the phosphoramidite by the area percentage method, where the area of the main peak is expressed as a percentage of the total peak area.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Expertise & Experience: Mass spectrometry is an indispensable tool for the definitive identification of phosphoramidites.[7] Due to the labile nature of these compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are employed.[8][9] Accurate mass measurements, often with an error of less than 5 ppm, can confirm the elemental composition of the phosphoramidite, providing a high level of confidence in its identity.[8][9]

Trustworthiness: The high specificity and sensitivity of MS make it a powerful technique for both identity confirmation and the characterization of unknown impurities. When coupled with a liquid chromatography system (LC-MS), it allows for the separation and identification of various components in a sample.[3]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation and LC Conditions:

    • Follow the same sample preparation and LC conditions as described for HPLC/UPLC analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used.[2]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.[2]

    • Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ or [M+Na]⁺ adducts.[8] The use of additives like LiCl in the mobile phase can enhance the formation of adduct ions.[9]

  • Data Analysis:

    • Compare the experimentally determined accurate mass of the main peak with the calculated theoretical mass of the phosphoramidite.

Fourier Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

Expertise & Experience: FTIR spectroscopy provides a molecular "fingerprint" of the phosphoramidite by measuring the absorption of infrared radiation by its various functional groups. It is a rapid and non-destructive technique that can be used for identity confirmation and to detect the presence of certain impurities.[10] The spectrum reveals characteristic vibrational frequencies for key functional groups present in the phosphoramidite structure, such as P-O-C, C=O, and N-H bonds.

Trustworthiness: While not typically used for quantitative purity assessment, FTIR is a valuable orthogonal technique for identity confirmation. A comparison of the FTIR spectrum of a sample to that of a known reference standard can quickly verify its identity.[10]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., acetonitrile).[10]

  • FTIR Acquisition:

    • Acquire the spectrum using an FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment or the solvent.

    • Collect the sample spectrum and ratio it against the background spectrum to obtain the absorbance spectrum.

  • Data Analysis:

    • Compare the fingerprint region (typically 1500-400 cm⁻¹) of the sample spectrum with that of a reference standard.

    • Identify characteristic absorption bands for key functional groups to confirm the structure.

Karl Fischer Titration: Quantifying the Hidden Enemy - Water

Expertise & Experience: The presence of even trace amounts of water can significantly impact the stability of phosphoramidites and the efficiency of oligonucleotide synthesis. Karl Fischer titration is the gold standard for the accurate and precise determination of water content.[11] This method is highly specific for water and can quantify moisture levels down to the parts-per-million (ppm) range.

Trustworthiness: The specificity and accuracy of Karl Fischer titration make it an essential quality control test for phosphoramidites. It provides a reliable measure of the water content, ensuring that the reagent meets the stringent dryness requirements for successful oligonucleotide synthesis.

Experimental Protocol: Karl Fischer Titration
  • Instrument Setup:

    • Use a volumetric or coulometric Karl Fischer titrator.

    • The titration vessel should be sealed to prevent the ingress of atmospheric moisture.

  • Titration:

    • Accurately weigh a suitable amount of the phosphoramidite sample and introduce it into the titration vessel containing a pre-titrated solvent (e.g., anhydrous methanol).

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.[11]

  • Data Analysis:

    • The instrument software will automatically calculate the water content, typically expressed as a percentage or in ppm.

Comparison of Orthogonal Analytical Methods

Analytical TechniquePrimary UseInformation ProvidedAdvantagesLimitations
³¹P NMR Purity assessment, structural confirmationQuantitative purity of phosphorus species, identification of P(III) vs. P(V)Highly specific for phosphorus, quantitative, non-destructiveRequires specialized equipment, may not detect non-phosphorus impurities
HPLC/UPLC Purity assessment and quantificationChromatographic purity, detection of UV-active impuritiesRobust, reproducible, high-throughputMay not separate all impurities, requires reference standards for identification
Mass Spectrometry Identity confirmation, impurity identificationAccurate mass, elemental compositionHighly specific, high sensitivity, can identify unknown impuritiesNot inherently quantitative without calibration, can be destructive
FTIR Identity confirmationFunctional group information, molecular fingerprintRapid, non-destructive, simple sample preparationNot quantitative, limited in detecting minor impurities
Karl Fischer Titration Water content determinationQuantitative water contentHighly specific for water, accurate, sensitiveRequires dedicated equipment, sensitive to atmospheric moisture

The Power of a Multi-Pronged Approach

The following diagram illustrates how the information from these orthogonal methods converges to provide a comprehensive quality assessment of a phosphoramidite.

Comprehensive_Assessment cluster_methods Analytical Methods cluster_attributes Quality Attributes NMR ³¹P NMR Purity Purity NMR->Purity Quantifies P-Impurities Stability Stability NMR->Stability Monitors Degradation HPLC HPLC/UPLC HPLC->Purity Quantifies Chrom. Impurities MS Mass Spectrometry Identity Identity MS->Identity Confirms Mass FTIR FTIR FTIR->Identity Confirms Structure KF Karl Fischer KF->Stability Assesses Moisture

Caption: Convergence of orthogonal methods for a complete quality assessment.

References

  • Wada, T., & Kobori, A. (2003). Mass Determination of Phosphoramidites: Effects of the Metal Ion in the Matrix and Applicability on FABMS. Journal of the Mass Spectrometry Society of Japan, 51(5), 453-457. [Link]

  • Wada, T., & Kobori, A. (2003). Mass determination of phosphoramidites. PubMed. [Link]

  • Agilent Technologies. (2023).
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  • Kupihár, Z., Schultheisz, J., & Caruthers, M. H. (2005). ACCURATE MASS ANALYSIS OF PHOSPHORAMIDITES BY ELECTROSPRAY MASS SPECTROMETRY. Nucleosides, Nucleotides, and Nucleic Acids, 24(5-7), 663-666. [Link]

  • Kupihár, Z., Schultheisz, J., & Caruthers, M. H. (2005). Accurate mass analysis of phosphoramidites by electrospray mass spectrometry. PubMed. [Link]

  • U.S. Pharmacopeia. (2022).
  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek.
  • Waters Corporation. (2022). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
  • Thermo Fisher Scientific. (2023). Impurity analysis of phosphoramidites for producing oligo therapeutics. Thermo Fisher Scientific.
  • BenchChem. (2023). A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. BenchChem.
  • ACS Publications. (2021). In-line Phosphoramidite Identification by FTIR to Support Real-Time Oligonucleotide Sequence Confirmation. Organic Process Research & Development. [Link]

  • Quality Assistance. (2021). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance.
  • ResearchGate. (2022). Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC.
  • Oxford Instruments. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
  • BioPharmaSpec. (2023). Higher-Order Structure (HOS)
  • LCGC International. (2020). Analytical Separation Methods for Therapeutic Oligonucleotides.
  • Lab Bulletin. (2022). HPLC analysis of phosphoramidites using RP or NP conditions. Lab Bulletin.
  • Entegris. (2023). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Entegris.
  • Thermo Fisher Scientific. (2023). LC/UV/HRMS-based impurity profiling and structure elucidation of phosphoramidite raw materials used for oligonucleotide synthesis. Thermo Fisher Scientific.
  • BOC Sciences. (2023). Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
  • Twist Bioscience. (2021). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS No. 1337529-56-2). As a crucial phosphoramidate intermediate in the synthesis of antiviral agents like Sofosbuvir, its unique chemical structure—combining an organophosphorus core, a halogenated (perfluorophenoxy) group, and a chiral amino acid ester—necessitates a stringent and informed disposal strategy.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Core Principles: Hazard Profile and Immediate Safety

Understanding the specific hazards of this compound is the foundation of its safe management. This chemical is classified as a hazardous substance, and all handling and disposal operations must be predicated on this knowledge.

1.1 Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards, as identified in its Safety Data Sheet (SDS), include acute oral toxicity, skin and eye irritation, and respiratory irritation.[3][4] Therefore, a robust PPE strategy is non-negotiable.

Hazard CategoryGHS Classification & StatementRequired Personal Protective Equipment (PPE)Rationale for Protection
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)No eating, drinking, or smoking in the lab. Wash hands thoroughly after handling.Prevents accidental ingestion, which can lead to systemic toxic effects.[3]
Skin Irritation Category 2 (H315: Causes skin irritation)Nitrile or other chemically resistant gloves. Flame-retardant lab coat.Creates a barrier to prevent direct skin contact, which can cause local inflammation and dermatitis.[3][4][5]
Eye Irritation Category 2A (H319: Causes serious eye irritation)Chemical safety goggles or a full-face shield.Protects sensitive eye tissues from splashes or aerosols that can cause significant damage.[3][4][5]
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)Use exclusively within a certified chemical fume hood.The fume hood provides engineering control to capture vapors and dust, preventing inhalation that can irritate the respiratory tract.[3][4]

1.2 Causality of Hazards The compound's reactivity stems from its organophosphorus nature. Organophosphorus compounds are known for their potential biological activity.[5][6] The perfluorophenoxy group introduces the characteristics of a halogenated organic compound, which requires specific disposal pathways to prevent the formation of harmful byproducts like hydrofluoric acid during improper thermal treatment.[7][8]

The Critical Protocol: Waste Segregation and Containerization

Proper segregation is the most critical step in hazardous waste management. Due to its dual classification, this compound's waste stream has specific requirements.

Rationale: This compound is both an organophosphorus and a halogenated organic waste. These two classifications are often incinerated under different conditions. Halogenated waste requires specialized high-temperature incinerators equipped with acid gas scrubbers.[8][9] Mixing this waste with non-halogenated streams can lead to regulatory non-compliance and environmental harm.

Step-by-Step Containerization Procedure:

  • Select the Correct Container:

    • For liquid waste (e.g., residual compound, contaminated solvents), use a clearly marked, leak-proof, and chemically compatible container (e.g., high-density polyethylene).

    • For solid waste (e.g., contaminated gloves, weigh paper, pipette tips), use a designated, sealable bag or container.

  • Labeling is Paramount: Before adding any waste, the container must be labeled. The label must, at a minimum, include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound Waste "

    • The primary hazard classifications: "Toxic ," "Irritant "

    • A clear identifier: "Halogenated Organophosphorus Waste "

  • Maintain Container Integrity:

    • Keep the waste container closed at all times, except when actively adding waste.

    • Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment to mitigate spills.

Step-by-Step Disposal Workflow

This workflow covers the entire lifecycle of the compound within the laboratory, from use to final disposal.

3.1 Decontamination of Laboratory Equipment

  • Objective: To safely clean glassware and equipment that has come into contact with the compound.

  • Procedure:

    • Perform all rinsing inside a chemical fume hood.

    • Conduct an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to solubilize the compound.

    • Crucially, collect this first rinsate as hazardous liquid waste in your designated "Halogenated Organophosphorus Waste" container.

    • Subsequent rinses with detergent and water can be performed for final cleaning.

3.2 Disposal of Trace and Solid Waste

  • Objective: To dispose of contaminated disposables generated during routine lab work.

  • Procedure:

    • Carefully place all contaminated solid items, including gloves, weigh boats, and absorbent paper used for cleaning minor drips, into the designated solid hazardous waste container.

    • Once the container is full, seal it securely for pickup.

3.3 Disposal of Unused or Bulk Quantities

  • Objective: To safely transfer larger amounts of the compound for disposal.

  • Procedure:

    • Working within a chemical fume hood, carefully pour or transfer the unused chemical directly into the liquid "Halogenated Organophosphorus Waste" container.

    • Avoid overfilling the container; a maximum of 80% capacity is recommended to allow for vapor expansion.

    • Securely close the container and ensure it is clean on the outside.

3.4 Final Disposal Logistics

  • The Final Step: The ultimate disposal of this hazardous waste must be handled by professionals. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never attempt to dispose of this chemical down the drain or in regular trash.[7]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is essential to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: If you are trained to handle chemical spills, don the appropriate PPE, including a lab coat, safety goggles, and double-layered chemical-resistant gloves.

  • Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand, diatomite, or a commercial spill kit.[4][10] Do not use combustible materials like paper towels for initial absorption of a liquid spill.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Dispose of all cleaning materials as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Waste Type start Identify Waste: Isopropyl ((R)-(perfluorophenoxy) (phenoxy)phosphoryl)-L-alaninate ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled Container: 'Halogenated Organophosphorus Hazardous Waste' ppe->container liquid Liquid Waste (Unused chemical, rinsate) container->liquid solid Solid Waste (Contaminated gloves, paper) container->solid decon Decontaminate Labware (Collect rinsate as liquid waste) liquid->decon final_disposal Store Securely for Pickup by EHS / Licensed Contractor solid->final_disposal decon->final_disposal

Caption: Disposal workflow for this compound.

References

  • This compound Safety Data Sheet . MedChemExpress.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency.

  • Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate Safety Data Sheet . MedChemExpress.

  • Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate Product Page . Sigma-Aldrich.

  • This compound Product Information . Benchchem.

  • Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals . Benchchem.

  • Isopropyl ((perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate Product Page . BLD Pharm.

  • This compound Product Page . MedChemExpress.

  • This compound PubChem Entry . National Institutes of Health.

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA).

  • Halogenated Solvents Safety Information . Washington State University.

  • Standard Practice for Labeling Halogenated Hydrocarbon Solvent Containers . ASTM International.

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals . Benchchem.

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography . U.S. Environmental Protection Agency.

  • Navigating the Safe Disposal of Phosphorodithioates: A Procedural Guide . Benchchem.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.

  • Phosphoramidate - Wikipedia . Wikipedia.

  • Recognition and Management of Pesticide Poisonings: Organophosphates . U.S. Environmental Protection Agency.

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates . National Institutes of Health (PMC).

  • Requirements for Pesticide Disposal . U.S. Environmental Protection Agency.

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Mastering the Safe Handling of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS No. 1337529-56-2). This phosphoramidate prodrug intermediate, critical in the synthesis of Sofosbuvir, necessitates a robust understanding of its potential hazards and the corresponding protective measures.[1][2] This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in scientific principles to ensure your safety and the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The presence of an organophosphate group, a perfluorinated aromatic ring, and an amino acid ester moiety dictates a cautious approach, as compounds with these features can have complex toxicological profiles. Organophosphates, as a class, are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[3][4] While the specific toxicity of this compound is not as extensively documented as some pesticides, the structural alerts warrant a high degree of precaution. The fluorinated aromatic component suggests persistence and potential for bioaccumulation, necessitating stringent containment and disposal protocols.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE, with detailed explanations and procedural guidance to follow.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a compatible glove material. Recommended inner glove: Nitrile. Recommended outer glove: Viton® or Butyl rubber.The organophosphate nature and the presence of aromatic and ester groups necessitate high chemical resistance. Nitrile provides good general protection and dexterity, while an outer layer of Viton® or Butyl rubber offers superior resistance to aromatic and chlorinated compounds.[5][7][8] Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.[1] A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat and a chemically resistant apron.A lab coat provides a primary barrier against incidental contact. A chemically resistant apron is crucial when handling larger quantities or during procedures with a higher risk of splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.To prevent inhalation of the powder or any potential vapors, especially when handling outside of a certified chemical fume hood or during spill cleanup. The P100 filter is for protection against airborne particulates.
Glove Selection: A Deeper Dive

The choice of glove material is paramount. While no specific breakthrough time data exists for this compound, we can infer appropriate choices based on its chemical structure.

  • Recommended:

    • Viton®: Excellent resistance to aromatic and chlorinated solvents.[8]

    • Butyl Rubber: High resistance to a wide range of chemicals, including esters and ketones.[7][9]

  • Acceptable for Inner Glove/Short-Term Use:

    • Nitrile: Good for general use and provides a clear indication of tears.[8]

  • Not Recommended:

    • Latex: Poor resistance to many organic solvents.

    • Polyvinyl Alcohol (PVA): Degrades in the presence of water-based solutions.[8]

Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.[10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure at every stage of handling.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE prep1 Verify Fume Hood Certification and Airflow prep2 Gather All Necessary Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Inspect All PPE for Integrity prep2->prep3 don1 Don Lab Coat and Apron prep3->don1 don2 Don Respirator (Perform Seal Check) don1->don2 don3 Don Goggles and Face Shield don2->don3 don4 Don Inner Gloves (Nitrile) don3->don4 don5 Don Outer Gloves (Viton®/Butyl) don4->don5 handle1 Work at Least 6 Inches Inside the Fume Hood don5->handle1 handle2 Handle as a Powder Using Anti-Static Weighing Dishes handle1->handle2 handle3 Clean Spatulas and Surfaces Immediately After Use handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 doff2 Remove Apron doff1->doff2 doff3 Remove Face Shield and Goggles doff2->doff3 doff4 Remove Lab Coat doff3->doff4 doff5 Remove Inner Gloves doff4->doff5 doff6 Remove Respirator doff5->doff6 doff7 Wash Hands Thoroughly doff6->doff7

Figure 1: Procedural workflow for handling this compound.
Detailed Experimental Protocol for Safe Handling
  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.[12]

    • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

    • Carefully inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Donning PPE (in an anteroom or designated clean area):

    • Step 1: Gown/Apron: Don a clean, flame-resistant lab coat, followed by a chemically resistant apron.

    • Step 2: Respiratory Protection: Put on your NIOSH-approved respirator and perform a positive and negative pressure seal check to ensure a proper fit.

    • Step 3: Eye and Face Protection: Don chemical splash goggles, followed by a full-face shield.

    • Step 4: Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

    • Step 5: Outer Gloves: Don the second pair of Viton® or Butyl rubber gloves over the inner pair.

  • Chemical Handling (inside the certified chemical fume hood):

    • All manipulations of this compound should be conducted at least 6 inches inside the fume hood sash.[13][14]

    • When weighing the solid, use anti-static weigh paper or dishes to prevent dispersal of the powder.[10]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the chemical sealed when not in immediate use.

  • Doffing PPE (in a designated doffing area):

    • Step 1: Outer Gloves: While still wearing inner gloves, grasp the outside of one outer glove with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of in the designated hazardous waste container.

    • Step 2: Apron: Remove the apron by pulling it away from your body and folding the outer, contaminated surface inward. Dispose of in the designated hazardous waste container.

    • Step 3: Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

    • Step 4: Lab Coat: Remove your lab coat by rolling it inside out and away from your body. Place it in a designated container for laundering or disposal.

    • Step 5: Inner Gloves: Remove the inner gloves using the same procedure as for the outer gloves. Dispose of in the designated hazardous waste container.

    • Step 6: Respirator: Remove your respirator and store it in a clean, dry place.

    • Step 7: Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

All waste generated from the handling of this compound must be treated as hazardous waste.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_labeling Labeling cluster_disposal Disposal solid_waste Solid Waste (Contaminated gloves, weigh paper, apron, etc.) label_info Label with: 'Hazardous Waste' Full Chemical Name Associated Hazards Date of Accumulation solid_waste->label_info liquid_waste Liquid Waste (Unused solutions, solvent rinses) liquid_waste->label_info sharps_waste Contaminated Sharps (Needles, broken glassware) sharps_waste->label_info disposal_procedure Arrange for pickup by your institution's Environmental Health & Safety (EHS) office for disposal at a licensed hazardous waste facility. label_info->disposal_procedure

Figure 2: Waste disposal workflow for this compound.
Detailed Disposal Protocol
  • Waste Segregation:

    • Solid Waste: All disposable PPE (gloves, apron), contaminated weigh paper, and any other solid materials that have come into contact with the chemical should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Unused solutions and the first two solvent rinses of any glassware should be collected in a clearly labeled, compatible waste container. Do not mix with other waste streams.

    • Contaminated Glassware: Grossly contaminated glassware should be rinsed with a small amount of an appropriate solvent, and the rinsate collected as hazardous liquid waste. The glassware can then be washed with soap and water.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date accumulation started.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[12][15]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work with this compound.

By implementing these comprehensive safety and disposal protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your invaluable research.

References

  • Medical News Today. (2021). Organophosphate poisoning: Symptoms and treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). Retrieved from [Link]

  • UC Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Liberty Safety. (2022). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. Retrieved from [Link]

  • K-State. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]

  • Lab Manager. (2025). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]

  • UC San Diego. (2024). Chemical Fume Hood Use Guidelines. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.